1-(Methylsulfonyl)piperidine-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-methylsulfonylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDHOOLRWLRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449615 | |
| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241134-35-0 | |
| Record name | 1-(Methylsulfonyl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Methylsulfonyl)piperidine-4-carbaldehyde CAS number
An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, establish its unique identifiers including its CAS Number, and present a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. Furthermore, this document covers critical aspects of analytical characterization, applications in drug discovery, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.
Introduction to a Versatile Scaffold
This compound is a bifunctional organic molecule of significant interest in the field of drug discovery and organic synthesis. The molecule incorporates two key pharmacophoric elements: the piperidine ring and the methanesulfonyl (mesyl) group.
-
The Piperidine Moiety: The saturated nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds found in FDA-approved drugs. Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability, by introducing a basic nitrogen atom that can be protonated at physiological pH. The rigid, chair-like conformation of the piperidine ring also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[1]
-
The Methanesulfonyl Group: The N-mesyl group is a strong electron-withdrawing group that renders the nitrogen atom non-basic. This feature is critical for eliminating unwanted interactions with off-target receptors or for fine-tuning the electronic properties of the molecule. It is a stable, neutral hydrogen bond acceptor, which can contribute to the binding affinity of a compound to its target protein.
The aldehyde functional group at the 4-position of the piperidine ring is a versatile chemical handle. It can readily participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, providing a gateway to a diverse range of more complex molecular architectures. Consequently, this compound is a highly valuable intermediate for constructing libraries of compounds for high-throughput screening and lead optimization.
Core Properties and Identifiers
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 241134-35-0 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₃S | [2][5] |
| Molecular Weight | 191.25 g/mol | [2][5] |
| IUPAC Name | This compound | [5] |
| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N | [5][6] |
| SMILES | CS(=O)(=O)N1CCC(CC1)C=O | [5] |
Note: Physical properties such as melting point and boiling point are not consistently reported across suppliers. Researchers should refer to the specific certificate of analysis for their procured lot.
Synthesis of this compound
While several synthetic routes are conceivable, a robust and scalable approach involves a two-step sequence starting from the commercially available 1-Boc-piperidine-4-carboxaldehyde. This method involves deprotection of the nitrogen followed by sulfonylation.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Expert Rationale Behind the Protocol
This synthetic pathway is chosen for its reliability and use of common laboratory reagents.
-
Step 1 (Deprotection): The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines.[7] Its key advantage is its stability under a wide range of conditions while being easily removable under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The reaction is typically performed at low temperatures to control the exothermic release of isobutylene gas.
-
Step 2 (Sulfonylation): The reaction of the resulting secondary amine with methanesulfonyl chloride forms the stable N-S bond.[8] Triethylamine (TEA) or another non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves both the starting materials and reagents. Performing the initial addition at 0 °C helps to manage the exothermicity of the reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-4-carbaldehyde (Intermediate)
-
To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of starting material), add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude residue, typically the trifluoroacetate salt, can be used directly in the next step or neutralized by dissolving in DCM and washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Step 2: Synthesis of this compound
-
Dissolve the crude piperidine-4-carbaldehyde from the previous step in DCM (10 mL per gram of starting Boc-protected material).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound as the final product.
Analytical Characterization
While specific analytical data should be obtained for each synthesized batch, the structure of this compound can be unequivocally confirmed using standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at approximately δ 9.5-9.8 ppm. The methyl protons of the sulfonyl group (CH₃SO₂) should appear as a sharp singlet around δ 2.8-3.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the δ 1.5-3.8 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a downfield signal for the aldehyde carbonyl carbon (C=O) around δ 200-205 ppm. The carbon of the methylsulfonyl group will be visible around δ 35-40 ppm, and the piperidine ring carbons will resonate in the δ 25-55 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 192.07.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in its ability to serve as a foundational scaffold for more complex molecules. The aldehyde functionality allows for the introduction of diverse side chains and functional groups through various chemical reactions.
Based on the utility of structurally related compounds like 1-Boc-piperidine-4-carboxaldehyde, this molecule is an ideal starting point for the synthesis of:
-
Enzyme Inhibitors: Such as inhibitors for kinases (e.g., Pim-1) and histone deacetylases (HDACs).[7]
-
Receptor Agonists/Antagonists: Including selective GPR119 agonists for potential type II diabetes treatment and 5-HT₆ antagonists for neurological disorders.[7]
-
Antiviral Agents: It can be used as a building block for inhibitors of viral replication, for instance, against M-tropic (R5) HIV-1.[7]
The N-sulfonylpiperidine core provides a stable and synthetically versatile platform that medicinal chemists can leverage to explore new chemical space in their quest for novel therapeutics.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: The compound is classified under GHS as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[2][3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]
Conclusion
This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecular entities. Its unique combination of a non-basic N-sulfonylpiperidine scaffold and a reactive aldehyde handle makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.
References
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PrepChem.com. Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. Retrieved from [Link]
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PubChemLite. This compound (C7H13NO3S). Retrieved from [Link]
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Retrieved from [Link]
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PubChem. 1-Methylpiperidine-4-carbaldehyde. Retrieved from [Link]
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Organic Syntheses. Procedure for the Synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde. Retrieved from [Link]
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MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
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Navigating the Physicochemical Landscape of 1-(Methylsulfonyl)piperidine-4-carbaldehyde: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – In the intricate world of drug discovery and development, a thorough understanding of the physical and chemical properties of novel molecular entities is paramount. This technical guide offers a consolidated overview of the available data for 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. While comprehensive experimental data remains limited, this guide synthesizes available information from chemical suppliers and public databases to provide a foundational understanding of this compound.
Chemical Identity and Core Properties
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a methylsulfonyl group and a carbaldehyde functional group at the 4-position. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO₃S | Sigma-Aldrich[1], PubChem[2] |
| Molecular Weight | 191.25 g/mol | Sigma-Aldrich[1], PubChem[2] |
| CAS Number | 241134-35-0 | ChemicalBook[3] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Canonical SMILES | CS(=O)(=O)N1CCC(C=O)CC1 | PubChem[2] |
| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N | PubChem[2] |
A key descriptor for predicting the lipophilicity of a compound is the partition coefficient, often expressed as LogP. For this compound, the predicted XlogP value is -0.5 , suggesting it is a relatively hydrophilic molecule.[2]
Figure 1. Chemical structure of this compound.
Spectroscopic and Analytical Data: A Call for Further Investigation
A significant challenge in providing a comprehensive profile for this compound is the absence of publicly available experimental spectroscopic data. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this particular product.
While experimental data is not available, predicted mass spectrometry data from computational models can offer some insight for preliminary identification purposes.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.06889 |
| [M+Na]⁺ | 214.05083 |
| [M-H]⁻ | 190.05433 |
| [M+NH₄]⁺ | 209.09543 |
| [M+K]⁺ | 230.02477 |
| [M+H-H₂O]⁺ | 174.05887 |
| Data sourced from PubChem.[2] |
The lack of experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data necessitates that researchers acquiring this compound perform their own analytical characterization to confirm its identity and purity.
Experimental Protocols: A General Framework for Characterization
For researchers seeking to characterize this compound, the following standard protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).
-
Proton decoupling should be used to simplify the spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Figure 2. A general experimental workflow for the structural characterization of this compound.
Solubility and Physical Properties: Areas for Future Research
Currently, there is no publicly available experimental data on the melting point, boiling point, or specific solubility of this compound in various solvents. The physical form is noted as a solid by suppliers, but without a melting point, this remains a qualitative observation.[1]
Researchers are encouraged to determine these fundamental physical properties to build a more complete profile of the compound. Standard methods such as differential scanning calorimetry (DSC) for melting point determination and gravimetric methods for solubility assessment can be employed.
Safety and Handling
According to available safety data sheets, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound presents as a compound with established basic chemical identifiers but a significant lack of detailed, experimentally-derived physical and spectroscopic data. This guide serves as a starting point for researchers, summarizing the known information and highlighting the critical need for further characterization. The provided general protocols offer a roadmap for obtaining the necessary data to enable its effective use in drug discovery and other scientific endeavors.
References
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An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-4-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, valued for its conformational rigidity and synthetic versatility.[1][2] This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a functionalized piperidine derivative of increasing importance. With a molecular weight of 191.25 g/mol and the chemical formula C7H13NO3S, this compound serves as a critical intermediate in the synthesis of complex, biologically active molecules.[3][4] Its unique structural features, combining a reactive aldehyde group with a sulfonated piperidine ring, make it a valuable asset in the development of novel therapeutics.[5] This document will delve into the synthesis, physicochemical properties, spectroscopic characterization, and applications of this key building block, with a focus on its emerging role in the modulation of inflammatory and cardiovascular disease pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its reactivity, solubility, and pharmacokinetic potential when incorporated into larger molecules.
| Property | Value | Source(s) |
| Molecular Weight | 191.25 g/mol | [3] |
| Molecular Formula | C7H13NO3S | [3] |
| CAS Number | 241134-35-0 | [3][6] |
| Appearance | Solid | [7] |
| InChI | 1S/C7H13NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | [7] |
| SMILES | CS(=O)(=O)N1CCC(C=O)CC1 | [7] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through a two-step process: the sulfonylation of a suitable piperidine precursor followed by the oxidation of the resulting alcohol to the desired aldehyde. This synthetic strategy allows for the introduction of the key functional groups in a controlled manner.
Step 1: Sulfonylation of 4-Hydroxypiperidine Derivatives
The initial step involves the reaction of a 4-hydroxypiperidine derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding N-methylsulfonylated piperidin-4-ol. This reaction is a standard procedure for the formation of sulfonamides.[8]
Representative Experimental Protocol: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol
-
To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (3.0 eq) in a suitable solvent such as dichloromethane, add methanesulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture sequentially with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-(methylsulfonyl)piperidin-4-yl)methanol, which can be purified by crystallization or column chromatography.
Step 2: Oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol
The subsequent oxidation of the alcohol to the aldehyde is a critical step that requires mild and selective conditions to avoid over-oxidation to the carboxylic acid. Two commonly employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.[9]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes at room temperature. It is particularly useful for sensitive substrates due to its neutral reaction conditions.
The choice between these methods often depends on the specific substrate, scale of the reaction, and available laboratory resources.
Representative Experimental Protocol: Oxidation to this compound
Method A: Swern Oxidation
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (2.0 eq) in dichloromethane, maintaining the temperature below -60 °C.
-
After stirring for a few minutes, add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction mixture for 15-30 minutes, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography.
Method B: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane, add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography.
Caption: A two-step synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.0 ppm), the methyl group of the sulfonyl moiety (δ ~2.8 ppm), and the protons of the piperidine ring. The piperidine protons would appear as complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).[8]
-
¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (δ ~200 ppm). The carbons of the piperidine ring would resonate in the range of δ 25-60 ppm, and the methyl carbon of the sulfonyl group would appear around δ 35-40 ppm.[10]
-
FTIR: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde at approximately 1720-1740 cm⁻¹. Strong absorbances corresponding to the S=O stretching of the sulfonyl group would be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 192.06.[4] Fragmentation patterns would likely involve cleavage of the sulfonyl group and fragmentation of the piperidine ring.
Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates can significantly influence their pharmacological properties.[1][12] this compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Role in the Development of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. The piperidine scaffold has been explored in the design of NLRP3 inhibitors. While direct use of this compound is not explicitly detailed, its structural motifs are relevant to the synthesis of compounds targeting this pathway. The aldehyde functionality allows for various chemical transformations, such as reductive amination, to introduce diverse substituents and build molecular complexity necessary for potent and selective inhibition.
Application in the Synthesis of ADAMTS7 Inhibitors
A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is a secreted protease that has been identified as a potential therapeutic target for cardiovascular diseases. The development of small molecule inhibitors of ADAMTS7 is an active area of research. The piperidine core is a feature in some reported ADAMTS7 inhibitors, where it serves as a central scaffold to orient key binding groups. The functional handles on this compound make it a suitable starting material for the synthesis of libraries of compounds to be screened for ADAMTS7 inhibitory activity.
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An In-Depth Technical Guide to the Structure Elucidation of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction: A Molecule of Interest in Modern Drug Discovery
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid piperidine core, combined with the electron-withdrawing sulfonyl group and the reactive aldehyde functionality, makes it a versatile scaffold for the synthesis of a diverse range of pharmacologically active agents. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream compounds in drug development pipelines. This guide provides a comprehensive overview of the synthetic rationale and a multi-technique analytical approach to the definitive structure elucidation of this compound.
Strategic Synthesis: From Precursor to Product
The synthesis of this compound is typically achieved through a two-step process starting from commercially available 4-piperidinecarboxaldehyde. This strategic approach ensures high yields and purity of the final product.
Step 1: Sulfonylation of the Piperidine Nitrogen
The initial step involves the reaction of 4-piperidinecarboxaldehyde with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane. The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.
Step 2: Oxidation of the Intermediate Alcohol (A Hypothetical, but Common Route)
A common and efficient route to aldehydes is the oxidation of the corresponding primary alcohol. Therefore, a highly plausible synthetic pathway involves the initial reduction of the commercially available 4-piperidinecarboxaldehyde to (piperidin-4-yl)methanol, followed by sulfonylation of the piperidine nitrogen to yield (1-(methylsulfonyl)piperidin-4-yl)methanol. The final step would then be the selective oxidation of this primary alcohol to the target aldehyde.
Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4] The choice between these methods often depends on the desired reaction scale, sensitivity of other functional groups, and considerations for byproduct removal.
-
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then serves as the oxidant. The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediates.[5][6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, as the oxidant. It is known for its mild reaction conditions (often at room temperature) and high selectivity for oxidizing alcohols to aldehydes without over-oxidation to carboxylic acids.[8][9]
Structural Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, each providing unique and complementary information.
Caption: Workflow for Synthesis and Structure Elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis.
Expected Data:
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 192.0694 | ~192.07 | Protonated molecular ion |
| [M+Na]⁺ | 214.0514 | ~214.05 | Sodium adduct |
| [M-CHO]⁺ | 162.0589 | ~162.06 | Loss of the formyl group |
| [M-SO₂]⁺ | 127.0997 | ~127.10 | Loss of sulfur dioxide |
| [C₅H₁₀N]⁺ | 84.0813 | ~84.08 | Piperidine ring fragment |
Fragmentation Pathway:
Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a characteristic manner. The initial protonation would likely occur on the aldehyde oxygen or the sulfonyl oxygens.
Caption: Plausible MS Fragmentation Pathway.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Medium | C-H stretching (piperidine ring) |
| ~2720 | Weak | C-H stretching (aldehyde) |
| ~1730 | Strong | C=O stretching (aldehyde) |
| ~1350, ~1160 | Strong | Asymmetric and symmetric S=O stretching (sulfonamide) |
The presence of a strong absorption band around 1730 cm⁻¹ is a clear indication of a saturated aldehyde carbonyl group. The weaker band around 2720 cm⁻¹ is also characteristic of the aldehyde C-H stretch and helps to distinguish it from a ketone. The two strong bands for the S=O stretching are definitive for the methylsulfonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | d (J ≈ 1.5 Hz) | 1H | Aldehyde proton (-CHO) |
| ~3.6 | m | 2H | Axial protons on C2 and C6 |
| ~2.8 | s | 3H | Methyl protons (-SO₂CH₃) |
| ~2.7 | m | 2H | Equatorial protons on C2 and C6 |
| ~2.4 | m | 1H | Proton on C4 |
| ~1.9 | m | 2H | Equatorial protons on C3 and C5 |
| ~1.7 | m | 2H | Axial protons on C3 and C5 |
The downfield singlet at approximately 9.7 ppm is the most characteristic signal for the aldehyde proton. The methyl group of the methylsulfonyl moiety is expected to appear as a sharp singlet around 2.8 ppm. The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial relationships and coupling to each other. 2D NMR techniques such as COSY would be instrumental in assigning these protons definitively.
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~202 | Aldehyde carbonyl carbon (C=O) |
| ~49 | C4 of piperidine ring |
| ~45 | C2 and C6 of piperidine ring |
| ~35 | Methyl carbon (-SO₂CH₃) |
| ~28 | C3 and C5 of piperidine ring |
The most downfield signal, around 202 ppm, corresponds to the aldehyde carbonyl carbon. The carbons of the piperidine ring are expected in the 25-50 ppm range, with C2 and C6 being slightly more downfield due to their proximity to the electron-withdrawing sulfonyl group. The methyl carbon of the sulfonyl group will be around 35 ppm.
2D NMR Spectroscopy (HSQC and HMBC):
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the aldehyde proton to the C4 of the piperidine ring, and the methyl protons of the sulfonyl group to the C2 and C6 of the piperidine ring, thus confirming the overall structure.
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
Materials:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equivalent) in dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra to assign all signals and confirm the structure.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of this compound is a systematic process that integrates rational synthesis with a suite of powerful spectroscopic techniques. By following the detailed protocols and comparing the acquired data with the expected spectroscopic signatures outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate. This rigorous, self-validating approach ensures the integrity of the molecule, which is a critical prerequisite for its successful application in the synthesis of novel therapeutic agents.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][10]
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
- Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651-1660.
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Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link][5]
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NROChemistry. Swern Oxidation: Reaction Mechanism. [Link][6]
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Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link][8]
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Chemguide. Mass spectra - fragmentation patterns. [Link][11]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][12]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link][13]
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1-(Methylsulfonyl)piperidine-4-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction
This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, functionalized with an electron-withdrawing sulfonyl group and a reactive aldehyde, makes it a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. The sulfonyl group can modulate physicochemical properties such as solubility and metabolic stability, while the aldehyde serves as a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and aldol condensations. This guide provides a detailed exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of different methodologies.
Core Synthetic Strategy: A Two-Stage Approach
The most prevalent and logical approach to synthesizing this compound involves a two-stage process. The first stage focuses on the construction of the N-sulfonylated piperidine alcohol precursor, (1-(methylsulfonyl)piperidin-4-yl)methanol. The second stage involves the selective oxidation of this primary alcohol to the target aldehyde. This strategy allows for flexibility in the choice of starting materials and oxidation reagents, enabling optimization for yield, purity, and scale.
Caption: High-level overview of the two-stage synthesis pathway.
Part I: Synthesis of the Key Intermediate: (1-(Methylsulfonyl)piperidin-4-yl)methanol
The synthesis of the alcohol precursor is foundational. The primary method involves the direct N-sulfonylation of a commercially available piperidine derivative.
Method: Direct N-Sulfonylation of 4-(Hydroxymethyl)piperidine
This is the most direct route, beginning with the bifunctional 4-(hydroxymethyl)piperidine. The key challenge is the selective sulfonylation of the secondary amine in the presence of the primary alcohol.
Causality and Experimental Choices: The nitrogen atom of the piperidine is more nucleophilic than the oxygen of the primary alcohol, allowing for selective reaction under controlled conditions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is often run at a reduced temperature (e.g., 0 °C) initially to control the exotherm and improve selectivity.
Experimental Protocol: N-Sulfonylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(hydroxymethyl)piperidine (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2-1.5 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.1 equiv.) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water.[1] Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (1-(methylsulfonyl)piperidin-4-yl)methanol, which can often be used in the next step without further purification or can be purified by column chromatography.
Part II: Oxidation to this compound
The oxidation of (1-(methylsulfonyl)piperidin-4-yl)methanol to the aldehyde is a critical step where over-oxidation to the carboxylic acid must be avoided. Mild and selective oxidation methods are therefore required.
Method 1: Swern Oxidation
The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes without significant over-oxidation.[3][4] It operates at very low temperatures and is tolerant of a wide variety of functional groups.[3]
Mechanism and Rationale: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride.[3] This intermediate reacts with the alcohol to form an alkoxysulfonium salt. A hindered organic base, typically triethylamine, is then added to deprotonate the carbon alpha to the oxygen, generating a sulfur ylide which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][5] The low temperature is crucial to prevent side reactions.[4]
Caption: Experimental workflow for the Swern Oxidation.
Experimental Protocol: Swern Oxidation
-
Activator Prep: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere, cool the solution to -78 °C (acetone/dry ice bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.5 equiv.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.[6]
-
Alcohol Addition: Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in DCM dropwise. Stir for 30-45 minutes at -78 °C.[6]
-
Base Addition: Add triethylamine (5.0 equiv.) dropwise. After addition, stir the mixture for another 15 minutes at -78 °C, then allow it to warm to room temperature.[6]
-
Quenching & Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin Periodinane (DMP) oxidation is an excellent alternative that offers mild, neutral conditions and operational simplicity, as it can be run at room temperature.[8][9]
Mechanism and Rationale: DMP is a hypervalent iodine(V) reagent. The oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center.[8] A base (either the displaced acetate or an added non-nucleophilic base) then abstracts the proton on the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and the reduction of the iodine(V) species to an iodine(III) species.[8] The reaction is known for its high yields, chemoselectivity, and tolerance of sensitive functional groups.[8][9]
Experimental Protocol: Dess-Martin Oxidation
-
Setup: Dissolve (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equiv.) portion-wise to the solution at room temperature.[10]
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. The reaction is typically complete within this timeframe.[11]
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction & Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography.
Safety Note: Dess-Martin periodinane is potentially explosive, especially if it contains impurities or is subjected to shock or heat.[12] It should be handled with appropriate caution in a well-ventilated fume hood.
Comparative Analysis of Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Temperature | -78 °C to Room Temp | Room Temperature |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂ | Iodinane byproduct (non-volatile) |
| Advantages | Inexpensive reagents, highly reliable.[4] | Mild, neutral conditions, fast reaction times, simple workup.[8][9] |
| Disadvantages | Requires cryogenic temperatures, produces toxic CO gas and highly malodorous dimethyl sulfide.[3] | Reagent is expensive and potentially explosive.[8][10] |
| Ideal Use Case | Large-scale synthesis where cost is a factor and cryogenic capabilities are available. | Bench-scale synthesis of sensitive or complex molecules where speed and mild conditions are prioritized.[9] |
Overall Process Visualization
Caption: Preferred synthetic route to this compound.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the N-sulfonylation of 4-(hydroxymethyl)piperidine followed by a mild oxidation. For the oxidation step, both Swern and Dess-Martin protocols are highly effective. The choice between them often depends on the scale of the reaction and available laboratory infrastructure. The Dess-Martin oxidation is frequently preferred for its operational simplicity and mild, room-temperature conditions, making it ideal for research and drug development settings. This guide provides the necessary technical details and rationale for researchers to confidently and efficiently synthesize this important chemical intermediate.
References
-
Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. Available from: [Link]
-
Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. PrepChem.com. Available from: [Link]
-
Dess–Martin periodinane. Wikipedia. Available from: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]
-
Dess-Martin Periodinane (DMP). Common Organic Chemistry. Available from: [Link]
-
Swern Oxidation Procedure. Michigan State University Chemistry. Available from: [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents (CN108017573B).
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1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Organic Syntheses. Available from: [Link]
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Procedure for the Preparation of 1,3,5-Tris(N-prolyl-N-nitroso)benzene. Organic Syntheses. Available from: [Link]
-
Swern Oxidation: Reaction Mechanism. NROChemistry. Available from: [Link]
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Preparation of Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses. Available from: [Link]
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A new series of donepezil-based derivatives as dual inhibitors of cholinesterase and β-amyloid aggregation. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available from: [Link]
-
Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications. Available from: [Link]
-
Synthesis of a. 1-Methyl-4-phenylpiperidine-4-carboxaldehyde. PrepChem.com. Available from: [Link]
-
Swern oxidation. Wikipedia. Available from: [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central (PMC). Available from: [Link]
-
Swern Oxidation. Organic Chemistry Portal. Available from: [Link]
-
Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a crucial heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a piperidine core with a sulfonamide group and a reactive aldehyde, serves as a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth technical overview of robust and field-proven synthetic strategies for this key intermediate, designed for researchers, chemists, and professionals in pharmaceutical development. We will explore multiple synthetic pathways, detailing the underlying chemical principles, step-by-step protocols, and comparative analysis to inform judicious selection of starting materials and methodologies.
Strategy 1: Synthesis from tert-Butyl 4-formylpiperidine-1-carboxylate
This is arguably the most direct and efficient route, leveraging the commercially available and highly versatile intermediate, tert-butyl 4-formylpiperidine-1-carboxylate (also known as 1-Boc-4-formylpiperidine)[1][2]. The strategy involves a simple two-step sequence: deprotection of the tert-butoxycarbonyl (Boc) group followed by sulfonylation of the liberated secondary amine.
Causality and Rationale
The Boc protecting group is ideal for this synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which typically do not affect the sensitive aldehyde functionality. The subsequent sulfonylation with methanesulfonyl chloride is a standard and high-yielding transformation. This route minimizes step count and often results in high overall yields with straightforward purification.
Experimental Protocol
Step 1a: Acid-Catalyzed Deprotection of tert-Butyl 4-formylpiperidine-1-carboxylate
-
Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equiv.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane (4-5 equiv.), dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude piperidine-4-carbaldehyde salt is typically used in the next step without further purification.
Step 1b: Sulfonylation of Piperidine-4-carbaldehyde
-
Suspend the crude piperidine-4-carbaldehyde salt from the previous step in DCM.
-
Cool the mixture to 0 °C.
-
Add a hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5-3.0 equiv.), to neutralize the salt and act as an acid scavenger.
-
Slowly add methanesulfonyl chloride (1.1-1.2 equiv.) to the stirred suspension, maintaining the temperature at 0 °C[3].
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Visual Workflow: Synthesis from Boc-Protected Aldehyde
Caption: Two-step synthesis from a Boc-protected precursor.
Data Summary: Strategy 1
| Step | Key Reagents | Solvent | Typical Time | Typical Yield |
| Deprotection | TFA or 4M HCl in Dioxane | DCM or Dioxane | 1-3 hours | >95% (crude) |
| Sulfonylation | Methanesulfonyl Chloride, Et₃N | DCM | 2-4 hours | 85-95% |
Strategy 2: Synthesis from Piperidine-4-methanol Derivatives
This pathway involves the oxidation of a pre-formed sulfonated alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol. This intermediate can be synthesized from commercially available starting materials like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[4][5]. This multi-step approach offers flexibility and utilizes robust, well-characterized reactions.
Causality and Rationale
This route decouples the formation of the sulfonamide from the presence of the aldehyde, which can be advantageous if the aldehyde is sensitive to the sulfonylation conditions. The key transformation is the final oxidation step. Several mild oxidation methods are suitable, preventing over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are particularly effective for this purpose due to their high selectivity and tolerance for nitrogen and sulfur-containing functional groups[6][7][8].
Experimental Protocol
Step 2a: Synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) and triethylamine (2.0 equiv.) in anhydrous DCM[9].
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.1 equiv.) dropwise.
-
Stir the reaction at 0-5 °C for 1.5-2 hours[9].
-
Dilute the mixture with DCM and wash with 1M NaH₂PO₄ and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the mesylated intermediate, which is often used without further purification.
(Note: An alternative is direct sulfonylation on the nitrogen after Boc deprotection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, followed by oxidation.)
Step 2b: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Perform Boc deprotection on tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as described in Step 1a .
-
Perform sulfonylation of the resulting piperidin-4-ylmethanol as described in Step 1b to yield the target alcohol.
Step 2c: Oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol
Method A: Swern Oxidation [10][11]
-
In a flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.5 equiv.) dropwise, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO) (2.5 equiv.). Stir for 20 minutes.
-
Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equiv.) dropwise. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench with water, and extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Method B: Dess-Martin Periodinane (DMP) Oxidation [6][12]
-
Suspend Dess-Martin periodinane (1.2-1.5 equiv.) in anhydrous DCM.
-
Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv.) in DCM to the suspension at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extract the product with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
Visual Workflow: Synthesis via Alcohol Oxidation
Caption: Multi-step synthesis via oxidation of the corresponding alcohol.
Data Summary: Key Oxidation Methods
| Method | Key Reagents | Temperature | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C to RT | High yield, metal-free, mild[7] | Cryogenic temps, toxic/odorous byproducts (CO, DMS)[10] |
| DMP Oxidation | Dess-Martin Periodinane | Room Temp. | Very mild, neutral pH, fast, easy workup[12][13] | Reagent can be explosive, stoichiometric waste |
Strategy 3: Synthesis from Piperidine-4-carboxylic Acid
This approach begins with the readily available and inexpensive starting material, piperidine-4-carboxylic acid (isonipecotic acid). The synthesis involves a longer sequence of protection, sulfonylation, reduction, and oxidation, but is valuable for large-scale synthesis where cost of starting materials is a primary concern.
Causality and Rationale
The synthetic logic here is to build the molecule from a simple, foundational piperidine core. Each step is a standard, high-yielding organic transformation.
-
Boc Protection: Protects the nitrogen to prevent side reactions in subsequent steps[14].
-
Sulfonylation: As the Boc group is not compatible with the conditions for reducing the carboxylic acid (e.g., LiAlH₄), it is often swapped for the target methylsulfonyl group at this stage, or the reduction is performed on an ester derivative.
-
Reduction: The carboxylic acid must be reduced to the primary alcohol. This is a critical step, often achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄)[15].
-
Oxidation: The final step is the selective oxidation of the primary alcohol to the aldehyde, as detailed in Strategy 2.
Experimental Protocol
Step 3a: Boc Protection of Piperidine-4-carboxylic acid
-
Dissolve piperidine-4-carboxylic acid (1.0 equiv.) in a mixture of t-butanol and aqueous NaOH[14].
-
Cool to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.).
-
Stir overnight at room temperature.
-
Concentrate the mixture and acidify with HCl to precipitate the product. Filter and dry to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[14].
Step 3b: Reduction to tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with methanol, then water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate[16].
From this point, the synthesis converges with the pathway described in Strategy 2, Step 2b and 2c.
Visual Workflow: Synthesis from Carboxylic Acid
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1-(Methylsulfonyl)piperidine-4-carbaldehyde spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction
This compound (CAS No: 241134-35-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure combines a piperidine core, a key scaffold in numerous pharmaceuticals, with a reactive aldehyde functional group and a polar methylsulfonyl (mesyl) group. This unique combination of features makes it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The molecular formula is C₇H₁₃NO₃S, and it has a molecular weight of 191.25 g/mol .
A rigorous and unambiguous structural confirmation is paramount before the deployment of this or any chemical entity in a synthetic workflow. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. While publicly available, fully assigned experimental spectra for this specific compound are limited, this document synthesizes established analytical protocols with predictive data and analysis of analogous structures to provide a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H-C Framework
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.[2]
Expertise in Practice: NMR Experimental Protocol
The following protocol outlines a self-validating system for acquiring high-quality 1D NMR spectra.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a modern NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard pulse sequence. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique carbon.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
¹H NMR Data: Interpretation and Predicted Assignments
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Singlet (s) or Triplet (t) | 1H | H-7 (CHO) | The aldehyde proton is highly deshielded by the adjacent carbonyl group and typically appears far downfield. It may show a small coupling to H-4. |
| ~3.6 - 3.8 | Multiplet (m) | 2H | H-2eq, H-6eq | Protons on carbons adjacent to the nitrogen are deshielded. The equatorial protons are typically downfield of the axial protons. |
| ~2.8 - 3.0 | Multiplet (m) | 2H | H-2ax, H-6ax | Axial protons adjacent to the nitrogen. |
| ~2.8 | Singlet (s) | 3H | H-1' (SO₂CH₃) | The methyl protons on the sulfonyl group are in a distinct chemical environment and appear as a sharp singlet. |
| ~2.4 - 2.6 | Multiplet (m) | 1H | H-4 | The proton at the branch point, deshielded by both the piperidine ring and the aldehyde group. |
| ~1.9 - 2.1 | Multiplet (m) | 2H | H-3eq, H-5eq | Equatorial protons on the piperidine ring. |
| ~1.6 - 1.8 | Multiplet (m) | 2H | H-3ax, H-5ax | Axial protons on the piperidine ring, typically shifted upfield compared to their equatorial counterparts. |
¹³C NMR Data: Interpretation and Predicted Assignments
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | C-7 (CHO) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~48 | C-4 | The methine carbon attached to the aldehyde group. |
| ~45 | C-2, C-6 | Carbons adjacent to the nitrogen atom are deshielded. |
| ~34 | C-1' (SO₂CH₃) | The methyl carbon of the sulfonyl group. |
| ~28 | C-3, C-5 | The remaining methylene carbons of the piperidine ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Practice: IR Experimental Protocol
Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples due to its minimal sample preparation requirement.[4][5]
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.[6]
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal. Good contact is essential for a high-quality spectrum.[8]
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.
IR Data: Characteristic Absorption Bands
The IR spectrum is interpreted by correlating observed absorption bands (in wavenumbers, cm⁻¹) to specific molecular vibrations.
| Expected Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| 2950 - 2850 | C-H Stretch | Piperidine & Methyl C-H | Characteristic of sp³ C-H bonds in the aliphatic ring and methyl group. |
| 2850 - 2700 | C-H Stretch | Aldehyde C-H | The C-H stretch of an aldehyde often appears as a pair of weak to medium bands, one of which is at an unusually low frequency. |
| 1740 - 1720 | C=O Stretch | Aldehyde Carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in an aliphatic aldehyde. |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | A strong absorption band due to the asymmetric stretching of the S=O bonds. |
| 1170 - 1140 | S=O Symmetric Stretch | Sulfonyl (SO₂) | A strong absorption band due to the symmetric stretching of the S=O bonds. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10][11]
Expertise in Practice: ESI-MS Experimental Protocol
Objective: To confirm the molecular weight and molecular formula of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[12] Adding a trace amount of an acid (e.g., 0.1% formic acid) can enhance protonation and improve signal intensity in positive ion mode.[12]
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the mass spectrometer in positive ion ESI mode (ESI+). A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets with the aid of a drying gas (e.g., nitrogen), leading to the formation of gas-phase ions.[11]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured. Acquire a full scan spectrum over a relevant mass range (e.g., m/z 100-500).
MS Data: Predicted Ions and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.
| Ion | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 192.0689 | The protonated molecular ion. This is expected to be the base peak in the ESI+ spectrum.[13] |
| [M+Na]⁺ | 214.0508 | A common adduct formed if sodium ions are present as an impurity.[13] |
| [M+K]⁺ | 230.0248 | A common adduct formed if potassium ions are present.[13] |
Data sourced from PubChemLite prediction.[13]
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the [M+H]⁺ ion (m/z 192.1) can be selected and fragmented via collision-induced dissociation (CID). The resulting product ions provide clues about the molecule's structure.
Sources
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- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
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- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
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- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - 241134-35-0 (C7H13NO3S) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Purity of 1-(Methylsulfonyl)piperidine-4-carbaldehyde for Researchers and Drug Development Professionals
Abstract
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a key building block in contemporary medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, compromised yields, and the introduction of potentially toxic components into drug candidates. This in-depth technical guide provides a comprehensive overview of the likely synthetic routes for this compound, the potential process-related and degradation impurities, and robust analytical methodologies for their detection and quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and consistency of this compound in their research and development endeavors.
Introduction: The Significance of Purity in Drug Synthesis
The journey of a drug from discovery to clinical application is paved with exacting standards, chief among them being the purity of all chemical entities involved. This compound, with its reactive aldehyde functionality and the synthetically versatile sulfonylpiperidine core, is a frequently utilized intermediate. The presence of impurities, even in trace amounts, can have a cascading effect on multi-step syntheses, impacting reaction kinetics, catalyst performance, and the final product's purity profile. Therefore, a thorough understanding and rigorous control of the purity of this starting material are not merely best practices but essential components of robust and reproducible drug development.
This guide eschews a rigid, templated approach in favor of a logical narrative that follows the lifecycle of the molecule—from its likely synthesis to its potential degradation and the analytical methods required to ensure its quality.
Synthetic Landscape and Potential Process-Related Impurities
While multiple synthetic routes to this compound are conceivable, a common and efficient pathway involves two key transformations: the sulfonylation of a piperidine nitrogen and the subsequent oxidation of a primary alcohol to an aldehyde. Understanding this synthetic context is crucial for predicting potential process-related impurities.
A plausible synthetic route is outlined below:
Caption: Plausible two-step synthesis of this compound.
Impurities from the Sulfonylation Step
The reaction of piperidine-4-methanol with methanesulfonyl chloride in the presence of a base is a standard method for introducing the mesyl group.[1] Potential impurities arising from this step include:
-
Unreacted Piperidine-4-methanol: Incomplete reaction will result in the carryover of the starting material.
-
Residual Methanesulfonyl Chloride: A highly reactive and corrosive impurity that can interfere with subsequent steps.[1]
-
Hydrolysis Product (Methanesulfonic Acid): Methanesulfonyl chloride can hydrolyze in the presence of water to form methanesulfonic acid.
-
Salts: The use of a base like triethylamine will generate triethylammonium chloride, which should be removed during workup.
Impurities from the Oxidation Step
The oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol to the corresponding aldehyde is a critical transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a mild and effective method for this purpose.[2][3] However, it can introduce specific impurities:
-
Unreacted (1-(Methylsulfonyl)piperidin-4-yl)methanol: Incomplete oxidation will leave the starting alcohol as a significant impurity.
-
Over-oxidized Product (1-(Methylsulfonyl)piperidine-4-carboxylic acid): While Swern oxidation generally minimizes over-oxidation, harsh conditions or alternative oxidizing agents could lead to the formation of the corresponding carboxylic acid.[3]
-
Byproducts of Swern Oxidation: The reaction itself generates several volatile and odorous byproducts, including dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO2).[2][4] While these are typically removed during workup and purification, their presence at trace levels should be considered.
-
Side-products from Incomplete Reactions: At temperatures above -78°C, mixed thioacetals can form as side products in Swern oxidations.[3]
Degradation Pathways and Stability
Beyond process-related impurities, the inherent stability of this compound must be considered. As a molecule containing both a sulfonamide and an aldehyde functional group, it is susceptible to degradation under various conditions. Forced degradation studies are essential to identify potential degradants that may form during storage or in formulated products.[5][6][7]
Caption: Potential degradation pathways for this compound.
Hydrolytic Degradation
The sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of piperidine-4-carbaldehyde and methanesulfonic acid.[1]
Oxidative Degradation
The aldehyde functional group is prone to oxidation, especially in the presence of air or oxidizing agents, leading to the formation of 1-(Methylsulfonyl)piperidine-4-carboxylic acid.[8]
Aldehyde-Specific Degradation
Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts, or upon prolonged storage. This can lead to the formation of higher molecular weight impurities.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is necessary for the comprehensive assessment of the purity of this compound. No single technique can provide a complete picture; therefore, the use of orthogonal methods is highly recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for separating the parent compound from its potential impurities and degradants.[9][10][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12] For this polar analyte, a mobile phase composition with a higher aqueous component is likely required.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The aldehyde functionality lacks a strong chromophore in the standard UV range. Therefore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a strongly UV-absorbing hydrazone is recommended for sensitive detection and quantification of trace impurities.[13][14][15] The resulting derivative can be monitored at approximately 360 nm.[16]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent. For derivatization, react the sample with an acidic solution of DNPH.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10] Forced degradation samples should be analyzed to demonstrate the stability-indicating nature of the method.[9][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly well-suited for detecting byproducts from the Swern oxidation, such as dimethyl sulfide.[18][19]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[20]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 300 °C, will be necessary to separate compounds with a range of boiling points.[20]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of authentic standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and can be used for quantitative analysis (qNMR). NMR provides valuable information about the overall purity of the sample and can help identify major impurities without the need for reference standards.
Expected ¹H NMR Chemical Shifts:
| Proton Environment | Expected Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 |
| Piperidine ring protons adjacent to N | ~3.5 - 4.0 |
| Other piperidine ring protons | ~1.5 - 2.5 |
| Methylsulfonyl (-SO₂CH₃) | ~2.8 - 3.0 |
Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.[21][22][23]
Data Summary and Interpretation
For ease of comparison and interpretation, all quantitative data should be summarized in a clear and concise format.
Table 1: Summary of Potential Impurities and Recommended Analytical Techniques
| Impurity | Potential Origin | Primary Analytical Technique | Secondary Analytical Technique |
| Piperidine-4-methanol | Incomplete Sulfonylation | HPLC, GC-MS | NMR |
| (1-(Methylsulfonyl)piperidin-4-yl)methanol | Incomplete Oxidation | HPLC, GC-MS | NMR |
| 1-(Methylsulfonyl)piperidine-4-carboxylic acid | Over-oxidation/Degradation | HPLC | NMR |
| Methanesulfonyl chloride | Reagent Carryover | GC-MS (after derivatization) | |
| Dimethyl sulfide | Swern Oxidation Byproduct | GC-MS | |
| Piperidine-4-carbaldehyde | Hydrolytic Degradation | HPLC (with derivatization), GC-MS | NMR |
| Polymeric Impurities | Aldehyde Degradation | Size Exclusion Chromatography |
Conclusion and Best Practices
Ensuring the purity of this compound is a critical step in the development of novel therapeutics. A comprehensive understanding of its synthesis and potential degradation pathways allows for a targeted approach to impurity identification and control. The implementation of robust, orthogonal analytical methods, such as a stability-indicating HPLC method, GC-MS, and NMR, provides the necessary framework for a thorough purity assessment.
Key Recommendations for Researchers:
-
Vendor Qualification: Whenever possible, source this reagent from reputable suppliers who can provide a certificate of analysis with detailed purity information. Be aware that some suppliers sell this product "as-is" without analytical data.
-
In-house Analysis: Independently verify the purity of each batch using the analytical methods outlined in this guide.
-
Proper Storage: Store the compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.
-
Forced Degradation Studies: For critical applications, perform forced degradation studies to understand the stability of the molecule under your specific experimental conditions.
By adhering to these principles, researchers and drug development professionals can mitigate the risks associated with impurities and ensure the integrity and reproducibility of their scientific endeavors.
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Ghanem, G. M., et al. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimidine sodium in water soluble powder dosage form. ResearchGate. [Link]
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Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]
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List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]
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Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-90. [Link]
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Ghanem, M., et al. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 1000-11. [Link]
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CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). University of Canterbury. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(2), 346-353. [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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Biodegradability properties of sulfonamides in activated sludge. (2005). Environmental Toxicology and Chemistry, 24(6), 1345-1352. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2000). ResearchGate. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (2012). LCGC International. [Link]
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Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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An In-depth Technical Guide to the Solubility of 1-(Methylsulfonyl)piperidine-4-carbaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its formulation, bioavailability, and ultimate therapeutic efficacy. 1-(Methylsulfonyl)piperidine-4-carbaldehyde is a heterocyclic compound incorporating functional groups of significant interest in medicinal chemistry. This guide provides a comprehensive framework for understanding and determining its solubility profile in organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a rigorous, self-validating experimental protocol for thermodynamic solubility determination via the shake-flask method, and detail robust analytical quantification techniques. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this compound's physicochemical properties.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success.[1] Poor aqueous and organic solvent solubility can present formidable challenges, leading to low bioavailability, difficulties in formulation, and unreliable in vitro assay results.[1][2] this compound, with its unique combination of a saturated piperidine heterocycle, a polar sulfonyl group, and a reactive carbaldehyde moiety, presents a multifaceted solubility profile. Understanding how this molecule interacts with various organic solvents is paramount for its progression through the development pipeline, from initial screening and synthesis to formulation and in vivo studies.[3][4] This guide provides the theoretical basis and practical instruction for a thorough solubility assessment.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet for predicting solubility. A molecule's solubility in a given solvent is governed by the interplay of its functional groups and the overall polarity, hydrogen bonding capability, and dispersion forces of both the solute and the solvent.
Structural Analysis of this compound
The structure of this compound (Figure 1) contains three key functional regions that dictate its solubility behavior:
-
Piperidine Ring: This saturated heterocyclic core is largely aliphatic in nature. While the nitrogen atom can act as a hydrogen bond acceptor, the ring itself contributes to the molecule's non-polar character.[5][6][7]
-
Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group.[8][9] The two oxygen atoms are strong hydrogen bond acceptors, significantly increasing the molecule's polarity and its potential for interaction with polar solvents.[8][10]
-
Carbaldehyde Group (-CHO): The carbonyl function is inherently polar due to the high electronegativity of the oxygen atom.[11][12][13][14][15] This group acts as a hydrogen bond acceptor and contributes to the molecule's overall polarity.
Overall Polarity Assessment: The presence of the potent sulfonyl and aldehyde groups suggests that this compound is a polar molecule. Therefore, it is predicted to have higher solubility in polar aprotic and polar protic solvents. Its solubility in non-polar hydrocarbon solvents is expected to be limited.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements frequently encountered in drug discovery:[1]
-
Kinetic Solubility: This measures the concentration of a compound in solution before it begins to precipitate after being rapidly introduced from a concentrated DMSO stock. It is a high-throughput measurement often used in early discovery for screening large numbers of compounds.[1][2][4] However, it may not represent a true equilibrium state and can overestimate solubility, often reflecting the properties of an amorphous precipitate.[16][17]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[2][17] It is a lower-throughput but more accurate and fundamental measurement, critical for lead optimization and formulation development.[1][4]
This guide will focus exclusively on the determination of thermodynamic solubility , as it provides the most reliable data for downstream applications.
Experimental Design for Thermodynamic Solubility Determination
A systematic approach to solvent selection and a robust experimental protocol are essential for generating reliable solubility data.
Strategic Selection of Organic Solvents
To build a comprehensive solubility profile, a diverse set of solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. The following list provides a recommended panel for initial screening:
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Toluene, Heptane | Establishes baseline solubility in hydrocarbon environments. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Common solvents in organic synthesis and purification. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole interactions, effective for many polar compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Capable of hydrogen bonding, mimicking biological environments. |
The Gold Standard: Shake-Flask Method Protocol
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[18][19][20] The following protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrium Confirmation (Self-Validation): Equilibrate the samples for at least 48 hours. To ensure equilibrium has been reached, take aliquots for analysis at 24 hours and 48 hours. The concentration should be consistent between these two time points. If not, extend the equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow larger particles to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Analytical Quantification of this compound
Accurate quantification of the dissolved compound is the final, critical step. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity and sensitivity.
HPLC-UV Method with DNPH Derivatization
While the carbonyl group has a weak UV absorbance, its detection can be dramatically enhanced by derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction creates a stable hydrazone derivative with a strong chromophore, allowing for sensitive detection.[21][22][23]
Protocol Outline:
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the chosen solvent. React each standard with an excess of acidic DNPH solution. Analyze these derivatized standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Derivatization: React the filtered and diluted sample from the shake-flask experiment with the DNPH solution under the same conditions as the standards.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detector set to the λ_max of the DNPH derivative (typically around 360-370 nm).[22]
-
Quantification: Determine the concentration of the unknown sample by interpolating its peak area on the standard curve.
-
-
Solubility Calculation: Back-calculate the original concentration in the undiluted, saturated solution to determine the solubility in mg/mL or mol/L.
Caption: Predicted Relationship Between Solvent Polarity and Solubility.
Data Presentation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | Non-Polar | Experimental Value | Experimental Value |
| Toluene | Non-Polar | Experimental Value | Experimental Value |
| Dichloromethane | Moderately Polar Aprotic | Experimental Value | Experimental Value |
| Ethyl Acetate | Moderately Polar Aprotic | Experimental Value | Experimental Value |
| Acetone | Polar Aprotic | Experimental Value | Experimental Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide | Polar Aprotic | Experimental Value | Experimental Value |
| Methanol | Polar Protic | Experimental Value | Experimental Value |
| Ethanol | Polar Protic | Experimental Value | Experimental Value |
| Isopropanol | Polar Protic | Experimental Value | Experimental Value |
Conclusion
While no public data currently exists for the solubility of this compound, this guide provides the complete theoretical and practical framework necessary for its determination. By analyzing the molecule's constituent functional groups, we predict a preference for polar solvents. The detailed, self-validating shake-flask protocol coupled with a robust HPLC-UV analytical method will yield accurate and reliable thermodynamic solubility data. This information is indispensable for guiding the rational design of future experiments, enabling appropriate formulation strategies, and ultimately facilitating the successful development of this compound as a potential therapeutic agent.
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The Emerging Therapeutic Potential of 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the 1-(Methylsulfonyl)piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with diverse biological targets. The incorporation of a methylsulfonyl group at the 1-position introduces a potent hydrogen bond acceptor and can significantly modulate the physicochemical properties of the piperidine core, influencing solubility, metabolic stability, and target engagement. This guide focuses on the derivatives of 1-(methylsulfonyl)piperidine-4-carbaldehyde, a versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications. We will delve into the synthesis, biological activities, and mechanistic insights of these derivatives, providing a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of this compound and Its Derivatives
The synthetic accessibility of this compound allows for the facile generation of diverse chemical libraries. The aldehyde functionality serves as a key handle for a variety of chemical transformations, including the formation of Schiff bases and subsequent heterocyclization reactions.
Core Synthesis: Preparation of this compound
The synthesis of the core aldehyde can be achieved through a multi-step process starting from commercially available piperidine-4-carboxylic acid. A typical synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound [2]
-
Esterification: To a suspension of piperidine-4-carboxylic acid in methanol at 0-5°C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Evaporate the solvent under reduced pressure to yield methyl piperidine-4-carboxylate hydrochloride.
-
Sulfonylation: To a solution of methyl piperidine-4-carboxylate hydrochloride and triethylamine in dichloromethane at 0-5°C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at room temperature for 1 hour. Wash the organic layer with water and evaporate the solvent to obtain methyl 1-(methylsulfonyl)piperidine-4-carboxylate.
-
Reduction: The ester is then reduced to the corresponding alcohol, methyl 1-(methylsulfonyl)piperidin-4-yl)methanol, using a suitable reducing agent like lithium aluminium hydride.
-
Oxidation: Finally, the primary alcohol is oxidized to the aldehyde, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Diagram of the synthesis of this compound:
Sources
An In-depth Technical Guide to the Safety and Handling of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a key building block in contemporary drug discovery and development. Synthesizing available safety data with established protocols for analogous chemical structures, this document is intended to equip researchers and laboratory personnel with the requisite knowledge to manage this compound responsibly. The causality behind each procedural recommendation is elucidated to foster a culture of safety and scientific integrity. All protocols are designed as self-validating systems to ensure maximum operational safety.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed.[1] While comprehensive toxicological data for this specific compound is limited, its structural motifs—a piperidine ring and a methylsulfonyl group—necessitate a cautious approach to handling. The Globally Harmonized System (GHS) classification provides a foundational understanding of its primary hazards.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Table 1: GHS Classification for this compound.[1]
It is imperative to recognize that the absence of data for other hazard classes (e.g., skin corrosion/irritation, carcinogenicity) does not imply a lack of hazard. The safety profile of the parent heterocycle, piperidine, includes classifications for flammability, skin corrosion, and severe eye damage, and it is toxic in contact with skin or if inhaled.[2][3][4][5] Therefore, a conservative approach to handling, assuming the potential for these additional hazards, is scientifically prudent.
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃S | [6] |
| Molecular Weight | 191.25 g/mol | [6] |
| Appearance | Solid | |
| CAS Number | 241134-35-0 | [1][7] |
Table 2: Physicochemical Properties of this compound.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is critical to mitigating the risks associated with this compound.
Engineering Controls and Ventilation
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8] The fume hood should have adequate airflow and be regularly inspected. Use of explosion-proof electrical, ventilating, and lighting equipment is recommended, especially when handling larger quantities or if the compound is dissolved in a flammable solvent.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a chemical-resistant apron or suit is recommended. | Prevents skin contact. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[12] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. |
Table 3: Recommended Personal Protective Equipment (PPE).
Figure 1: A logical workflow for the assessment and use of Personal Protective Equipment (PPE).
Hygiene Practices
Strict personal hygiene practices are essential. Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[13] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[8]
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][14] Keep it away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly marked, and access should be restricted to authorized personnel.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8] |
Table 4: First-Aid Measures for this compound Exposure.
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An In-depth Technical Guide to 1-(Methylsulfonyl)piperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Unassuming Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a titan among heterocyclic scaffolds. Its prevalence in pharmaceuticals is a testament to its remarkable ability to confer favorable physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. Within this vital class of compounds, 1-(Methylsulfonyl)piperidine-4-carbaldehyde emerges as a key building block, a versatile intermediate poised at the intersection of synthetic accessibility and functional potential. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this molecule, from its synthesis and historical context to its practical applications in the quest for novel therapeutics. We will delve into the causality behind synthetic choices, present validated experimental protocols, and explore the logical connections that underpin its utility in the pharmaceutical sciences.
Genesis of a Key Intermediate: Discovery and Historical Synthesis
The documented history of this compound is intrinsically linked to the broader exploration of substituted piperidines in medicinal chemistry. While a singular "discovery" event is not clearly defined in the literature, its emergence is a logical progression in the functionalization of the piperidine core for drug design. The introduction of the methylsulfonyl group at the 1-position modulates the basicity of the piperidine nitrogen, influencing its interaction with biological targets and improving metabolic stability. The aldehyde at the 4-position provides a reactive handle for a myriad of chemical transformations, making it an ideal synthon for library synthesis and lead optimization.
A notable and well-documented synthetic pathway was reported by Belwal et al. in 2012, which provides a logical and reproducible approach to the molecule. This multi-step synthesis, originating from the readily available piperidine-4-carboxylic acid, highlights a strategic functional group manipulation to arrive at the target aldehyde.
The Synthetic Blueprint: A Step-by-Step Exploration
The synthesis of this compound can be dissected into a logical sequence of four key transformations. Understanding the rationale behind each step is crucial for successful and efficient execution.
Figure 1: Synthetic workflow for this compound.
Step 1: Esterification - Protecting the Carboxylic Acid
The initial step involves the conversion of piperidine-4-carboxylic acid to its corresponding methyl ester. This is a critical maneuver to protect the carboxylic acid functionality from undesired side reactions in the subsequent sulfonylation step.
-
Rationale: The free carboxylic acid possesses an acidic proton that would react with the electrophilic methanesulfonyl chloride, leading to the formation of a mixed anhydride or other byproducts. Esterification effectively masks this reactivity. The use of thionyl chloride (SOCl₂) followed by methanol is a classic and highly efficient method for this transformation, proceeding through an acyl chloride intermediate.
Step 2: Sulfonylation - Introducing the Mesyl Group
With the carboxylate group protected, the piperidine nitrogen is functionalized with a methylsulfonyl (mesyl) group. This is a pivotal step that defines the core structure of the target molecule.
-
Rationale: Methanesulfonyl chloride (MsCl) is a potent electrophile that readily reacts with the secondary amine of the piperidine ring. A base, typically a tertiary amine like triethylamine (Et₃N), is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting piperidine.
Step 3: Reduction - Unveiling the Primary Alcohol
The ester functionality is then reduced to a primary alcohol. This sets the stage for the final oxidation to the desired aldehyde.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling. The choice of a strong reducing agent ensures complete conversion.
Step 4: Oxidation - The Final Transformation to the Aldehyde
The terminal step is the selective oxidation of the primary alcohol to the aldehyde. This is arguably the most delicate step, as over-oxidation to the carboxylic acid must be avoided. Several methods can be employed, each with its own advantages and considerations.
-
Causality of Experimental Choice:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[1][2][3] It is known for its mild conditions and high yields, minimizing the risk of over-oxidation.[1][4] The formation of volatile byproducts simplifies purification.[4] However, it requires cryogenic temperatures and the generation of foul-smelling dimethyl sulfide.[1]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a convenient and mild alternative for oxidizing primary alcohols to aldehydes at room temperature.[5][6][7][8] It is highly selective and tolerant of a wide range of functional groups.[5] The reaction is typically clean with a straightforward workup.[8]
-
Validated Experimental Protocols
The following protocols are based on established synthetic transformations and provide a detailed, step-by-step guide for the laboratory synthesis of this compound.
Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol (Intermediate)
This protocol outlines the first three steps of the synthesis, yielding the alcohol precursor.
Materials:
-
Piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Esterification: To a stirred suspension of piperidine-4-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the mixture and remove the solvent under reduced pressure. The resulting solid, methyl piperidine-4-carboxylate hydrochloride, can be used directly in the next step.
-
Sulfonylation: Dissolve the crude methyl piperidine-4-carboxylate hydrochloride in anhydrous dichloromethane and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature overnight. Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 1-(methylsulfonyl)piperidine-4-carboxylate.
-
Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C. Slowly add a solution of methyl 1-(methylsulfonyl)piperidine-4-carboxylate in anhydrous diethyl ether. After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give (1-(methylsulfonyl)piperidin-4-yl)methanol.
Oxidation to this compound (Final Product)
This protocol details the final oxidation step. The Dess-Martin Periodinane method is presented here for its operational simplicity and mild conditions.
Materials:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Protocol:
-
Dissolve (1-(methylsulfonyl)piperidin-4-yl)methanol in anhydrous dichloromethane under an inert atmosphere.
-
Add Dess-Martin Periodinane in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃S | [9] |
| Molecular Weight | 191.25 g/mol | [10] |
| CAS Number | 241134-35-0 | [11][12] |
| Appearance | Solid | [10] |
| Predicted XlogP | -0.5 | [9] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet or a triplet with small coupling, downfield), the methyl group of the sulfonyl moiety (a singlet), and the protons of the piperidine ring (a series of multiplets).
-
¹³C NMR: The carbon NMR spectrum will display a distinctive downfield resonance for the carbonyl carbon of the aldehyde, along with signals for the methyl carbon of the sulfonyl group and the carbons of the piperidine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the aldehyde group and cleavage of the piperidine ring. Predicted m/z for [M+H]⁺ is 192.06889.[9]
The Role in Drug Discovery and Development
The this compound scaffold is a valuable asset in the medicinal chemist's toolbox. The piperidine ring system is a privileged structure in drug design, known to improve aqueous solubility and metabolic stability.[13] The methylsulfonyl group acts as a hydrogen bond acceptor and can modulate the pharmacokinetic properties of a molecule. The aldehyde functionality serves as a versatile synthetic handle for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and aldol condensations.
Figure 2: Applications of this compound in generating diverse molecular scaffolds.
While specific, named drug candidates incorporating this exact fragment are not prominently featured in publicly accessible literature, its utility is evident in the broader context of piperidine-containing drug discovery programs. For instance, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been investigated as potent human carbonic anhydrase inhibitors.[14] This highlights the potential of the C4-functionalized piperidine core in generating bioactive molecules.
Conclusion and Future Perspectives
This compound represents a strategically designed and synthetically accessible building block with significant potential in drug discovery. Its robust synthesis, coupled with the versatile reactivity of the aldehyde group, allows for the efficient generation of diverse chemical libraries for screening against a wide array of biological targets. The inherent properties of the N-sulfonylpiperidine scaffold offer a favorable starting point for the development of drug candidates with desirable pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and versatile intermediates will undoubtedly increase, solidifying the place of this compound as a valuable tool in the armamentarium of medicinal chemistry.
References
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (URL: [Link])
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Dess–Martin periodinane - Wikipedia. (URL: [Link])
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (URL: [Link])
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Dess-Martin Oxidation - Organic Chemistry Portal. (URL: [Link])
-
1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (URL: [Link])
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Swern Oxidation | Chem-Station Int. Ed. (URL: [Link])
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Swern Oxidation Mechanism - Chemistry Steps. (URL: [Link])
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This compound (C7H13NO3S) - PubChemLite. (URL: [Link])
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Swern Oxidation - Organic Chemistry Portal. (URL: [Link])
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Swern Oxidation Proceedure - MSU chemistry. (URL: [Link])
-
Swern oxidation - Wikipedia. (URL: [Link])
-
Asian Journal of Chemistry. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety - ResearchGate. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
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Chemical stability and storage conditions for 1-(Methylsulfonyl)piperidine-4-carbaldehyde.
An In-depth Technical Guide to the Chemical Stability and Storage of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction: Understanding the Molecule
This compound is a bifunctional organic compound of increasing interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring N-substituted with a robust methylsulfonyl group and a reactive carbaldehyde at the 4-position, makes it a valuable synthetic intermediate. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations and condensations. However, the very reactivity that makes this aldehyde useful also renders it susceptible to degradation, necessitating a thorough understanding of its chemical stability and the implementation of stringent storage and handling protocols.
This guide provides a comprehensive overview of the stability profile of this compound, outlines its potential degradation pathways, and offers field-proven recommendations for its long-term storage and handling to ensure its integrity for research and development applications.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for safe handling and for designing experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 241134-35-0 | |
| Molecular Formula | C₇H₁₃NO₃S | |
| Molecular Weight | 191.25 g/mol | |
| Appearance | Solid | |
| SMILES String | CS(=O)(=O)N1CCC(C=O)CC1 | |
| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N |
Core Chemical Stability and Potential Degradation Pathways
The stability of this compound is dictated by the interplay of its three primary functional components: the aldehyde, the sulfonylated piperidine ring, and the methylsulfonyl group itself.
-
The Aldehyde Group: The Primary Reactive Center The aldehyde functionality is the most significant contributor to the compound's potential instability. Aldehydes are inherently susceptible to oxidation, even by atmospheric oxygen, to form the corresponding carboxylic acid. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion contaminants. For this molecule, oxidation would yield 1-(methylsulfonyl)piperidine-4-carboxylic acid, an impurity that could significantly impact subsequent synthetic steps.
-
The Piperidine Ring: Susceptibility to Ring Opening While the N-sulfonyl group generally deactivates the piperidine nitrogen, making it less nucleophilic than a typical secondary amine, the heterocyclic ring system is not entirely inert. Under certain conditions, particularly enzymatic or strong chemical degradation, cleavage of the C-N bonds can occur. This is a less common pathway under standard laboratory storage but can be a factor in biological assays or under harsh chemical stress.
-
The Methylsulfonyl Group: A Pillar of Stability The methylsulfonyl (mesyl) group is a highly stable functional group. It is resistant to a wide range of oxidative and reductive conditions and is generally not considered a point of liability under normal storage or reaction conditions. Its primary role in this molecule is to act as a robust protecting group for the piperidine nitrogen.
The following diagram illustrates the most probable degradation pathway for this compound under typical storage and handling conditions.
Caption: Primary degradation pathway via oxidation of the aldehyde.
Recommended Storage and Handling Protocols
To mitigate degradation and preserve the purity of this compound, adherence to the following protocols is critical. These recommendations are synthesized from supplier safety data sheets and established best practices for handling reactive aldehydes.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. | Low temperatures significantly reduce the rate of oxidative and other potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric oxygen, the primary driver of aldehyde oxidation. |
| Container | Use a tightly sealed, opaque container. | Prevents moisture ingress and exposure to light, which can catalyze degradation. Amber glass vials are ideal. |
| Handling | Handle exclusively in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation exposure and protects the compound from atmospheric contaminants. |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Strong oxidizers will rapidly convert the aldehyde to a carboxylic acid. Strong bases can catalyze aldol-type side reactions. |
Experimental Workflow: Forced Degradation Study
To empirically validate the stability of this compound and identify potential degradants, a forced degradation study is the definitive approach. This involves subjecting the compound to a range of harsh conditions and analyzing the outcomes, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Dispense equal volumes of the stock solution into separate, appropriately labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven set to a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a vial of the stock solution to a UV light source.
-
Control: Keep one vial of the stock solution at the recommended storage temperature (-20°C) as an unstressed control.
-
-
Incubation: Allow the stress reactions to proceed for a defined period (e.g., 24-48 hours), periodically sampling to monitor the reaction progress.
-
Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples. Quench the oxidative reaction if necessary.
-
Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the parent peak.
The following diagram outlines this experimental workflow.
Caption: Workflow for a forced degradation stability study.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. While the N-sulfonylpiperidine core provides significant stability, the 4-position carbaldehyde is a reactive center prone to oxidation. Strict adherence to recommended storage conditions—specifically, low temperature (-20°C), an inert atmosphere, and protection from light—is essential for preventing degradation and ensuring the compound's purity over time. The implementation of forced degradation studies can provide invaluable, specific insights into the compound's liabilities under various experimental conditions, empowering researchers to use this versatile building block with confidence.
References
-
ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]
-
7 - Safety Data Sheet. Safety Data Sheet. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubChemLite. This compound (C7H13NO3S). [Link]
-
Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]
-
PubMed. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
-
PubMed. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. [Link]
-
ResearchGate. Approaches to α-functionalization of piperidines by C H.... [Link]
-
PubMed. Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. [Link]
-
PubChem. 1-Methylpiperidine-4-carbaldehyde | C7H13NO | CID 12535228. [Link]
- ResearchGate. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Methodological & Application
Synthesis of Diverse Derivatives from 1-(Methylsulfonyl)piperidine-4-carbaldehyde: An Application Note for Drug Discovery
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to modulate physicochemical properties, such as lipophilicity and aqueous solubility, make it a highly attractive moiety for drug design.[1][3] When functionalized with a methylsulfonyl group on the nitrogen, the resulting 1-(methylsulfonyl)piperidine scaffold offers a metabolically stable, polar, and synthetically versatile core. The introduction of a carbaldehyde group at the 4-position provides a crucial synthetic handle, allowing for a multitude of chemical transformations to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives starting from 1-(methylsulfonyl)piperidine-4-carbaldehyde. We will explore key synthetic transformations, including reductive amination, oxidation, carbon-carbon bond formation, and heterocycle synthesis, complete with expert insights, detailed protocols, and mechanistic considerations.
Chapter 1: Reductive Amination - Accessing a Diverse Amine Library
Reductive amination is a robust and widely used method for the formation of C-N bonds, converting aldehydes and ketones into amines.[4] The reaction proceeds in a two-step, often one-pot, sequence involving the initial formation of an imine or iminium ion intermediate, which is then reduced by a selective reducing agent to the target amine.[5] This transformation is particularly valuable in drug discovery for the rapid generation of analog libraries.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. This is followed by dehydration to form a Schiff base (imine). In the presence of a mild reducing agent, such as sodium triacetoxyborohydride or 2-picoline borane, the imine is selectively reduced to the corresponding secondary or tertiary amine.[6][7] The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.
Caption: Reductive Amination Workflow.
Protocol 1.1: Synthesis of N-Benzyl-1-((methylsulfonyl)piperidin-4-yl)methanamine
This protocol details a standard reductive amination procedure using benzylamine as the nucleophile.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.25 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Acetic Acid (optional) | 60.05 | 1-2 drops | catalytic |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzylamine (1.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step, though it is often not necessary.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol). The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Expert Insight: Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and more selective for imines over aldehydes compared to reagents like sodium cyanoborohydride, and it does not require acidic conditions.
Chapter 2: Oxidation to the Carboxylic Acid - A Gateway to Amides and Esters
The oxidation of the aldehyde functionality to a carboxylic acid provides a key intermediate, 1-(methylsulfonyl)piperidine-4-carboxylic acid, which can be further derivatized to a wide range of amides and esters through standard coupling chemistries.
Mechanistic Insight: The Pinnick oxidation is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids, particularly for substrates with sensitive functional groups.[8][9] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of an acid and a scavenger.[10] The active oxidant is chlorous acid (HClO₂), which is generated in situ.[11][12] This adds to the aldehyde, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[8] A scavenger, such as 2-methyl-2-butene, is crucial to quench the reactive HOCl byproduct, preventing unwanted side reactions.[9][10]
Caption: Oxidation and Subsequent Derivatization.
Protocol 2.1: Pinnick Oxidation to 1-(Methylsulfonyl)piperidine-4-carboxylic acid
This protocol describes a reliable method for the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.25 | 1.0 | 1.0 |
| Sodium Chlorite (NaClO₂), 80% | 90.44 | 1.5 | 1.5 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 | 1.5 |
| 2-Methyl-2-butene | 70.13 | 5.0 | 5.0 |
| tert-Butanol (t-BuOH) | 74.12 | 10 mL | - |
| Water (H₂O) | 18.02 | 2.5 mL | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in t-BuOH (10 mL).
-
Add 2-methyl-2-butene (5.0 mmol).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (2.5 mL).
-
Slowly add the aqueous solution to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used without further purification.
Expert Insight: The use of a phosphate buffer system helps maintain a mildly acidic pH, which is optimal for the reaction and minimizes the formation of explosive chlorine dioxide gas. The high tolerance for various functional groups makes the Pinnick oxidation a superior choice over many other oxidation methods.[11][12]
Chapter 3: Carbon-Carbon Bond Formation - Expanding the Core Scaffold
The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the piperidine core. The Wittig reaction for alkene synthesis and Grignard addition for accessing secondary alcohols are two powerful examples.
The Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[14][15]
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome (E/Z selectivity) depends on the nature of the substituents on the ylide.[13]
Protocol 3.1: Synthesis of 1-Methylsulfonyl-4-(2-phenylethenyl)piperidine
This protocol outlines the synthesis of a stilbene-like derivative using the Wittig reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 1.1 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.1 | 1.1 |
| This compound | 191.25 | 1.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 mmol) portion-wise.
-
Stir the resulting deep orange or yellow mixture at 0 °C for 30 minutes to generate the ylide.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.
Grignard Addition: Accessing Secondary Alcohols
The addition of organometallic reagents, such as Grignard reagents, to the aldehyde provides a straightforward route to secondary alcohols.[16]
Mechanistic Insight: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the electrophilic carbonyl carbon.[17] An acidic workup protonates the resulting alkoxide to yield the secondary alcohol.
Caption: C-C Bond Forming Strategies.
Protocol 3.2: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(phenyl)methanol
This protocol demonstrates the addition of phenylmagnesium bromide to the aldehyde.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.25 | 1.0 | 1.0 |
| Phenylmagnesium bromide (3.0 M in Et₂O) | 181.31 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Chapter 4: Heterocycle Formation - Building Molecular Complexity
The aldehyde functionality is a versatile building block for the synthesis of various heterocyclic systems, which are of immense interest in medicinal chemistry. The Gewald reaction is a classic example, providing a multicomponent route to highly substituted 2-aminothiophenes.[18]
Mechanistic Insight: The Gewald reaction is a one-pot synthesis involving an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur, typically in the presence of a basic catalyst.[19] The reaction is thought to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[20][21]
Protocol 4.1: Gewald Aminothiophene Synthesis
This protocol illustrates the synthesis of a 2-aminothiophene derivative.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.25 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.0 | 1.0 |
| Elemental Sulfur (S) | 32.06 | 1.1 | 1.1 |
| Morpholine or Piperidine | 87.12/85.15 | 0.2 | 0.2 |
| Ethanol (EtOH) | 46.07 | 15 mL | - |
Procedure:
-
To a mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL), add morpholine (0.2 mmol).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-aminothiophene derivative.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds relevant to drug discovery. The aldehyde functionality serves as a robust synthetic handle for a wide array of chemical transformations, including reductive amination, oxidation, carbon-carbon bond-forming reactions, and the construction of complex heterocyclic systems. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the chemical space around this privileged scaffold, facilitating the development of novel therapeutic agents.
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Singh, G., & Tilve, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available from: [Link]
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NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available from: [Link]
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El-Malah, A. A., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Journal of Physical Organic Chemistry, 33(7), e4053. Available from: [Link]
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Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available from: [Link]
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Stan, R., et al. (2012). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 17(1), 87-97. Available from: [Link]
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Faul, M. M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1528-1533. Available from: [Link]
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Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available from: [Link]
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Belwal, C. K., & Joshi, K. A. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061. Available from: [Link]
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Matassini, C., Clemente, F., & Cardona, F. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2019(5), 232-261. Available from: [Link]
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Matassini, C., Clemente, F., & Cardona, F. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(15), 4989. Available from: [Link]
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Püsküllü, M. O., et al. (2013). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Molecules, 18(11), 13353-13374. Available from: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]
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Sharma, S., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 14, 11626-11634. Available from: [Link]
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Wang, G., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. ACS Omega, 5(50), 32512-32519. Available from: [Link]
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Adiche, C., & El Abed, D. (2021). A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research, 1(3), 1-12. Available from: [Link]
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El-Gohary, N. S., & Shaaban, M. (2017). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applied Pharmaceutical Science, 7(12), 173-177. Available from: [Link]
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El-Sayed, M. E. A., et al. (2024). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega, 9(4), 5174-5188. Available from: [Link]
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Wang, C., et al. (2018). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 23(11), 2977. Available from: [Link]
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Gessini, A., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(21), 7278. Available from: [Link]
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Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 441-452. Available from: [Link]
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Reductive amination reactions with 1-(Methylsulfonyl)piperidine-4-carbaldehyde.
Application Notes & Protocols
Topic: Reductive Amination Reactions with 1-(Methylsulfonyl)piperidine-4-carbaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Reductive Amination in Modern Drug Discovery
Reductive amination stands as a cornerstone transformation in medicinal chemistry, prized for its reliability and efficiency in synthesizing secondary and tertiary amines from carbonyl precursors.[1][2][3] This one-pot reaction, which seamlessly combines carbonyl-amine condensation with in-situ reduction of the resulting imine or iminium ion, offers a highly controlled route to C-N bond formation, largely avoiding the overalkylation issues common to direct alkylation methods.[3]
This guide focuses on the application of this critical reaction to This compound , a versatile building block in pharmaceutical research. The sulfonylpiperidine scaffold is of significant interest in drug design.[4][5] The electron-withdrawing methylsulfonyl group can enhance metabolic stability, modulate physicochemical properties such as solubility, and serve as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[6][7][8]
Herein, we provide a comprehensive, field-tested protocol for the reductive amination of this compound using sodium triacetoxyborohydride (STAB). This document is designed to equip researchers with a robust methodology, a deep mechanistic understanding, and practical troubleshooting insights to effectively leverage this reaction in their synthetic campaigns.
Mechanistic Rationale and Reagent Selection
A successful reductive amination hinges on a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[2] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct.
The reaction proceeds via a two-stage mechanism:
-
Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, forming a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate rapidly dehydrates to form a transient, electrophilic iminium ion.[9][10]
-
Hydride Reduction: A mild hydride donor then reduces the C=N double bond of the iminium ion to yield the final amine product.
Caption: General mechanism of reductive amination with an aldehyde and a primary amine.
Why Sodium Triacetoxyborohydride (STAB)?
For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its advantages over other common hydrides are significant:
-
Mildness and Selectivity: STAB is less reactive than sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones at neutral pH, minimizing alcohol byproduct formation.[11][12]
-
Acid Tolerance: Unlike NaBH₄, STAB is stable in weakly acidic conditions. The reaction can even be catalyzed by acetic acid, which is conveniently generated in situ from the reagent, to accelerate iminium ion formation, though this is often unnecessary for reactive aldehydes.[2][11][13]
-
Safety and Convenience: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can liberate highly toxic hydrogen cyanide gas, especially under acidic conditions.[2][3]
-
Broad Scope: STAB is effective for a wide range of aldehydes and ketones, as well as primary and secondary amines, including weakly basic ones.[11][13]
Protocol: One-Pot Reductive Amination
This protocol describes a general, direct (one-pot) procedure for coupling this compound with a representative primary amine.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 241134-35-0 | 191.25 g/mol | Substrate. Should be stored in a desiccator. |
| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 g/mol | Use 1.0-1.2 equivalents. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | Use 1.3-1.5 equivalents. Moisture sensitive. |
| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | 107-06-2 | 98.96 g/mol | Anhydrous reaction solvent.[11][13] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the reductive amination protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration) and the desired amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Causality Note: Pre-mixing the aldehyde and amine before adding the reducing agent ensures that the iminium ion concentration is sufficient for the reduction to proceed efficiently once the hydride source is introduced.
-
-
Initiation of Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in several portions over 5 minutes.
-
Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. STAB is a solid and can be handled in the air, but should be added to an anhydrous solvent system as it is water-sensitive.[12]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Aqueous Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Causality Note: The bicarbonate solution neutralizes any remaining acetic acid and quenches the excess STAB reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure amine product.
Expected Results & Troubleshooting
This protocol is robust for a variety of primary and secondary amines. Below is a table of expected outcomes and a guide for troubleshooting common issues.
Representative Reaction Scope
| Amine Substrate | Amine Type | Typical Reaction Time | Expected Yield |
| Benzylamine | Primary | 2-4 hours | >90% |
| Aniline | Primary | 8-16 hours | 75-85% |
| Morpholine | Secondary | 3-6 hours | >90% |
| N-Methylbenzylamine | Secondary | 4-8 hours | 80-90% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls | 1. Poor quality/degraded STAB.2. Weakly nucleophilic amine (e.g., aniline). | 1. Use a fresh bottle of STAB.2. Add 0.5-1.0 equivalents of glacial acetic acid to catalyze iminium formation.[2][11] Extend reaction time. |
| Aldehyde is consumed, but no product | The iminium ion is not forming or is unstable. | For very hindered or electron-poor amines, consider using a different solvent like THF or adding a Lewis acid catalyst (e.g., Ti(OiPr)₄).[3][12] |
| Significant alcohol byproduct formed | 1. Water present in the reaction.2. Incorrect reducing agent used. | 1. Ensure all reagents and solvents are anhydrous.2. Confirm that STAB was used, not NaBH₄, which is a more potent reducer of aldehydes.[12] |
| Dialkylation with primary amines | The secondary amine product is reacting with another molecule of the aldehyde. | This is less common with STAB but possible. Adopt a stepwise procedure: pre-form the imine in methanol, remove the solvent, then reduce with NaBH₄.[11][13] |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly effective and versatile method for synthesizing a diverse array of substituted piperidines. The protocol detailed here is characterized by its operational simplicity, mild conditions, high yields, and broad substrate scope. By understanding the underlying mechanism and the critical role of reagent selection, researchers can reliably employ this reaction as a key step in the development of novel chemical entities for drug discovery and beyond.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
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PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Master Organic Chemistry. (2017). Reagent Friday: Sodium Triacetoxyborohydride [NaBH(OAc)3]. [Link]
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PubMed. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]
-
ResearchGate. (2018). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Semantic Scholar. (2015). Application of Sulfonyl in Drug Design. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]
-
ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
PubMed. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. [Link]
-
PubMed. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. [Link]
-
Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
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Application Notes: The Strategic Use of 1-(Methylsulfonyl)piperidine-4-carbaldehyde in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Value of the Sulfonylpiperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of pharmaceuticals and bioactive natural products.[1][2] Its three-dimensional structure and ability to engage in key binding interactions make it an ideal framework for drug design.[2] When functionalized with a methylsulfonyl group, the resulting N-(methylsulfonyl)piperidine motif offers distinct advantages. The sulfonyl group is a stable, polar moiety that can act as a hydrogen bond acceptor, improve metabolic stability, and modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, to enhance its drug-like characteristics.[3][4]
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a versatile and highly valuable building block for drug discovery campaigns. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, making it exceptionally well-suited for the rapid generation of compound libraries through parallel synthesis. This application note provides detailed protocols and scientific rationale for leveraging this key intermediate in two powerful parallel synthesis strategies: reductive amination and multicomponent reactions.
Core Application: Parallel Reductive Amination
Reductive amination is arguably the most robust and widely used method for synthesizing secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion intermediate from an aldehyde and a primary or secondary amine, which is then reduced in situ to the final amine product.[5] This one-pot methodology is ideal for parallel synthesis due to its operational simplicity, broad substrate scope, and typically high yields.[6][7]
Scientific Rationale: The power of this approach lies in its convergent nature. A single, common building block, this compound, can be reacted with a large and diverse collection of commercially available primary and secondary amines. This allows for the systematic exploration of the chemical space around the core scaffold, enabling the rapid generation of structure-activity relationships (SAR). The choice of reducing agent is critical; Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions that catalyze imine formation, and selective for the iminium ion over the starting aldehyde, minimizing side reactions.[8][9]
Workflow for Parallel Reductive Amination
Caption: Workflow for generating a compound library via parallel reductive amination.
Detailed Protocol: Parallel Reductive Amination in 96-Well Plates
Objective: To synthesize a library of N-substituted 4-((aminomethyl)piperidine)-1-sulfonamides from this compound and a diverse set of primary amines.
Materials:
-
This compound (Building Block)
-
Amine Library (e.g., 96 unique primary amines, as 0.2 M solutions in Dichloromethane (DCM))
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine
Equipment:
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Orbital shaker
-
Centrifugal evaporator
-
LC-MS system
Procedure:
-
Reagent Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Aldehyde Dispensing: To each well of the 96-well reaction block, add 200 µL of the aldehyde stock solution (40 µmol/well).
-
Amine Library Addition: Dispense 200 µL of each unique amine stock solution (40 µmol, 1.0 equivalent) into the corresponding wells of the reaction block.
-
Imine Formation: Seal the reaction block with a chemically resistant mat and place it on an orbital shaker. Agitate the mixture at room temperature for 1 hour. Note: For less reactive amines, a catalytic amount of acetic acid (e.g., 5 µL) can be added.
-
Reduction: Unseal the block and add Sodium Triacetoxyborohydride (approx. 17 mg, 80 µmol, 2.0 equivalents) to each well. Caution: This should be done in a well-ventilated fume hood.
-
Reaction: Reseal the reaction block and shake at room temperature for 16-24 hours.
-
Work-up (Quenching): Carefully add 200 µL of saturated aqueous NaHCO₃ solution to each well to quench the reaction.
-
Work-up (Extraction): Add an additional 400 µL of DCM to each well. Seal and shake vigorously for 10 minutes. Allow the layers to separate. Carefully remove the aqueous (top) layer from each well.
-
Work-up (Washing): Add 400 µL of water to each well, shake, and remove the aqueous layer. Repeat with 400 µL of brine.
-
Drying and Concentration: Transfer the organic layer from each well to a clean, tared 96-well plate. Place the plate in a centrifugal evaporator to remove the solvent.
-
Analysis: Reconstitute the dried product library in a suitable solvent (e.g., DMSO or Methanol). Analyze each well by LC-MS to confirm the molecular weight of the desired product and estimate its purity.
Data Representation: Example Library Output
| Well ID | Amine Input (R-NH₂) | Product Structure (Partial) | Expected Mass [M+H]⁺ |
| A1 | Benzylamine | N-benzyl-1-(1-(methylsulfonyl)piperidin-4-yl)methanamine | 283.14 |
| A2 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-(1-(methylsulfonyl)piperidin-4-yl)methanamine | 287.11 |
| A3 | Cyclohexylamine | N-cyclohexyl-1-(1-(methylsulfonyl)piperidin-4-yl)methanamine | 275.19 |
| A4 | Morpholine | 4-((1-(methylsulfonyl)piperidin-4-yl)methyl)morpholine | 263.13 |
Advanced Application: Parallel Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are sophisticated synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial parts of all starting materials.[10][11] MCRs are exceptionally powerful for parallel synthesis as they generate significant molecular complexity and diversity in a single, efficient step.[12][13]
Scientific Rationale: this compound can serve as the aldehyde component in various MCRs, such as those used to synthesize highly substituted piperidines or other heterocyclic scaffolds.[13][14] For example, a well-established MCR involves the condensation of an aldehyde, an amine, and a β-ketoester.[6][14] This approach allows for combinatorial variation at three distinct points (R¹, R², R³), rapidly producing a library of structurally complex and diverse molecules from simple, readily available starting materials.
Logic of a Three-Component Piperidine Synthesis
Caption: Convergent synthesis of a complex library using a three-component reaction.
Detailed Protocol: Parallel Three-Component Synthesis of Functionalized Piperidines
Objective: To generate a library of highly substituted piperidine derivatives via a one-pot reaction of this compound, a library of anilines, and a β-ketoester.
Materials:
-
This compound (Component A)
-
Aniline Library (Component B, various substituted anilines)
-
Ethyl Acetoacetate (Component C)
-
Catalyst: L-proline or Trimethylsilyl iodide (TMSI)[14]
-
Solvent: Ethanol or Methanol
-
96-well reaction block with reflux condenser or sealing cap
-
Heating block/stirrer
Procedure:
-
Reagent Dispensing: In each well of a 96-well reaction block, add the solvent (e.g., 500 µL of Ethanol).
-
Component A: Add this compound (38 mg, 0.2 mmol, 1.0 eq) to each well.
-
Component B: Add a unique substituted aniline (0.2 mmol, 1.0 eq) to each corresponding well.
-
Component C: Add ethyl acetoacetate (52 mg, 0.4 mmol, 2.0 eq) to each well.
-
Catalyst Addition: Add a catalytic amount of L-proline (~5 mg) to each well.
-
Reaction: Seal the reaction block and heat the mixture to 60-80°C with stirring for 24 hours.
-
Work-up (Precipitation/Filtration): Cool the reaction block to room temperature. Often, the product will precipitate from the solution. If so, add cold diethyl ether to fully precipitate the solid. Collect the products using a 96-well filtration plate.
-
Washing: Wash the collected solids in each well with cold ethanol or ether to remove unreacted starting materials.
-
Drying and Analysis: Dry the products under vacuum. Dissolve a small amount from each well in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm product identity and purity.
Data Representation: Example MCR Library Output
| Well ID | Aniline Input (R¹-Ph-NH₂) | β-Ketoester Input | Product Motif |
| B1 | Aniline | Ethyl Acetoacetate | Highly substituted piperidine |
| B2 | 4-Methoxyaniline | Ethyl Acetoacetate | Highly substituted piperidine |
| B3 | 3-Chloroaniline | Ethyl Acetoacetate | Highly substituted piperidine |
| B4 | Aniline | Methyl Acetoacetate | Highly substituted piperidine |
Conclusion
This compound is a powerful and enabling building block for modern drug discovery. Its utility in robust, high-throughput synthetic methods like parallel reductive amination and multicomponent reactions allows for the efficient creation of large, diverse, and highly relevant compound libraries. The protocols outlined in this document provide a solid foundation for researchers to rapidly explore the chemical space around the valuable sulfonylpiperidine scaffold, accelerating the identification of novel lead compounds for a wide range of therapeutic targets.
References
-
Title: Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction Source: ACS Combinatorial Science URL: [Link]
-
Title: Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF Source: ResearchGate URL: [Link]
-
Title: Multicomponent reactions for the synthesis of complex piperidine scaffolds Source: PubMed URL: [Link]
-
Title: Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts Source: Journal of the Serbian Chemical Society URL: [Link]
-
Title: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: Journal of Chemical Sciences URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Sami Publishing Company URL: [Link]
-
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-
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-
Title: A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions Source: Journal of Current Scientific Research URL: [Link]
-
Title: Application of Sulfonyl in Drug Design Source: Semantic Scholar URL: [Link]
-
Title: Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin Source: Redalyc URL: [Link]
-
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-
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-
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Quantitative Analysis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde: A Multi-Platform Guide to Method Development and Validation
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing the compound's challenging analytical properties, specifically its lack of a strong UV chromophore, this document outlines three robust analytical strategies: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the scientific rationale behind method selection, provide step-by-step, field-tested protocols, and detail the necessary validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2] This application note is designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₇H₁₃NO₃S, Molecular Weight: 191.25 g/mol ) is a heterocyclic building block whose purity and concentration must be meticulously controlled during drug substance manufacturing.[3] The primary analytical challenge stems from its molecular structure, which lacks a significant chromophore, rendering standard HPLC with UV detection impractical for sensitive and accurate quantification.[4] Therefore, alternative detection strategies are necessary. This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.[5]
Key Analyte Properties:
-
Structure: Possesses a saturated piperidine ring, a methylsulfonyl group, and a reactive carbaldehyde functional group.[6]
-
UV Absorbance: Lacks conjugated double bonds, resulting in negligible absorbance in the typical UV range (210-400 nm).
-
Ionization: The piperidine nitrogen can be protonated, making it suitable for analysis by mass spectrometry in positive ion mode.[7]
-
Solubility: Generally soluble in polar organic solvents like methanol and acetonitrile.
Strategic Selection of Analytical Methods
The choice of an analytical method is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., purity assay, trace-level impurity quantification, analysis in a complex matrix).
-
HPLC with Charged Aerosol Detection (CAD): This is the primary recommended approach for routine quality control (QC) analysis in a development or manufacturing setting. CAD is a near-universal detector that provides a response proportional to the mass of the non-volatile analyte, making it ideal for compounds without a UV chromophore.[4] Its response is independent of the analyte's spectral properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of the analyte, especially in complex matrices like biological fluids or during forced degradation studies. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS provides unequivocal identification and quantification.[8][9]
-
Quantitative NMR (qNMR): As a primary ratio method, qNMR allows for the direct determination of purity or concentration without needing a specific reference standard of the analyte.[10][11] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] This makes qNMR an invaluable tool for certifying reference materials or for analyses where a fully characterized standard is unavailable.[13]
Below is a logical workflow for selecting and implementing an analytical method for this compound.
Caption: General Analytical Workflow for this compound.
Primary Method: HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is robust and suitable for routine quantitative analysis, such as the assay of the bulk drug substance. The core challenge with piperidine-based compounds on reversed-phase columns is often poor retention. To overcome this, an ion-pairing agent is used.
Causality: Heptafluorobutyric acid (HFBA) is an anionic ion-pairing reagent. In the acidic mobile phase, the piperidine nitrogen is protonated (positively charged). The negatively charged HFBA pairs with the protonated analyte, forming a neutral, more hydrophobic complex that exhibits significantly increased retention on a C18 stationary phase.[4]
Detailed Experimental Protocol: HPLC-CAD
-
Instrumentation & Columns:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo).
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size, or equivalent.[4]
-
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Heptafluorobutyric acid (HFBA).
-
Reference Standard: this compound, certified purity.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock solution into a 25 mL volumetric flask and dilute to volume with Diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with Diluent.
-
-
System Suitability Test (SST):
-
Inject the Working Standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates (N) ≥ 2000.
-
-
-
Quantification:
-
Calculate the concentration of the analyte in the sample using the external standard method, comparing the peak area of the sample to the average peak area of the working standard.
-
Caption: HPLC-CAD Experimental Workflow.
Alternative Method 1: LC-MS/MS
For bioanalysis or trace impurity profiling, LC-MS/MS provides unparalleled performance. The method relies on the specific mass-to-charge ratio (m/z) of the analyte and its fragments.
Causality: The basic piperidine nitrogen is readily protonated in an acidic mobile phase, forming a positive ion [M+H]⁺ in the Electrospray Ionization (ESI) source.[7] In the collision cell of a triple quadrupole mass spectrometer, this precursor ion is fragmented into specific product ions. Monitoring a specific transition (e.g., m/z 192.1 -> product ion) eliminates matrix interference and ensures high specificity.[9]
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation & Columns:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Agilent ZORBAX XDB-C18, 4.6 x 100 mm, 1.8 µm, or equivalent.[14]
-
-
Reagents & Materials:
-
Acetonitrile (LC-MS Grade).
-
Water (LC-MS Grade).
-
Formic Acid (LC-MS Grade).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 1-(Methylsulfonyl)piperidine).
-
-
LC Conditions:
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Precursor Ion [M+H]⁺: m/z 192.1 (based on C₇H₁₃NO₃S).[6]
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve cleavage of the methylsulfonyl group or fragmentation of the piperidine ring.
-
MRM Transitions: At least two transitions should be monitored (one for quantification, one for confirmation).
-
Source Parameters: Optimize spray voltage, gas flows, and source temperature as per instrument recommendations.[14]
-
-
Quantification:
-
Prepare calibration standards in the relevant matrix.
-
Calculate the concentration using the ratio of the analyte peak area to the internal standard peak area.
-
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary method for determining the purity of a substance or its concentration in a solution without requiring an identical reference standard.[12][15]
Causality: The signal intensity (integral) in an NMR spectrum is directly proportional to the number of protons generating that signal. By comparing the integral of a unique analyte signal to the integral of a known amount of a certified internal standard, the absolute quantity of the analyte can be determined with high precision.[11]
Detailed Experimental Protocol: qNMR
-
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
Certified Internal Standard (IS): Must have a simple spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices. Must be non-reactive and of known purity.
-
Deuterated Solvent: DMSO-d₆ or CDCl₃.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.[11]
-
Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Must be sufficiently long to allow for complete T1 relaxation of all protons being integrated. A delay of 5-7 times the longest T1 value is required. For small molecules, a d1 of 30 seconds is often a safe starting point.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[15] Typically 16 to 64 scans.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.[12]
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton at ~9.6 ppm or the methyl protons at ~2.9 ppm) and a signal for the internal standard.
-
Calculate the purity using the following equation[11]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass weighed
-
P: Purity of the standard
-
Method Validation Summary
All analytical methods intended for QC purposes must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[16] The validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness.[1][17]
| Parameter | HPLC-CAD | LC-MS/MS | qNMR | Typical Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Unique MRM transition | Unique, resolved signal | Peak purity > 99.0%; No interference at analyte RT |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | N/A (Primary Method) | R² ≥ 0.99 |
| Range | 80-120% of nominal conc. | 1-1000 ng/mL | N/A | As defined by linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (matrix dependent) | N/A | 98.0 - 102.0% for assay |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% | ≤ 1.0% | ≤ 2.0% for assay (repeatability) |
| LOD/LOQ | Method Dependent | Sub-ng/mL | ~µg/mL | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) |
Conclusion
The accurate quantification of this compound requires the selection of appropriate analytical technologies to overcome its lack of a UV chromophore. For routine QC applications, HPLC-CAD offers a robust, reliable, and straightforward solution. For high-sensitivity applications or analysis in complex matrices, LC-MS/MS is the superior choice due to its exceptional selectivity and low detection limits. Finally, qNMR serves as a powerful primary method for purity assessment and the qualification of reference materials. By following the detailed protocols and validation guidelines presented in this note, researchers and scientists can ensure the generation of high-quality, defensible analytical data.
References
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Topic: High-Performance Liquid Chromatography (HPLC) Method Development and Protocol for the Analysis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note details a robust and sensitive method for the quantitative analysis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde. The primary analytical challenge presented by this compound is its lack of a native chromophore, rendering direct ultraviolet (UV) detection by High-Performance Liquid Chromatography (HPLC) impractical for trace-level analysis. To overcome this, the developed method employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). This reagent selectively reacts with the aldehyde functional group to form a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore suitable for high-sensitivity UV detection. This guide provides a step-by-step protocol for the derivatization reaction and the subsequent optimized Reversed-Phase HPLC (RP-HPLC) method. It further outlines the system suitability testing (SST) parameters required to ensure the method's performance, consistent with international regulatory guidelines.
Introduction and Analyte Characterization
This compound is a piperidine derivative that serves as a potential intermediate in pharmaceutical synthesis. The accurate quantification and purity assessment of such intermediates are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
The physicochemical properties of the analyte dictate the analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃S | [1] |
| Molecular Weight | 191.25 g/mol | [2] |
| Structure | A saturated piperidine ring with a methylsulfonyl group on the nitrogen and an aldehyde at the C4 position. | [1] |
| Predicted Polarity (XlogP) | -0.5 | [1] |
| UV Absorbance | Lacks a significant native chromophore for sensitive HPLC-UV detection. |
The molecule's high polarity (predicted XlogP of -0.5) suggests good solubility in aqueous or polar organic solvents but potentially poor retention on a standard reversed-phase column.[1] More importantly, the absence of conjugated double bonds or aromatic rings means it does not absorb UV radiation in the typical range (220-400 nm) used for HPLC analysis. Direct analysis would therefore suffer from extremely low sensitivity.
Methodological Principle: Pre-Column Derivatization
To establish a sensitive and reliable method, a pre-column derivatization approach is employed. This strategy chemically modifies the analyte to attach a molecule with strong UV-absorbing properties.
Rationale for Derivatization: The aldehyde functional group is reactive and can be targeted for selective derivatization. 2,4-dinitrophenylhydrazine (DNPH) is the reagent of choice for this purpose due to its widespread use and the following advantages[3][4]:
-
Selectivity: It reacts specifically with aldehydes and ketones.
-
Stability: The resulting hydrazone product is stable, preventing degradation during analysis.
-
Enhanced Detection: The DNPH moiety introduces a strong chromophore, allowing for sensitive UV detection at approximately 360-365 nm, a wavelength range with minimal interference from common solvents and contaminants.
The reaction proceeds as follows: this compound + 2,4-dinitrophenylhydrazine → this compound-2,4-dinitrophenylhydrazone + H₂O
Comprehensive Experimental Workflow
The entire analytical process, from sample preparation to data analysis, follows a structured workflow to ensure reproducibility and accuracy.
Sources
Application Notes & Protocols: 1-(Methylsulfonyl)piperidine-4-carbaldehyde in Agrochemical Research
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the strategic utilization of 1-(Methylsulfonyl)piperidine-4-carbaldehyde. While direct agrochemical applications of this specific aldehyde are not extensively documented in public literature, its constituent moieties—the methylsulfonyl group and the piperidine ring—are prevalent in a multitude of bioactive compounds. This guide elucidates the potential of this compound as a pivotal building block in the synthesis of novel agrochemicals. We present detailed synthetic protocols and strategic considerations for leveraging its aldehyde functionality to construct derivatives with potential fungicidal, bactericidal, herbicidal, and insecticidal properties. The causality behind experimental choices is explained to empower researchers in their discovery workflows.
Introduction: The Strategic Value of the 1-(Methylsulfonyl)piperidine Scaffold
The piperidine ring is a saturated heterocycle that is a cornerstone in the design of many pharmaceuticals and agrochemicals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive scaffold for interacting with biological targets. When combined with a methylsulfonyl group, the resulting N-sulfonylpiperidine moiety offers a unique combination of properties:
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, potentially leading to compounds with improved persistence and efficacy.
-
Polarity and Solubility: The sulfonyl group can modulate the physicochemical properties of the parent molecule, influencing its solubility and transport within plant tissues.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing to target binding affinity.
The aldehyde functional group at the 4-position of the piperidine ring in this compound serves as a versatile chemical handle for a wide array of synthetic transformations. This allows for the strategic incorporation of the 1-(methylsulfonyl)piperidine scaffold into larger, more complex molecules for biological screening.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a synthetic intermediate. Its aldehyde group can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to generate diverse libraries of compounds for high-throughput screening.
Synthesis of Novel Fungicides and Bactericides
Recent studies have demonstrated that sulfonamide derivatives containing a piperidine moiety exhibit significant antibacterial activity against plant pathogens.[4] Furthermore, piperidine-containing thymol derivatives have shown potent antifungal properties.[5][6] this compound can be used to synthesize analogs of these active compounds.
Caption: Synthetic workflow for generating agrochemical candidates.
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine to form a new carbon-nitrogen bond. This is a robust method for introducing diverse aromatic and heterocyclic moieties.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, aminothiazole)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF, add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperidine derivative.
Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, minimizing the reduction of the starting aldehyde. The use of a slight excess of the amine and reducing agent ensures the complete consumption of the limiting aldehyde.
Development of Novel Herbicides
The piperidine ring is also found in some herbicidal compounds. For instance, certain aryl-formyl piperidinone derivatives act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[7] The aldehyde functionality of this compound can be used to construct novel core structures for herbicidal screening.
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, allowing for the introduction of various substituted vinyl groups. This can be used to synthesize precursors for more complex herbicidal candidates.
Materials:
-
This compound
-
Substituted phosphonium ylide (e.g., (triphenylphosphoranylidene)acetonitrile)
-
Anhydrous THF or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the phosphonium ylide (1.2 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
Causality: The Wittig reaction proceeds via a [2+2] cycloaddition between the aldehyde and the ylide to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The use of an inert atmosphere and anhydrous conditions is crucial as the ylide is moisture-sensitive.
Synthesis of Potential Insecticides
Piperidine-containing compounds have been investigated for their insecticidal properties.[8][9] For example, derivatives of piperine, an alkaloid containing a piperidine moiety, have shown activity against various insect pests.[8][9] The aldehyde can be a starting point for synthesizing analogs with the 1-(methylsulfonyl)piperidine core.
Caption: Pathway for synthesizing and screening insecticidal candidates.
Data Presentation and Characterization
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR for structural elucidation. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |
| Infrared (IR) Spectroscopy | To identify key functional groups. |
| Elemental Analysis | To determine the elemental composition and confirm purity. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compounds. |
Self-Validating Systems and Quality Control
To ensure the reliability of experimental results, it is crucial to incorporate self-validating systems into the workflow:
-
Purity Assessment: The purity of this compound should be confirmed by NMR and/or HPLC before use.
-
Reaction Monitoring: TLC or LC-MS should be used to monitor the progress of each reaction to ensure it has gone to completion.
-
Control Reactions: For each new reaction type, a control reaction with a well-characterized substrate should be performed to validate the experimental setup and reagent quality.
-
Spectroscopic Consistency: The spectroscopic data for all synthesized compounds must be consistent with the proposed structures. Any discrepancies should be thoroughly investigated.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemical candidates. Its aldehyde functionality provides a convenient entry point for a wide range of chemical transformations, enabling the creation of diverse molecular libraries. By leveraging the protocols and strategies outlined in these application notes, researchers can effectively incorporate the 1-(methylsulfonyl)piperidine scaffold into their discovery programs to develop next-generation fungicides, bactericides, herbicides, and insecticides.
References
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023-03-20). MDPI.
- (1) Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. PrepChem.com.
- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Discovery of novel piperidine‐containing thymol derivatives as potent antifungal agents for crop protection.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.
- Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science.
- Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. (2024-05-30). PubMed.
- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017-12-11). PMC - NIH.
- Design, synthesis, and insecticidal activity evaluation of piperine deriv
- Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. (2021-05). Pesticide Biochemistry and Physiology.
- Design, synthesis, and insecticidal activity evaluation of piperine derivatives.
Sources
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- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction: The Strategic Importance of the 1-(Methylsulfonyl)piperidine Moiety in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable component for engaging with biological targets. The incorporation of a methylsulfonyl group at the 1-position significantly modulates the physicochemical properties of the piperidine ring. This strong electron-withdrawing group can influence the pKa of the nitrogen atom, reduce its basicity, and potentially enhance membrane permeability and metabolic stability. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules.[2]
This guide provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-(Methylsulfonyl)piperidine-4-carbaldehyde as a key building block. The aldehyde functionality serves as a versatile handle for constructing a variety of heterocyclic systems, including pyrimidines, pyridines, and pyrazoles, through robust and efficient multicomponent reactions. These protocols are designed for researchers and scientists in drug development, offering a pathway to novel chemical entities with potential therapeutic applications.
I. Synthesis of Novel Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs).[2] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[1] The following protocol outlines the synthesis of a novel DHPM incorporating the 1-(methylsulfonyl)piperidine moiety.
Protocol 1: Synthesis of 4-(1-(Methylsulfonyl)piperidin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester
Rationale: This protocol employs a classic acid-catalyzed Biginelli condensation. The use of a catalytic amount of a strong acid like hydrochloric acid is crucial for the formation of the N-acyliminium ion intermediate, which is the rate-determining step of the reaction. The reaction is typically performed in a protic solvent like ethanol to ensure the solubility of the reactants.
Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 191.25 mg), ethyl acetoacetate (1.2 mmol, 156.16 mg, 1.2 mL), and urea (1.5 mmol, 90.09 mg).
-
Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.2 mmol, ~2 drops).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Filter the solid product and wash it with cold ethanol (2 x 5 mL). The crude product can be further purified by recrystallization from hot ethanol to afford the pure dihydropyrimidinone derivative.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 191.25 | 191.25 mg |
| Ethyl Acetoacetate | 1.2 | 130.14 | 156.16 mg |
| Urea | 1.5 | 60.06 | 90.09 mg |
| Concentrated HCl | catalytic | - | ~2 drops |
| Ethanol | - | - | 15 mL |
Expected Outcome: The desired product is expected to be a white to off-white solid with an anticipated yield of 70-85%.
Proposed Mechanism:
Caption: Proposed mechanism for the Biginelli reaction.
II. Synthesis of Novel 1,4-Dihydropyridines via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridines and subsequently pyridines upon oxidation.[3][4] 1,4-Dihydropyridine derivatives are well-known for their activity as calcium channel blockers.[4] This protocol describes the synthesis of a novel 1,4-dihydropyridine bearing the 1-(methylsulfonyl)piperidine substituent.
Protocol 2: Synthesis of Diethyl 2,6-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Rationale: This one-pot synthesis utilizes ammonium acetate as the nitrogen source. The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester.[5] The reaction is often carried out in ethanol at reflux.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol, 191.25 mg), ethyl acetoacetate (2.0 mmol, 260.28 mg, 2.0 mL), and ammonium acetate (1.2 mmol, 92.5 mg).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:2). The reaction is typically complete within 3-5 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add 20 mL of cold water to the flask to precipitate the product. Filter the resulting solid, wash with a cold ethanol/water mixture (1:1, 2 x 10 mL), and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 191.25 | 191.25 mg |
| Ethyl Acetoacetate | 2.0 | 130.14 | 260.28 mg |
| Ammonium Acetate | 1.2 | 77.08 | 92.5 mg |
| Ethanol | - | - | 20 mL |
Expected Outcome: The desired 1,4-dihydropyridine is expected as a yellow crystalline solid with an anticipated yield of 75-90%.
Experimental Workflow:
Caption: Workflow for the Hantzsch 1,4-dihydropyridine synthesis.
III. Synthesis of Novel Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals.[6] A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The required 1,3-dicarbonyl precursor, an α,β-unsaturated ketone, can be synthesized in situ from an aldehyde and a ketone.
Protocol 3: One-Pot Synthesis of 5-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenyl-1H-pyrazole
Rationale: This protocol involves an initial Claisen-Schmidt condensation between this compound and acetophenone to form an α,β-unsaturated ketone (a chalcone analog). This intermediate is then reacted in the same pot with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring.[6]
Experimental Protocol:
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add a solution of sodium hydroxide (2.0 mmol, 80 mg) in 10 mL of ethanol.
-
Chalcone Formation: Cool the solution to 0-5 °C in an ice bath. A mixture of this compound (1.0 mmol, 191.25 mg) and acetophenone (1.0 mmol, 120.15 mg, 0.12 mL) in 5 mL of ethanol is added dropwise from the dropping funnel over 30 minutes with constant stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pyrazole Formation: To the reaction mixture containing the in situ generated chalcone, add hydrazine hydrate (2.0 mmol, 100.12 mg, ~0.1 mL) and 5 mL of glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:3).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 191.25 | 191.25 mg |
| Acetophenone | 1.0 | 120.15 | 120.15 mg |
| Sodium Hydroxide | 2.0 | 40.00 | 80 mg |
| Hydrazine Hydrate | 2.0 | 50.06 | 100.12 mg |
| Ethanol | - | - | 15 mL |
| Glacial Acetic Acid | - | - | 5 mL |
Expected Outcome: The desired pyrazole is expected as a solid product with an anticipated yield of 60-75% after purification.
Logical Relationship Diagram:
Caption: Logical flow of the one-pot pyrazole synthesis.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the synthesis of novel heterocyclic compounds from this compound. By leveraging well-established multicomponent reactions, researchers can efficiently generate libraries of dihydropyrimidinones, 1,4-dihydropyridines, and pyrazoles incorporating the medicinally relevant 1-(methylsulfonyl)piperidine scaffold. These compounds represent promising starting points for further optimization and biological evaluation in drug discovery programs.
References
- Hantzsch, A. R. Justus Liebigs Annalen der Chemie1882, 215 (1), 1-82.
-
Wikipedia contributors. Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Sociedad Química de México. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- Hantzsch Dihydropyridine Synthesis. Merck Index.
-
Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry. [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. [Link]
-
Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science. [Link]
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Arabian Journal of Chemistry. [Link]
-
Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Journal of the Iranian Chemical Society. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. [Link]
-
One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. International Journal of ChemTech Research. [Link]
-
Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI. ResearchGate. [Link]
-
Recent Developments on Five-Component Reactions. Molecules. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
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Protecting group strategies for 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Application Note & Protocol Guide
Topic: Strategic Protection of the Aldehyde in 1-(Methylsulfonyl)piperidine-4-carbaldehyde for Advanced Synthetic Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Imperative: Masking the Aldehyde in a Key Synthetic Building Block
This compound is a versatile bifunctional building block in medicinal chemistry. Its piperidine core, functionalized with a stable N-sulfonyl group and a reactive carbaldehyde, allows for diverse synthetic elaborations. However, the very reactivity that makes the aldehyde group synthetically useful also renders it susceptible to undesired reactions—such as oxidation, reduction, or nucleophilic attack—during transformations intended for other parts of a molecule.
Effective multi-step synthesis, therefore, mandates a robust protecting group strategy. The choice of protecting group is not trivial; it must be installed efficiently, remain inert during subsequent chemical steps (orthogonality), and be cleaved cleanly to regenerate the aldehyde without compromising the integrity of the final product.[1][2] This guide provides a detailed analysis of two primary and field-proven strategies for protecting this key aldehyde: conversion to a 1,3-dioxolane (a cyclic acetal) or a 1,3-dithiane (a cyclic thioacetal) .
A critical consideration is the stability of the N-methylsulfonyl (mesyl) group. This electron-withdrawing group deactivates the piperidine nitrogen, rendering it largely non-nucleophilic and stable to the majority of conditions used for aldehyde protection and deprotection, including both acidic and basic environments. This inherent stability simplifies the strategic planning significantly.
General Workflow: The Protect-Transform-Deprotect Paradigm
The overarching synthetic logic follows a three-stage process. This ensures that the aldehyde is masked during critical transformations and regenerated only when its reactivity is desired.
Caption: General workflow for using a protecting group strategy.
Strategy I: Cyclic Acetal (1,3-Dioxolane) Protection
The formation of a cyclic acetal, specifically a 1,3-dioxolane using ethylene glycol, is a classic and highly reliable method for protecting aldehydes.[3][4]
Causality & Mechanism: The reaction proceeds via acid catalysis. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic. Ethylene glycol, a diol, then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule, which is removed to drive the equilibrium, results in the formation of the stable five-membered dioxolane ring.[5] Cyclic acetals are favored over acyclic acetals due to their greater thermodynamic stability.[5]
Stability Profile:
-
Stable to: Bases (e.g., NaOH, n-BuLi), nucleophiles (e.g., Grignard reagents, organolithiums), many oxidizing agents, and reducing agents (e.g., NaBH₄, LiAlH₄).
-
Labile to: Aqueous acidic conditions (e.g., HCl, TsOH in water).
Protocol 3.1: Protection via 1,3-Dioxolane Formation
Materials:
-
This compound (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus or molecular sieves (4Å)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (e.g., 1.91 g, 10.0 mmol), toluene (50 mL), and ethylene glycol (0.74 g, 12.0 mmol).
-
Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dioxolane.
-
Purify by flash column chromatography if necessary.
Protocol 3.2: Deprotection of the 1,3-Dioxolane
Materials:
-
Protected aldehyde (1.0 equiv)
-
Acetone and Water (e.g., 4:1 v/v mixture)
-
Pyridinium p-toluenesulfonate (PPTS) or dilute HCl (catalytic)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the protected aldehyde (e.g., 2.35 g, 10.0 mmol) in a mixture of acetone (40 mL) and water (10 mL).
-
Add a catalytic amount of PPTS (251 mg, 1.0 mmol) or 1M HCl (1 mL).
-
Stir the mixture at room temperature. Monitor the reaction by TLC for the reappearance of the aldehyde. The reaction is typically complete within 2-24 hours.[4]
-
Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected this compound.
Strategy II: Cyclic Thioacetal (1,3-Dithiane) Protection
For syntheses requiring extreme stability towards both strong acids and bases, the 1,3-dithiane is the protecting group of choice.[6][7]
Causality & Mechanism: The formation is analogous to acetal formation but typically requires a Lewis acid catalyst (e.g., BF₃·OEt₂) to activate the carbonyl group towards attack by the less nucleophilic sulfur atoms of 1,3-propanedithiol.[8] The resulting six-membered dithiane ring is exceptionally robust.[6][7] This protection strategy also opens the door to "umpolung" (reactivity inversion) chemistry, where the normally electrophilic aldehyde carbon can be deprotonated to form a nucleophilic acyl anion equivalent.[9]
Stability Profile:
-
Stable to: Strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., n-BuLi), a wide range of nucleophiles, oxidizing, and reducing agents.
-
Labile to: Reagents that coordinate strongly with sulfur, such as heavy metal salts (e.g., HgCl₂) or specific oxidative systems.[6][10]
Protocol 4.1: Protection via 1,3-Dithiane Formation
Materials:
-
This compound (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.91 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flask under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-propanedithiol (1.20 g, 11.0 mmol) followed by the slow, dropwise addition of BF₃·OEt₂ (0.13 mL, 1.0 mmol).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 2-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dithiane by flash column chromatography or recrystallization.
Protocol 4.2: Mild Oxidative Deprotection of the 1,3-Dithiane
Traditional dithiane deprotection often uses toxic heavy metals.[6] Modern, milder methods are preferable. A protocol using hydrogen peroxide and a catalytic amount of iodine offers an environmentally benign alternative under neutral conditions.[11][12]
Materials:
-
Protected aldehyde (1.0 equiv)
-
30% Aqueous hydrogen peroxide (H₂O₂) (4.0 equiv)
-
Iodine (I₂) (0.1 equiv)
-
Acetonitrile and Water (e.g., 2:1 v/v mixture)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the dithiane (2.81 g, 10.0 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL).
-
Add iodine (254 mg, 1.0 mmol, 0.1 equiv).
-
To this stirring suspension, add 30% aqueous H₂O₂ (0.45 mL, 40.0 mmol, 4.0 equiv) dropwise at room temperature.
-
Stir vigorously. The reaction is often complete in 30-60 minutes, which can be monitored by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ until the dark iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to recover the deprotected aldehyde.
Strategic Selection: A Decision-Making Framework
Choosing the correct protecting group is paramount for synthetic success and is dictated by the planned downstream reaction conditions. This decision process can be visualized as a logical flowchart.
Caption: Decision tree for selecting an aldehyde protecting group.
This framework highlights the principle of orthogonal protection , where one protecting group can be removed under conditions that leave another type of protecting group intact.[13][14][15] For instance, if a molecule also contained an acid-labile silyl ether, one would choose the dithiane to protect the aldehyde, as its deprotection would not affect the silyl group.
Comparative Data Summary
| Feature | 1,3-Dioxolane (Acetal) | 1,3-Dithiane (Thioacetal) |
| Protection Reagents | Ethylene glycol, cat. acid (e.g., TsOH) | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) |
| Stability to Acid | Labile | Very Stable |
| Stability to Base | Very Stable | Very Stable |
| Deprotection | Mild aqueous acid (e.g., HCl, PPTS) | Oxidative methods (e.g., H₂O₂/I₂, NBS) or heavy metals (e.g., HgCl₂) |
| Key Advantage | Easy to form and cleave with common reagents. | Exceptional stability to a wide pH range; enables umpolung chemistry. |
| Key Limitation | Not suitable for subsequent acidic steps. | Deprotection requires specific, sometimes harsh or toxic, reagents. |
References
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
Arote, N. D., et al. (2015). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
-
Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthetic Communications, 27(9), 1527-1532. [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1393-1399. [Link]
-
Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(2), 1117-1122. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Neliti. (n.d.). Protecting Groups for Organic Synthesis. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. [Link]
-
DOKUMEN.PUB. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. [Link]
-
University of Liverpool. (n.d.). Dithianes as Acyl Anion Equivalents. [Link]
-
ACS Publications. (1999). Protective Groups in Organic Synthesis. Third Edition. [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. [Link]
-
Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Chemistry Stack Exchange. (2018). Several carbonyl groups, which one does ethylene glycol protect?. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
-
Nottingham ePrints. (1995). Asymmetric Piperidine Synthesis. [Link]
-
ResearchGate. (n.d.). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. [Link]
-
NIH. (2014). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. [Link]
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- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 5. youtube.com [youtube.com]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
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Application Notes and Protocols for the Catalytic Hydrogenation of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the catalytic hydrogenation of 1-(Methylsulfonyl)piperidine-4-carbaldehyde to its corresponding primary alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document delves into the fundamental principles of catalytic hydrogenation, discusses the selection of appropriate catalysts and reaction conditions, and presents two field-proven, step-by-step protocols utilizing Palladium on Carbon (Pd/C) and Raney® Nickel. Furthermore, it offers insights into reaction monitoring, product characterization, and troubleshooting common issues, ensuring a high rate of success for researchers in the field.
Introduction and Strategic Importance
The reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule for this guide, this compound, is a versatile building block. Its reduction product, (1-(methylsulfonyl)piperidin-4-yl)methanol, incorporates a sulfonylpiperidine moiety, a common scaffold in a variety of biologically active compounds. Catalytic hydrogenation stands out as a preferred method for this reduction due to its high efficiency, excellent chemoselectivity, and favorable environmental profile compared to stoichiometric metal hydride reagents.[1][2] This guide is designed to equip researchers with the necessary theoretical knowledge and practical protocols to perform this hydrogenation reaction reliably and efficiently.
Background and Scientific Principles
Catalytic hydrogenation of an aldehyde involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst.[3][4] This process is a form of reduction, converting the aldehyde to a primary alcohol.[1][5] The reaction is typically carried out using a heterogeneous catalyst, where the solid catalyst is dispersed in a solution of the substrate.
The generally accepted mechanism for heterogeneous catalysis is the Horiuti-Polanyi mechanism, which involves the following key steps:[6]
-
Adsorption: Both the hydrogen gas and the aldehyde substrate are adsorbed onto the surface of the metal catalyst.
-
Dissociation: The H-H bond of the molecular hydrogen is weakened and cleaved by the catalyst, forming metal-hydride bonds.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the aldehyde.
-
Desorption: The resulting alcohol product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
Catalyst Selection: The choice of catalyst is paramount for a successful hydrogenation.[7]
-
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for the hydrogenation of various functional groups, including aldehydes.[8][9] It is generally effective under mild conditions of temperature and pressure.
-
Raney® Nickel: A highly porous nickel catalyst, Raney® Nickel is also a common choice for the reduction of carbonyl compounds.[3][10][11] It is particularly useful for its high activity.
-
Platinum-based catalysts (e.g., PtO₂): These are also effective but can sometimes be more prone to over-reduction of other functional groups.
Consideration of the Methanesulfonyl Group: A key feature of the substrate is the methanesulfonyl group. While sulfur-containing compounds like thiols can be potent poisons for palladium catalysts, sulfones are generally stable under typical hydrogenation conditions and are less likely to deactivate the catalyst.[12][13] Raney® Nickel is known for its ability to effect desulfurization; however, this typically requires more forcing conditions (higher temperatures and pressures) than those needed for aldehyde reduction.[11][14][15][16][17] Therefore, both Pd/C and Raney® Nickel are viable catalysts for the chemoselective hydrogenation of the aldehyde in this compound.
Materials and Methods
Reagents and Solvents
-
This compound (Substrate)
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Raney® 2800 Nickel, slurry in water
-
Methanol (MeOH), ACS grade or higher
-
Ethanol (EtOH), ACS grade or higher
-
Ethyl Acetate (EtOAc), ACS grade or higher
-
Hydrogen gas (H₂), high purity
-
Nitrogen gas (N₂), inert grade
-
Celite® 545 for filtration
-
Deionized water
Equipment
-
Parr shaker or similar hydrogenation apparatus
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Hydrogen balloon setup (for atmospheric pressure reactions)
-
Buchner funnel and filter flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry. Handle these catalysts in an inert atmosphere (e.g., under nitrogen or argon) and never allow the filter cake to dry completely during filtration.
-
Pressure: When using a pressure reactor like a Parr shaker, always follow the manufacturer's instructions and do not exceed the recommended pressure limits.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Experimental Protocols
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol is suitable for small to medium-scale reactions and can often be performed at atmospheric pressure using a hydrogen balloon.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Inerting: Flush the flask with nitrogen gas.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the reaction mixture.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. For atmospheric pressure reactions, attach a balloon filled with hydrogen gas. For higher pressures, transfer the reaction to a Parr shaker and pressurize to the desired level (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite® pad wet with the solvent throughout the filtration to prevent the catalyst from becoming pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1-(methylsulfonyl)piperidin-4-yl)methanol. The product can be further purified by chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol is effective for a wide range of substrates and is a good alternative to palladium-based catalysts.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (typically a 1:1 weight ratio with the substrate) with deionized water (3 x volume of catalyst), followed by the reaction solvent (e.g., ethanol) (3 x volume of catalyst). Decant the supernatant carefully after each wash.
-
Reaction Setup: To a round-bottom flask or a pressure reactor vessel containing the washed Raney® Nickel, add a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Hydrogenation: Seal the vessel, and if using a pressure reactor, purge the system with nitrogen and then with hydrogen (3 cycles). Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to increase the reaction rate if necessary.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a syringe filter to remove the catalyst, and analyzing by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal: Allow the Raney® Nickel to settle, and then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. Keep the filter cake wet.
-
Isolation: Rinse the catalyst with a small amount of fresh solvent. Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
Results and Discussion
The following table summarizes the expected outcomes for the catalytic hydrogenation of this compound based on the provided protocols.
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney® Nickel) |
| Catalyst Loading | 5-10 mol% | ~1:1 w/w (substrate:catalyst) |
| Pressure | Atmospheric to 50 psi | 50-100 psi |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Typical Reaction Time | 2-12 hours | 1-8 hours |
| Expected Yield | >90% | >90% |
| Purity | Generally high | Generally high |
Troubleshooting
-
Slow or Incomplete Reaction:
-
Inactive Catalyst: The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst.
-
Insufficient Agitation: Ensure vigorous stirring to maximize contact between the three phases.
-
Low Hydrogen Pressure: For more challenging reductions, increasing the hydrogen pressure can be beneficial.
-
Poor Substrate Solubility: Ensure the substrate is fully dissolved in the chosen solvent.
-
-
Side Reactions:
-
Over-reduction: While unlikely for the sulfonyl group under these conditions, more forcing conditions could lead to undesired side reactions. Stick to the recommended temperature and pressure.
-
Catalyst Poisoning: If trace impurities are present in the starting material, they may poison the catalyst. Purifying the starting material may be necessary.
-
Reaction Monitoring and Characterization
Continuous monitoring of the reaction is crucial for determining the endpoint and ensuring a high yield.
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material (aldehyde) and the appearance of the product (alcohol). The aldehyde will be less polar than the alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion of the starting material and can help identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of a new signal for the -CH₂OH group are key indicators of a successful reaction.
-
In-situ FTIR Spectroscopy: For more detailed kinetic studies and process optimization, in-situ FTIR can provide real-time data on the concentrations of reactants and products.
Visualizations
Caption: Reaction scheme for the catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation.
References
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
Wang, X.-G., Ajisafe, M. P., Fayad, E., Katouah, H. A., & Al-Majid, A. M. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Vineeth Precious. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Poremba, K. E., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
PubChem. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]
-
Fokin, I., & Siewert, I. (2020). Chemoselective Electrochemical Hydrogenation of Ketones and Aldehydes with a Well-Defined Base-Metal Catalyst. Chemistry – A European Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of aldehydes, ketones, imines, nitriles and.... Retrieved from [Link]
-
Organic Reactions. (n.d.). Desulfonylation Reactions. Retrieved from [Link]
-
Ruano, J. L. G., Fernández-Salas, J. A., Maestro, M. C., & Parra, A. (2007). Reduction of Sulfonylimines with Raney Nickel. Synthetic Communications. Retrieved from [Link]
- DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES - Google Patents. (n.d.).
-
Chemistry LibreTexts. (2021, March 5). 16.6: Catalytic Hydrogenation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogenation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Monitoring Hydrogenation Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Raney nickel reductions. Retrieved from [Link]
-
ResearchGate. (n.d.). Desulfurization with Raney Nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Sulfonylimines with Raney Nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Desulfonylation Reactions. Retrieved from [Link]
-
MDPI. (2024, October 17). Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. Retrieved from [Link]
-
MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]
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YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]
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MDPI. (2023, October 25). Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Amino functionalization of the support toward enhanced selective hydrogenation of dimethyl oxalate to methyl glycolate on silver–silicon catalysts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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ACS Publications. (2022, February 18). Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. Retrieved from [Link]
-
ACS Publications. (2021, August 13). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2024, October 17). Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. Retrieved from [Link]
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MDPI. (n.d.). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Retrieved from [Link]
-
Semantic Scholar. (2017, January 4). [PDF] Amphipathic monolith-supported palladium catalysts for chemoselective hydrogenation and cross-coupling reactions. Retrieved from [Link]
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Grignard reaction with 1-(Methylsulfonyl)piperidine-4-carbaldehyde
An In-Depth Guide to the Synthesis of Substituted Piperidin-4-ylmethanols via Grignard Reaction with 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. The functionalization of this core, particularly at the 4-position, is a critical strategy in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Grignard reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the conversion of aldehydes into secondary alcohols with a wide variety of substituents. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful execution of the Grignard reaction with this compound. We delve into the mechanistic rationale, provide a detailed, field-tested protocol, and offer a systematic approach to troubleshooting and optimization.
Mechanism and Scientific Rationale
The Grignard reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][2] The reaction with an aldehyde, as detailed here, proceeds in two main stages: 1) nucleophilic addition to form a magnesium alkoxide intermediate, and 2) acidic workup to protonate the alkoxide, yielding the final secondary alcohol.[3][4][5]
The Role of the Methylsulfonyl (Ms) Protecting Group
A standard piperidine contains a secondary amine, which possesses an acidic proton on the nitrogen. This proton would readily and rapidly react with the highly basic Grignard reagent in an acid-base reaction, quenching the nucleophile and preventing the desired addition to the aldehyde.[6][7][8]
To circumvent this, the piperidine nitrogen is protected with a methylsulfonyl (mesyl or Ms) group. The key functions of the Ms group are:
-
Acidity Removal: It replaces the acidic N-H proton, rendering the molecule compatible with strongly basic reagents.[6]
-
Basicity Attenuation: As a potent electron-withdrawing group, the sulfonyl moiety significantly reduces the basicity and nucleophilicity of the nitrogen lone pair.[9] This prevents the nitrogen from coordinating with the magnesium center of the Grignard reagent, which could otherwise hinder the reaction.
The Ms group is robust and stable under the basic conditions of the Grignard reaction and can be removed later in a synthetic sequence if the free piperidine is desired.
Reaction Pathway
The reaction proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde. This is often envisioned as proceeding through a six-membered ring transition state which helps to deliver the 'R' group.[2] The subsequent workup with a mild acid, typically saturated aqueous ammonium chloride, protonates the intermediate magnesium alkoxide to afford the target secondary alcohol.
Caption: Figure 1. Reaction Mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure for the addition of a Grignard reagent (using Phenylmagnesium Bromide as an example) to this compound. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Notes |
| This compound | 191.25 | 5.23 | 1.0 | 1.0 g | Ensure it is dry.[10] |
| Phenylmagnesium Bromide (3.0 M in Diethyl Ether) | ~181.31 | 6.28 | 1.2 | 2.09 mL | Pyrophoric; handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 25 mL | Use a freshly opened bottle or distilled from Na. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | - | - | ~20 mL | For quenching the reaction.[11] |
| Diethyl Ether (or Ethyl Acetate) | 74.12 | - | - | ~60 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | For drying the organic phase. |
| Brine (Saturated Aqueous NaCl) | - | - | - | ~20 mL | For washing. |
Reaction Setup
-
Glassware Preparation: All glassware (a 100 mL three-neck round-bottom flask, a dropping funnel, and a condenser) must be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware and maintain a positive pressure of nitrogen or argon throughout the entire procedure. Use septa and needles for reagent transfers.
Step-by-Step Procedure
-
Aldehyde Solution Preparation: To the three-neck flask, add this compound (1.0 g, 5.23 mmol). Add anhydrous THF (15 mL) via syringe and stir with a magnetic stir bar until the solid is fully dissolved.
-
Cooling: Immerse the flask in an ice-water bath and cool the aldehyde solution to 0 °C.
-
Grignard Reagent Addition: Transfer the Phenylmagnesium Bromide solution (2.09 mL, 6.28 mmol) to the dropping funnel via a cannula or syringe. Add the Grignard reagent dropwise to the stirred aldehyde solution over 15-20 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress can be monitored by Thin-Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture with NH₄Cl solution and extracting with ethyl acetate. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Reaction Quenching: While keeping the flask in the ice bath, slowly and carefully add saturated aqueous NH₄Cl solution (~20 mL) dropwise to quench the reaction. This process is exothermic; add the solution at a rate that keeps the internal temperature below 20 °C. Continue stirring for 15 minutes until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer two more times with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a pale yellow oil or solid, should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%) is typically effective for separating the desired alcohol product from non-polar byproducts and any remaining starting material.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for ensuring high yields and purity.
Caption: Figure 2. Troubleshooting Decision Tree.
-
Issue: Low Yield due to Enolization. The Grignard reagent can act as a base, abstracting an acidic α-hydrogen from the aldehyde to form an enolate.[11] This regenerates the starting aldehyde upon workup.
-
Solution: Perform the reaction at a lower temperature (-78 °C, dry ice/acetone bath). This disfavors the higher activation energy pathway of deprotonation. The addition of additives like cerium(III) chloride (CeCl₃) can also enhance the nucleophilicity of the organometallic species relative to its basicity, suppressing enolization.[11]
-
-
Issue: Low Yield due to Reduction. If the Grignard reagent possesses β-hydrogens (e.g., n-propylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state.[1]
-
Solution: Running the reaction at a lower temperature can help disfavor this pathway.[11] If possible, select a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide).
-
-
Issue: Reaction Fails to Proceed. The most common cause is the presence of moisture, which quenches the Grignard reagent.[2]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents from a reliable source. If using a commercial Grignard solution that may be old, its concentration should be determined by titration prior to use.
-
Safety Precautions
-
Grignard Reagents: Organomagnesium compounds are often pyrophoric, especially in concentrated forms. They react violently with water and other protic sources. Always handle them under an inert atmosphere and have appropriate quenching agents and fire extinguishers (Class D for metal fires) available.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides upon prolonged exposure to air and light. Use them in a well-ventilated fume hood, away from ignition sources, and use freshly opened bottles or tested, peroxide-free solvent.
-
Quenching: The quenching process is highly exothermic. Always perform it slowly in an ice bath to control the release of heat and prevent splashing of the reaction mixture.
References
-
ResearchGate. Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
- Google Patents. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Organic Process Research & Development. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Available at: [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I (video). Available at: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available at: [Link]
-
Chem-Station. Sulfonyl Protective Groups. Available at: [Link]
-
Accounts of Chemical Research. Mechanisms of Grignard reagent addition to ketones. Available at: [Link]
-
RSC Publishing. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Available at: [Link]
-
Organic Syntheses. A GENERAL, HIGHLY STEREOSELECTIVE METHOD FOR THE SYNTHESIS OF SULFINAMIDES AND SULFINIMINES. Available at: [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. Available at: [Link]
-
National Institutes of Health. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Available at: [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available at: [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. Available at: [Link]
-
Wikipedia. Grignard reaction. Available at: [Link]
-
ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Available at: [Link]
-
YouTube. Using the Grignard Reaction to Make Alcohols. Available at: [Link]
-
ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]
- Google Patents. Process for purifying piperidine.
-
Organic Syntheses. FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Available at: [Link]
-
RSC Publishing. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available at: [Link]
-
Beilstein Journals. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Available at: [Link]
-
ACS Publications. Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. Available at: [Link]
-
PubMed Central. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Available at: [Link]
-
PubMed. Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available at: [Link]
-
Chemistry Stack Exchange. How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Methylsulfonyl)piperidine-4-carbaldehyde by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(Methylsulfonyl)piperidine-4-carbaldehyde using column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during this specific purification process.
Section 1: Understanding the Compound and Initial Considerations
FAQ: What are the key chemical properties of this compound that influence its purification by column chromatography?
This compound is a moderately polar compound. Its k[1]ey structural features relevant to chromatography are:
-
Piperidine Ring: A basic nitrogen-containing heterocycle.
-
[][3]Methylsulfonyl Group: A polar, electron-withdrawing group that increases the compound's polarity.
-
Carbaldehyde Group: A polar functional group that can participate in hydrogen bonding and may be sensitive to certain conditions.
These features dictate the choice of stationary and mobile phases for effective separation. The compound's polarity suggests that normal-phase chromatography on silica gel is a suitable purification method.
FAQ: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted Starting Materials: Such as piperidine-4-carbaldehyde.
-
[4]Over-oxidation Products: The corresponding carboxylic acid if the aldehyde is oxidized.
-
By-products from the Sulfonylation Step: Depending on the synthetic route.
-
Residual Solvents: From the reaction and work-up steps.
Understanding the potential impurity profile is crucial for developing an effective chromatographic separation method.
Section 2: Step-by-Step Experimental Protocol for Column Chromatography
This section provides a detailed protocol for the purification of this compound.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase Solvents | Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) |
| Column | Glass column of appropriate size |
| Eluent Collection | Test tubes or fraction collector |
| Visualization | Thin-Layer Chromatography (TLC) plates (silica gel coated), UV lamp (254 nm), and a staining agent (e.g., potassium permanganate) |
Detailed Protocol
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel.
-
Slowly add the initial, low-polarity mobile phase (e.g., 100% Hexane or a low percentage of EtOAc in Hexane) to the silica gel to create a slurry. Stir [5]gently to remove air bubbles.
-
-
Column Packing:
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour the silica gel slurry into the column in a single, continuous motion to ensure uniform packing. *[5] Open the stopcock to allow the solvent to drain, and gently tap the column to settle the silica bed. Do not let the silica bed run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., DCM or EtOAc). Using[6] a pipette, carefully apply the sample solution to the top of the silica bed. *[6] Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Caref[6]ully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 10-20% EtOAc in Hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate or by adding a small amount of methanol. This [7]will help to elute the compound of interest while leaving more polar impurities on the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes. *[5] Monitor the separation by spotting a small amount from each fraction onto a TLC plate. *[5] Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Workflow for Troubleshooting Column Chromatography Issues
Caption: A flowchart for troubleshooting common column chromatography problems.
FAQs for Troubleshooting
Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates your compound is very polar and is strongly adsorbed to the silica gel.
-
Solution: You need to use a more polar mobile phase. Try adding a small percentage of methanol (e.g., 1-5%) to your ethyl acetate. Be ca[7]utious, as too much methanol can lead to poor separation. Alternatively, a solvent system of dichloromethane and methanol can be effective for polar compounds.
Q2: My compound comes off the column very quickly, with the solvent front. How can I improve retention?
A2: This suggests the mobile phase is too polar for your compound.
-
Solution: Start with a much less polar solvent system. Begin[7] with 100% hexane and gradually increase the percentage of ethyl acetate. A good starting point is to find a solvent system where the Rf value of your compound on a TLC plate is around 0.2-0.3.
Q3: The separation between my product and an impurity is poor, resulting in mixed fractions.
A3: This is a common challenge that can be addressed by optimizing several parameters.
-
Solution 1: Fine-tune the mobile phase. Small changes in the solvent ratio can significantly impact resolution. Try a shallower gradient or isocratic elution with the optimal solvent mixture determined by TLC.
-
Solution 2: Use a longer column or a finer mesh silica gel. This increases the surface area and the number of theoretical plates, leading to better separation.
-
Solution 3: Check for compound degradation. The aldehyde may be unstable on silica gel. You c[7]an test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Q4[7]: I am observing tailing of my product spot on the TLC and in the column fractions.
A4: Tailing can be caused by several factors.
-
Solution 1: Overloading the column. If the sample concentration is too high, it can lead to tailing. Try loading a smaller amount of your crude product.
-
Solution 2: Interaction with acidic silica. The basic nitrogen in the piperidine ring can interact with acidic sites on the silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can neutralize these acidic sites and improve peak shape.
-
Solution 3: Change the solvent system. Sometimes a different solvent system can improve the peak shape.
Q5[7]: My purified compound seems to have a lower yield than expected.
A5: Loss of product can occur at various stages.
-
Solution 1: Check all fractions. Your compound may have eluted earlier or later than expected. Re-ch[7]eck all collected fractions by TLC.
-
Solution 2: Irreversible adsorption. The compound may be irreversibly binding to the silica gel. This can sometimes be mitigated by using a deactivated silica gel or a different stationary phase.
-
Solution 3: Compound volatility. While unlikely for this compound, ensure you are not using excessive heat during solvent removal, which could lead to loss of a volatile product.
Section 4: Advanced Considerations
Selection of Mobile Phase: A Deeper Dive
The choice of mobile phase is critical for successful separation. For 1[8][9]-(Methylsulfonyl)piperidine-4-carbaldehyde, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
| [9]Solvent System | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | Good for initial trials and separating moderately polar compounds. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds that do not elute with EtOAc systems. |
| Hexane/Acetone | Low to Medium | An alternative to Hexane/EtOAc, can sometimes provide different selectivity. |
Impact of the Methylsulfonyl Group
The presence of the sulfonyl group significantly increases the polarity of the molecule. This [10]means that compared to a simple piperidine-4-carbaldehyde, a more polar mobile phase will be required for elution.
Stability of the Aldehyde Functional Group
Aldehydes can be susceptible to oxidation, especially on silica gel which can be slightly acidic. If yo[7]u suspect degradation, it is advisable to use fresh, high-purity solvents and to minimize the time the compound spends on the column.
Section 5: Visualization of the Purification Workflow
Caption: A step-by-step workflow for the purification process.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures. Available from: [Link]
-
LCGC North America. (2001). HPLC Troubleshooting. Available from: [Link]
-
PubMed. (1993). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]
-
Anax Laboratories. This compound. Available from: [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
-
PubChem. 1-Methylpiperidine-4-carbaldehyde. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Available from: [Link]
-
Chem-Impex International. 1-METHYLPIPERIDINE-4-CARBALDEHYDE. Available from: [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Available from: [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound, and what are the critical control points?
The most prevalent and logical synthetic route involves a two-step sequence starting from a suitable piperidine-4-methanol precursor.
-
Mesylation of the Piperidine Nitrogen: The synthesis typically begins with the reaction of a piperidine-4-methanol derivative with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), to install the methylsulfonyl group on the nitrogen.[1][2]
-
Oxidation of the Primary Alcohol: The resulting (1-(methylsulfonyl)piperidin-4-yl)methanol is then oxidized to the target aldehyde. This step is critical as aldehydes are sensitive to over-oxidation. Mild oxidation agents are strongly preferred to prevent the formation of the corresponding carboxylic acid.[3]
The critical control points are the selectivity during mesylation (N-sulfonylation vs. O-sulfonylation) and preventing over-oxidation in the second step.
Q2: Which oxidation methods are recommended for converting the alcohol to the aldehyde in the final step?
For this transformation, mild oxidation conditions are paramount. The two most commonly employed and recommended methods are:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C).[4][5][6] It is highly effective for generating aldehydes from primary alcohols with minimal over-oxidation.[6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, is performed at room temperature, and is known for its high chemoselectivity and mild, neutral pH conditions.[8][9][10]
Both methods are superior to chromium-based reagents (e.g., Jones reagent), which are harsh and will readily oxidize the aldehyde further to a carboxylic acid.[3][11]
Synthesis Workflow and Key Decision Points
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities you may encounter, their origins, and protocols for their mitigation and removal.
Q3: My final product is contaminated with the starting alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol. What caused this incomplete reaction?
Root Cause Analysis: The presence of unreacted starting material is a clear indication of incomplete oxidation. This can stem from several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidant to the alcohol was too low. For DMP, which is often used in slight excess (1.1-1.5 equivalents), weighing errors or impure reagent can lead to this issue.
-
Deactivated Reagent: Dess-Martin periodinane is sensitive to moisture and can degrade over time, reducing its oxidizing power.[12] Swern oxidation requires precise, low-temperature conditions; premature warming can decompose the active oxidant species.[7]
-
Suboptimal Reaction Time/Temperature: While DMP oxidations are often quick (0.5-2 hours), sterically hindered or less reactive alcohols might require longer times.[9] For Swern oxidations, if the reaction is not allowed to proceed to completion at -78 °C before the addition of the base, the conversion will be low.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh bottle of DMP or test its activity on a simple benchmark alcohol (e.g., benzyl alcohol). For Swern, ensure your DMSO and oxalyl chloride are anhydrous.
-
Adjust Stoichiometry: Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.2 to 1.5 eq.).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material before quenching the reaction.
-
Purification: If the impurity is present in the final product, it can typically be separated by column chromatography on silica gel, as the alcohol is significantly more polar than the aldehyde.
Q4: I've detected 1-(methylsulfonyl)piperidine-4-carboxylic acid in my product. How do I prevent this over-oxidation?
Root Cause Analysis: Formation of the carboxylic acid is a classic case of over-oxidation. While Swern and DMP are designed to stop at the aldehyde, this impurity can arise under specific circumstances:
-
Wrong Choice of Oxidant: Using strong, chromium-based oxidants like Jones Reagent (CrO₃/H₂SO₄) or PDC in DMF will inevitably lead to the carboxylic acid.[3][11][13]
-
Air Oxidation During Workup/Storage: Aldehydes can be susceptible to oxidation by atmospheric oxygen, particularly if the crude product is stored for extended periods before purification or if the workup is prolonged.
-
Reaction Conditions: For sensitive substrates, even with mild oxidants, extended reaction times or elevated temperatures can sometimes lead to minor amounts of the acid.
Preventative Measures:
-
Strictly Use Mild Oxidants: Adhere to Swern, DMP, or other mild protocols like TPAP oxidation.
-
Inert Atmosphere: Conduct the reaction and, if possible, the workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Prompt Purification: Purify the aldehyde as soon as possible after the workup is complete.
-
Proper Storage: Store the purified aldehyde under an inert atmosphere at low temperatures (-20 °C is recommended) to enhance its long-term stability.
Q5: During the initial mesylation step, I've observed a significant byproduct. What is it likely to be?
Root Cause Analysis: When starting with piperidine-4-methanol, you have two nucleophilic sites: the secondary amine (piperidine nitrogen) and the primary alcohol (hydroxyl group). While the amine is more nucleophilic, competitive reaction at the hydroxyl group can occur, leading to the formation of undesired byproducts.
-
Di-mesylated Impurity: The most probable significant byproduct is the di-mesylated species, ((1-(methylsulfonyl)piperidin-4-yl)methyl) methanesulfonate. This occurs when both the nitrogen and the oxygen are sulfonated.
-
O-mesylated Impurity: If the piperidine nitrogen is protected with a different group (e.g., Boc), then the primary impurity will be the O-mesylated product. Elimination reactions to form alkenes are also a potential side reaction if the mesylate is exposed to a strong base.[14]
Caption: Comparison of major byproducts from Swern and DMP oxidations.
Workup and Decontamination Protocol:
-
Aqueous Wash: During the workup, perform multiple washes with a dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine. This will remove the amine salts and other water-soluble species.
-
Oxidative Quench (for Glassware and Waste): The most effective way to eliminate the dimethyl sulfide odor is to oxidize it. Rinse all contaminated glassware and quench aqueous waste streams with an oxidizing solution like bleach (sodium hypochlorite) or Oxone®. This converts Me₂S to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂). [4]3. Purification: The target aldehyde is typically non-volatile, so careful evaporation of the solvent under reduced pressure will help remove residual dimethyl sulfide. Final purification is achieved via column chromatography.
Q7: After my DMP oxidation, I have a persistent impurity that I believe is iodine-based. How do I effectively remove it?
Root Cause Analysis: The Dess-Martin oxidation reduces the hypervalent iodine(V) reagent to an iodine(III) species, often referred to as an iodinane. [9]This byproduct and any unreacted DMP must be removed during the workup.
Optimized Workup Protocol:
-
Quench the Reaction: After the reaction is complete (as determined by TLC), dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate.
-
Reductive Wash: The key step is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
The sodium bicarbonate neutralizes the acetic acid byproduct.
-
The sodium thiosulfate is a reducing agent that converts the iodine-containing byproducts into water-soluble salts, which are then easily extracted into the aqueous phase.
-
-
Procedure:
-
Prepare a 1:1 mixture of saturated NaHCO₃(aq) and saturated Na₂S₂O₃(aq).
-
Pour the reaction mixture into a separatory funnel containing this wash solution.
-
Stir vigorously until the organic layer is clear and colorless. You may see a fine white precipitate, which is acceptable.
-
Separate the layers. Wash the organic layer again with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This procedure effectively removes all iodine-based impurities.
-
Summary Table of Common Impurities
| Impurity Name | Stage of Origin | Common Cause | Recommended Analytical Method |
| (1-(methylsulfonyl)piperidin-4-yl)methanol | Oxidation | Incomplete reaction, weak/deactivated oxidant | LC-MS, ¹H NMR |
| 1-(methylsulfonyl)piperidine-4-carboxylic acid | Oxidation | Over-oxidation, use of strong oxidants, air exposure | LC-MS, ¹H NMR |
| ((1-(methylsulfonyl)piperidin-4-yl)methyl) methanesulfonate | Mesylation | Non-selective reaction with MsCl | LC-MS, ¹H NMR |
| Dimethyl Sulfide (Me₂S) | Swern Oxidation | Inherent byproduct of the reaction | GC-MS (headspace), smell |
| Iodinane Byproducts | DMP Oxidation | Inherent byproduct of the reaction | LC-MS, TLC (visualized with stain) |
References
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wordpress. (2026, January 4). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Dithieno[3,2-b:2',3'-d]Thiophene. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H13NO3S). Retrieved from [Link]
-
Atlantic Research Chemicals. (n.d.). This compound, 95% Purity. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Synthesis and Characterization of Donepezil. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis by Oxidation. Retrieved from [Link]
-
Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
ACS Publications. (1975). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for G1-[N(CH₂CH₂CH₂NHBoc)₂]₆-Piperidine₃. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylpiperidine-4-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
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- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful and efficient synthesis of your target compound.
Synthesis Overview
The synthesis of this compound typically proceeds in two key stages: the N-sulfonylation of a suitable piperidine precursor, followed by the selective oxidation of a primary alcohol at the C4 position to the desired aldehyde. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Part 1: N-Sulfonylation of the Piperidine Ring
The initial step involves the reaction of a piperidine derivative, such as 4-piperidinemethanol, with methanesulfonyl chloride in the presence of a base.
Q1: I am seeing low yields during the N-sulfonylation of 4-piperidinemethanol. What are the likely causes and how can I improve the reaction efficiency?
A1: Low yields in N-sulfonylation reactions are often attributable to a few key factors: the choice of base, reaction temperature, and the quality of the reagents.
-
Base Selection: A common issue is the use of a base that is not strong enough to effectively scavenge the HCl generated during the reaction. Triethylamine (TEA) is a widely used and effective base for this transformation.[1][2] Ensure you are using at least a stoichiometric equivalent of the base, with a slight excess often being beneficial.
-
Temperature Control: The addition of methanesulfonyl chloride to the reaction mixture is exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition to prevent unwanted side reactions and decomposition of the starting material or product.[1]
-
Reagent Quality: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Using a fresh bottle or a recently opened container of methanesulfonyl chloride is recommended for optimal results.
Troubleshooting Protocol for Low-Yield N-Sulfonylation:
-
Reagent Check: Use a fresh, unopened bottle of methanesulfonyl chloride.
-
Solvent and Base: Ensure your solvent (e.g., dichloromethane) is anhydrous and your triethylamine is of high purity.
-
Temperature Control: Set up your reaction in an ice bath and monitor the internal temperature during the addition of methanesulfonyl chloride, keeping it below 5 °C.
-
Stoichiometry: Use a slight excess of triethylamine (1.1-1.2 equivalents) to ensure complete neutralization of HCl.
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine (TEA) or DIPEA | Effectively scavenges HCl |
| Temperature | 0 °C to room temperature | Minimizes side reactions |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants |
| Stoichiometry | 1.1-1.2 eq. of base | Ensures complete reaction |
Part 2: Oxidation of 1-(Methylsulfonyl)piperidin-4-yl)methanol
The oxidation of the primary alcohol to the aldehyde is a critical and often challenging step. Several methods are available, each with its own set of potential side reactions.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4][5][6]
Q2: My Swern oxidation of (1-(methylsulfonyl)piperidin-4-yl)methanol is giving me a complex mixture of products, and I'm not getting the desired aldehyde. What's going wrong?
A2: The Swern oxidation is highly effective but notoriously sensitive to reaction conditions, particularly temperature. The most common side reactions are the Pummerer rearrangement and the formation of a methylthiomethyl (MTM) ether.[3][7]
-
Pummerer Rearrangement: This occurs if the reaction temperature rises above the optimal -78 °C to -60 °C range before the addition of the tertiary amine base.[3][7] The activated DMSO species can undergo this rearrangement, leading to byproducts.
-
MTM Ether Formation: If the triethylamine is added before the alcohol has completely reacted with the activated DMSO, or if the temperature is not kept sufficiently low, the formation of an MTM ether can compete with the desired oxidation.[6]
Troubleshooting Swern Oxidation:
Caption: Troubleshooting workflow for Swern oxidation.
Detailed Protocol for Swern Oxidation:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of anhydrous DMSO (2.0 eq) in DCM dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in DCM dropwise, again keeping the temperature below -70 °C.
-
Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, allowing the reaction to warm to room temperature slowly.
-
Quench the reaction with water and proceed with standard aqueous workup.
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a milder alternative that can be performed at room temperature.[8][9][10][11][12]
Q3: I'm using Dess-Martin periodinane, but the reaction is sluggish and incomplete. How can I drive it to completion?
A3: While the DMP oxidation is generally reliable, incomplete reactions can occur. Several factors can influence the reaction rate and completeness.
-
Moisture: Dess-Martin periodinane is sensitive to moisture, which can deactivate the reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Time: While often rapid, some substrates require longer reaction times. Monitor the reaction by TLC until the starting material is fully consumed.
-
Additives: The addition of a small amount of water or a mild base like sodium bicarbonate can sometimes accelerate the reaction.[9] The bicarbonate also helps to buffer the acetic acid byproduct, which can be beneficial for acid-sensitive substrates.
| Parameter | Standard Condition | Troubleshooting Modification |
| Temperature | Room Temperature | Gentle warming (e.g., 30-40 °C) |
| Solvent | Anhydrous DCM or Chloroform | Ensure solvent is truly dry |
| Additives | None | Add 0.5 eq. of NaHCO₃ |
| Reaction Time | 1-3 hours | Extend to 6-12 hours, monitoring by TLC |
Method C: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another mild, DMSO-based method that uses a sulfur trioxide pyridine complex as the activator and can be run at or near room temperature.[13][14][15]
Q4: I'm considering the Parikh-Doering oxidation to avoid cryogenic temperatures. Are there any specific side reactions I should be aware of with this method?
A4: The Parikh-Doering oxidation is generally cleaner than the Swern oxidation and avoids the formation of MTM ethers.[13] However, incomplete oxidation can be an issue if the reagents are not used in sufficient excess or if the reaction time is too short.
-
Reagent Stoichiometry: It is common to use a significant excess of the SO₃-pyridine complex and DMSO to ensure the reaction goes to completion.[13]
-
Substrate Solubility: Ensure your starting material is fully dissolved in the reaction mixture. A co-solvent like DCM is often used.[13]
Caption: Decision tree for selecting an oxidation method.
FAQs on Product Stability and Purification
Q5: My final product, this compound, seems to be unstable during purification and storage. What precautions should I take?
A5: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. The piperidine ring itself is generally stable under these conditions.[16]
-
Purification: When performing column chromatography, it is advisable to use a relatively non-polar eluent system and to work quickly to minimize contact time with the silica gel, which can be slightly acidic.
-
Storage: For long-term storage, it is best to keep the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal). If the aldehyde is prone to hydration or oligomerization, storing it as a more stable derivative (e.g., an acetal) and deprotecting it just before use can be a viable strategy.
Q6: I am observing an unknown impurity in my final product by NMR. What could it be?
A6: Besides the side products from the oxidation step, impurities can arise from the starting materials or from degradation.
-
Over-oxidation: If a strong oxidizing agent is used or if the reaction is not carefully controlled, the aldehyde can be further oxidized to the carboxylic acid.
-
Unreacted Starting Material: Incomplete oxidation will result in the presence of the starting alcohol.
-
Solvent Adducts: Depending on the workup and purification conditions, solvent molecules may form adducts with the aldehyde.
A thorough analysis of the NMR and mass spectrometry data will be crucial in identifying the structure of the impurity and tracing its origin.
References
-
Swern Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]
-
Dess–Martin periodinane. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Swern Oxidation. (2017, December 4). Reddit. Retrieved from [Link]
-
Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Parikh–Doering oxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Oxidation woes. (2023, April 4). Reddit. Retrieved from [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Retrieved from [Link]
-
Parikh-Doering oxidation. (2023, November 9). YouTube. Retrieved from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Swern oxidation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Parikh-Doering Oxidation. (n.d.). NROChemistry. Retrieved from [Link]
-
Regarding Swern or similar Oxidation? (2016, March 28). ResearchGate. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2023, May 12). PMC - NIH. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 16. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatization
Welcome to the technical support center for the derivatization of 1-(Methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As your Senior Application Scientist, I will guide you through the nuances of working with this versatile building block, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound?
This compound is a solid at room temperature. The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aldehyde. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the bulky nature of the piperidine ring and the sulfonyl group may introduce steric hindrance.
| Property | Value |
| Molecular Formula | C7H13NO3S |
| Molecular Weight | 191.25 g/mol |
| CAS Number | 241134-35-0 |
How should I store and handle this compound?
It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation of the aldehyde functionality. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.
How does the N-methylsulfonyl group affect the reactivity of the piperidine ring?
The methylsulfonyl group attached to the piperidine nitrogen significantly reduces the basicity of the nitrogen atom. This is due to the strong electron-withdrawing nature of the sulfonyl group. As a result, the piperidine nitrogen is unlikely to participate in reactions as a base or nucleophile under typical conditions. This property is advantageous as it prevents side reactions involving the piperidine nitrogen during the derivatization of the aldehyde.
Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is a popular reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[1]
Common Issues and Solutions
Issue 1: Low or No Product Yield
-
Probable Cause A: Inactive Catalyst: The catalyst, typically a weak base like piperidine or pyridine, is crucial for deprotonating the active methylene compound. If the catalyst is old or of poor quality, the reaction may not proceed.
-
Solution: Use freshly opened or purified catalyst. Consider using a different weak base, such as pyrrolidine, which can sometimes be more effective.
-
-
Probable Cause B: Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. The presence of water can drive the equilibrium back towards the starting materials.
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1]
-
-
Probable Cause C: Steric Hindrance: The bulky 1-(methylsulfonyl)piperidine group may sterically hinder the approach of the nucleophile.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Alternatively, a less sterically hindered active methylene compound could be used if the experimental design allows.
-
Issue 2: Formation of Side Products
-
Probable Cause A: Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Solution: Use a stoichiometric amount or a slight excess of the aldehyde to ensure the active methylene compound is consumed in the initial condensation. Running the reaction at a lower temperature can also disfavor the Michael addition.
-
-
Probable Cause B: Self-Condensation of the Aldehyde: Although less common with aldehydes lacking an alpha-proton, self-condensation can occur under strongly basic conditions.
-
Solution: Ensure a weak base is used as the catalyst. Strong bases like sodium hydroxide should be avoided.
-
Knoevenagel Condensation Troubleshooting Workflow
Caption: Troubleshooting low yield in Knoevenagel condensation.
Troubleshooting Guide: Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.
Common Issues and Solutions
Issue 1: Low Conversion to the Alkene
-
Probable Cause A: Incomplete Ylide Formation: The phosphonium salt may not have been fully deprotonated to form the reactive ylide. This is often due to the use of a base that is not strong enough or insufficient reaction time for ylide formation.
-
Solution: Use a sufficiently strong base, such as n-butyllithium or sodium hydride, for non-stabilized ylides. Ensure the ylide is fully formed before adding the aldehyde. For stabilized ylides, weaker bases like potassium carbonate can be used.
-
-
Probable Cause B: Ylide Decomposition: Phosphorus ylides can be sensitive to air and moisture. Exposure to either can lead to decomposition and reduced reactivity.
-
Solution: Perform the reaction under an inert atmosphere (argon or nitrogen) and use anhydrous solvents.
-
Issue 2: Difficulty in Product Purification
-
Probable Cause: Presence of Triphenylphosphine Oxide: A major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to separate from the desired alkene due to its similar polarity.
-
Solution A (Crystallization): If the product is a solid, recrystallization can be an effective method for purification. Triphenylphosphine oxide is often less soluble in non-polar solvents like hexanes.
-
Solution B (Chromatography): Column chromatography is a reliable method for separating the product from triphenylphosphine oxide. A carefully chosen solvent system is key.
-
Solution C (Precipitation): In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes and then removed by filtration.
-
Wittig Reaction Troubleshooting Workflow
Caption: Troubleshooting common issues in the Wittig reaction.
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.
Common Issues and Solutions
Issue 1: Incomplete Reaction or Low Yield
-
Probable Cause A: Inefficient Imine/Enamine Formation: The initial condensation between the aldehyde and the amine to form the imine or enamine intermediate may be slow or incomplete.
-
Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation. The optimal pH for imine formation is typically between 4 and 6.
-
-
Probable Cause B: Incompatible Reducing Agent: The choice of reducing agent is critical. Some reducing agents may react with the aldehyde before it has a chance to form the imine.
-
Solution: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). STAB is particularly effective for one-pot reductive aminations. Sodium cyanoborohydride is another suitable option.
-
Issue 2: Formation of a Hydroxylamine Byproduct
-
Probable Cause: If the reaction conditions are not carefully controlled, over-reduction of the imine can occur, leading to the formation of a hydroxylamine.
-
Solution: Monitor the reaction closely and avoid using an excessive amount of the reducing agent. Maintaining a slightly acidic pH can also help to suppress this side reaction.
-
Reductive Amination Troubleshooting Workflow
Caption: Troubleshooting guide for reductive amination.
Experimental Protocols
The following are general protocols that can be adapted for the derivatization of this compound. Optimization may be required for specific substrates.
Protocol 1: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, solution in hexanes) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Cool the resulting orange-red solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reductive Amination with Benzylamine
-
To a solution of this compound (1.0 mmol) and benzylamine (1.0 mmol) in dichloromethane (10 mL), add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2024, 2024(1), M1879. [Link]
- Van der Mey, M., et al. (1996). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 39(12), 2347-2357.
- Google Patents.
-
ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]
- Google Patents.
- Google Patents.
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. Process for the synthesis of 4-(3-methanesulfonylphenyl)-1-n-propyl-piperidine. WO2006040155A1.
- Google Patents.
- Google Patents. Wittig-reaction processes. US4751307A.
- Google Patents. Pharmaceutical composition for piperidinoalkanol compounds. US5738872A.
- Google Patents.
- Google Patents.
- Google Patents. Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. US3948900A.
- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde. CN102079720A.
- Google Patents. Common Organic Chemistry. WO 2012/069948 Al.
- Google Patents. Engineered imine reductases and methods for the reductive animation of ketone and amine compounds. US20130302859A1.
-
PubMed. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]
-
PubChem. Substituted 4-phenylpiperidines, their preparation and use - Patent US-9434727-B2. [Link]
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
Sources
Technical Support Center: Navigating the Stability of 1-(Methylsulfonyl)piperidine-4-carbaldehyde in Solution
Welcome to the technical support center for 1-(Methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this versatile aldehyde in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry, frequently employed in reactions such as reductive amination to introduce the sulfonylpiperidine moiety into target molecules.[1] However, the presence of a reactive aldehyde group, a tertiary amine within the piperidine ring, and an electron-withdrawing sulfonyl group presents a unique set of stability challenges. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis of this compound in DMSO-d6 shows a diminished aldehyde peak and the appearance of new signals over time. What is happening?
A1: This is a common observation and can be attributed to several factors. While Dimethyl Sulfoxide (DMSO) is a versatile aprotic solvent, it is not entirely inert.[2] Aldehydes, particularly those that are not sterically hindered, can exist in equilibrium with their hydrate or hemiacetal forms, especially in the presence of trace amounts of water, which DMSO is notoriously hygroscopic for.[2] Furthermore, prolonged storage in DMSO can sometimes lead to oxidation of the aldehyde to the corresponding carboxylic acid, although this is generally slow.
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Ensure your DMSO is of high purity and handled under anhydrous conditions to minimize water content.
-
Prepare solutions fresh: For sensitive reactions, it is best to prepare solutions of this compound immediately before use.
-
Store solutions appropriately: If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to slow down potential degradation.[3]
Q2: I am performing a reductive amination and observing low yields. Could the stability of the aldehyde be the issue?
A2: Absolutely. The success of a reductive amination is highly dependent on the initial formation of an iminium ion, which requires the aldehyde to be readily available.[4] If the aldehyde has degraded or formed stable adducts, the concentration of the reactive species will be lower, leading to poor yields.[5]
Potential Issues & Solutions:
| Potential Issue | Scientific Rationale | Troubleshooting Steps |
| Aldehyde Degradation | The aldehyde may have oxidized or polymerized prior to the reaction. | 1. Verify the purity of the aldehyde by NMR or LC-MS before use. 2. Use freshly opened or properly stored starting material. |
| Hydrate/Hemiacetal Formation | In protic solvents (e.g., methanol, ethanol), aldehydes can form hydrates or hemiacetals, reducing the concentration of the free aldehyde available for imine formation.[6][7] | 1. Consider switching to an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). 2. If a protic solvent is necessary, the addition of a dehydrating agent (e.g., molecular sieves) can shift the equilibrium towards the aldehyde. |
| Cannizzaro Reaction | Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylic acid. While less common for this substrate, it's a possibility if the reaction conditions are not controlled. | Ensure the reaction pH is neutral or slightly acidic. Reductive aminations are often optimal at a pH of 5-7.[4] |
Q3: What is the recommended solvent for storing this compound as a stock solution?
A3: For short-term storage, anhydrous aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred over protic solvents or DMSO.[8] These solvents are less likely to form stable adducts with the aldehyde. However, the best practice is to store the compound as a solid under an inert atmosphere in a cool, dry place.[3][9] Solutions should be prepared fresh whenever possible.
Troubleshooting Guide: Common Experimental Problems
This section provides a more in-depth look at specific problems you might encounter and the scientific reasoning behind the proposed solutions.
Problem 1: Inconsistent Reaction Kinetics in Reductive Amination
You observe that the rate of your reductive amination reaction varies significantly between batches, even when using the same protocol.
Root Cause Analysis:
The most likely culprit is the variable stability of the this compound stock solution. As discussed, the aldehyde can degrade or form less reactive species over time, especially when exposed to air, moisture, or light.
Workflow for Investigation and Resolution:
Caption: Troubleshooting workflow for inconsistent reaction kinetics.
Problem 2: Formation of an Unknown Byproduct Detected by LC-MS
An unexpected peak appears in your LC-MS analysis of the reaction mixture.
Hypothesizing the Degradation Pathway:
The piperidine ring itself, although generally stable, can be susceptible to oxidation, particularly at the tertiary amine.[10] This could lead to the formation of an N-oxide. Another possibility is the oxidation of the aldehyde to a carboxylic acid.
Proposed Degradation Pathways:
Caption: Potential oxidative degradation pathways.
Protocol for Forced Degradation Study:
To identify the unknown byproduct, a forced degradation study can be invaluable. This involves intentionally subjecting the aldehyde to harsh conditions to promote degradation and then analyzing the products.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Set up Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Heat 1 mL of the stock solution at 60°C.
-
Photolytic: Expose 1 mL of the stock solution to UV light (e.g., 254 nm).
-
-
Incubation: Let the solutions stand at room temperature (or as specified) for 24-48 hours.
-
Analysis: Analyze all samples by LC-MS and compare the retention times and mass spectra of the degradation products with the unknown byproduct in your reaction mixture.
Summary of Solvent Recommendations
| Solvent Type | Examples | Suitability for this compound | Rationale |
| Polar Aprotic | DCM, THF, Acetonitrile | Recommended for reactions and short-term storage | Less likely to form stable adducts with the aldehyde.[6] |
| Polar Protic | Methanol, Ethanol, Water | Use with caution | Can form hydrates and hemiacetals, reducing the availability of the free aldehyde.[11] |
| Other Aprotic | DMSO, DMF | Use fresh for reactions; not recommended for storage | Hygroscopic nature can introduce water, leading to hydrate formation. Potential for slow oxidation.[2][12] |
Concluding Remarks
The stability of this compound in solution is a critical factor for the success of synthetic procedures. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can mitigate these issues and ensure the reliability and reproducibility of their results. Always prioritize the use of fresh, high-purity reagents and solvents, and whenever possible, prepare solutions of this aldehyde immediately prior to use.
References
- BLD Pharmatech. Safety Data Sheet for this compound.
- Fisher Scientific. (2010-11-05).
- Apollo Scientific. (2024-07-30). Safety Data Sheet for 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid.
- Sigma-Aldrich. Product Page for this compound.
- ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
- Benchchem.
- ChemShuttle. Product Page for piperidine-4-carbaldehyde.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Anax Laboratories. Product Page for this compound.
- ChemicalBook. (2023-04-23). Product Page for 1-Methanesulfonyl-piperidine-4-carbaldehyde.
- PubChemLite. This compound (C7H13NO3S).
- Sigma-Aldrich. Technical specifications for this compound.
- Master Organic Chemistry. (2012-04-27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Reddit. (2025-02-13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Chemistry LibreTexts. (2019-06-05). Protic vs Aprotic Solvents.
- ResearchGate. (2012-10-11). What are the difficulties associated with reductive amination?
- YouTube. (2025-02-27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2).
- Reddit. (2020-05-16). Nucleophilicity (Protic vs. Aprotic solvents).
- ResearchGate. (2025-08-06). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
- National Institutes of Health. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Wikipedia. Dimethyl sulfoxide.
- PubMed. (2019-12-11). Reductive Amination in the Synthesis of Pharmaceuticals.
- National Institutes of Health. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.
- Reddit. (2025-03-07).
- PubChem. 1-Methylpiperidine-4-carbaldehyde.
- ResearchGate.
- Centers for Disease Control and Prevention. VALERALDEHYDE 2536.
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Removal of unreacted starting materials from 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 1-(Methylsulfonyl)piperidine-4-carbaldehyde. As a crucial intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during the removal of unreacted starting materials and other process-related impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient you before undertaking purification.
Q1: What are the most common unreacted starting materials and byproducts I should expect?
A1: The impurity profile depends on the synthetic route. A common synthesis involves the sulfonylation of a piperidine-4-carbaldehyde precursor with methanesulfonyl chloride. Therefore, the primary impurities to anticipate are:
-
Unreacted Piperidine Precursor: This could be piperidine-4-carbaldehyde or a related N-protected intermediate. These are basic in nature due to the piperidine nitrogen.
-
Methanesulfonic Acid: Formed from the hydrolysis of excess methanesulfonyl chloride. This is a strong acid that can affect product stability.
-
Over-oxidation Product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 1-(Methylsulfonyl)piperidine-4-carboxylic acid.[3]
Q2: What is the best overall strategy for purifying the crude this compound?
A2: A multi-step approach is most effective. The general workflow should be:
-
Aqueous Workup/Liquid-Liquid Extraction (LLE): This is the first and most critical step to remove the bulk of ionic and highly polar impurities.[4][5] It leverages the different acid-base properties of the product and starting materials.
-
Column Chromatography: This step separates the neutral organic compounds based on polarity.[6]
-
Recrystallization/Trituration: As the final product is a solid, this step is ideal for achieving high purity and removing trace impurities that co-elute during chromatography.[4][7]
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[6][8]
-
Staining: Use a potassium permanganate (KMnO₄) stain, as the aldehyde group is readily oxidized and will show up as a yellow spot on a purple background. A UV lamp can also be used if the impurities are UV-active.
-
Co-spotting: Always run a lane with your crude material, a lane with the starting material, and a "co-spot" lane containing both to accurately identify the location of the starting material relative to your product.
Q4: My aldehyde product appears to be degrading during silica gel column chromatography. What can I do to prevent this?
A4: Aldehyde degradation on silica is a known issue, often due to the acidic nature of the silica gel surface, which can catalyze decomposition or polymerization.[9] To mitigate this:
-
Neutralize the Silica: Pre-treat your silica gel slurry with 1% triethylamine (Et₃N) in your chosen eluent. This deactivates the acidic sites.[9]
-
Switch the Stationary Phase: Consider using neutral alumina instead of silica gel.[6][9]
-
Work Quickly: Do not let the product sit on the column for an extended period. Use flash chromatography techniques to expedite the separation.
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific experimental problems.
Problem 1: My purified product is contaminated with a basic impurity, likely the unreacted piperidine precursor.
-
Symptom: You observe a spot on your TLC plate that corresponds to the piperidine starting material. NMR analysis may show extra aliphatic protons or a free N-H proton if the precursor was not N-substituted.
-
Causality: The unreacted piperidine starting material is basic. Your product, this compound, is neutral. The sulfonyl group is electron-withdrawing, making the piperidine nitrogen non-basic. This difference in basicity is the key to their separation.
-
Solution: Acidic Liquid-Liquid Extraction. Before chromatography, perform an acidic wash. The acid will protonate the basic piperidine starting material, forming a water-soluble salt that partitions into the aqueous layer, while your neutral product remains in the organic layer.[10][11]
See Protocol 1 for a detailed step-by-step procedure.
Problem 2: The final product is an oil or waxy solid instead of the expected crystalline solid.
-
Symptom: The product fails to crystallize even after complete solvent removal under high vacuum.
-
Causality: This is often due to the presence of residual solvents or persistent impurities that inhibit crystal lattice formation. It could also indicate the presence of acidic impurities like methanesulfonic acid, which can form ionic liquids or sticky salts.
-
Solution: Sequential Purification Steps.
-
Basic Wash: First, ensure all acidic impurities have been removed by washing the organic solution of your crude product with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Trituration: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexanes or pentane) while stirring until the solution becomes cloudy. Continue stirring, and the product should precipitate out as a solid.
-
Recrystallization: If trituration fails, attempt a full recrystallization from a suitable solvent system.
See Protocol 3 for recrystallization guidance.
-
Problem 3: The product and a key impurity have very similar Rf values, leading to poor separation by column chromatography.
-
Symptom: Fractions from the column are consistently cross-contaminated, as verified by TLC or HPLC.
-
Causality: The polarity of the product and the impurity are too close for effective separation with the chosen stationary and mobile phases.
-
Solution: Chromatography Optimization.
-
Solvent System Tuning: Systematically vary the polarity of your eluent. Small changes can have a significant impact. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a low polarity eluent and gradually increase the polarity. This will sharpen the peaks and can improve the separation of closely eluting compounds.
Table 1: Suggested Solvent Systems for Chromatography
Stationary Phase Eluent System (Starting Point) Notes Silica Gel Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) Most common starting point. Add 1% Et₃N if degradation is observed.[9] Silica Gel Dichloromethane / Methanol (e.g., 99:1 to 95:5) Good for more polar compounds. | Neutral Alumina | Hexane / Ethyl Acetate (e.g., 80:20 to 60:40) | A good alternative if the aldehyde is sensitive to acidic silica.[9] |
-
Section 3: Detailed Experimental Protocols
Protocol 1: Workup and Liquid-Liquid Extraction for Starting Material Removal
-
Quench Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.[5][12] Drain and discard the lower aqueous layer. This step removes basic piperidine precursors.
-
Basic Wash: Wash the remaining organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid and remove acidic byproducts like methanesulfonic acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare Column: Prepare a slurry of silica gel (or neutral alumina) in the initial, low-polarity eluent. Pack the column, ensuring no air bubbles are trapped.[6] If using silica, consider adding 1% triethylamine to the eluent mixture.[9]
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elute: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor: Spot each fraction on a TLC plate to track the elution of the product and any impurities.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization for Final Polishing
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold. Isopropanol, ethyl acetate/hexane, or acetone/water are often good starting points.
-
Dissolve: Place the purified solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal.
-
Cool Further: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under high vacuum.
Section 4: Visual Guides
Diagram 1: General Purification Workflow
Caption: A typical multi-step purification workflow.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting purification issues.
References
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
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cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.[Link]
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Pharma Tutor. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]
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JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]
-
The Pharma Master. Troubleshooting.[Link]
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Wikipedia. Liquid–liquid extraction.[Link]
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Agilent Technologies. (2025). Achieve high-throughput LC/MS purification of pharmaceutical impurities.[Link]
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NIH National Library of Medicine. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]
-
Syrris. Liquid-Liquid Extraction: An Overview.[Link]
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PubChem, NIH. 1-(Methylsulfonyl)piperazine.[Link]
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PubChemLite. This compound (C7H13NO3S).[Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.[Link]
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PubChem, NIH. 1-Methylpiperidine-4-carbaldehyde.[Link]
-
Aurora Biomed. (2019). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction.[Link]
-
Organic Syntheses. Dithieno[3,2-b:2',3'-d]thiophene.[Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.[Link]
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IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.[Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]
-
Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid.[Link]
-
NIH National Library of Medicine. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.[Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
NIH National Library of Medicine. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.[Link]
-
Organic Syntheses. G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3.[Link]
-
PubMed, NIH. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.[Link]
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Technical Support Center: Stereoselectivity in Reactions with 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Welcome to the technical support center for improving stereoselectivity in reactions involving 1-(methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereochemical outcomes in their synthetic routes. The content is structured in a question-and-answer format to directly address common challenges.
Table of Contents
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Frequently Asked Questions (FAQs)
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Troubleshooting Guides
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Experimental Protocols & Data
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References
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors controlling stereoselectivity in nucleophilic additions to this compound?
The stereochemical outcome of nucleophilic additions to this aldehyde is a result of a complex interplay between steric and electronic factors. The piperidine ring is not planar and exists predominantly in a chair conformation. The facial selectivity of the aldehyde is determined by the preferred trajectory of the incoming nucleophile, which aims to minimize steric hindrance and maximize orbital overlap.
Key controlling factors include:
-
Conformation of the Piperidine Ring: The bulky N-methylsulfonyl group generally prefers an equatorial position to minimize steric strain. This locks the ring into a specific chair conformation, influencing the orientation of the adjacent formyl group.
-
Steric Hindrance: The axial hydrogens at the C2 and C6 positions of the piperidine ring create a sterically hindered environment on one face of the aldehyde. Nucleophilic attack generally occurs from the less hindered face.[1][2]
-
Chelation vs. Non-chelation Control: The presence of a Lewis acidic metal (from an organometallic reagent or an additive) can lead to the formation of a chelate between the carbonyl oxygen and the sulfonyl oxygens.[3][4] This locks the conformation and can dictate a specific facial attack, often overriding simple steric models.[5] In the absence of strong chelation, the Felkin-Anh model, which considers steric and stereoelectronic effects, is often used to predict the outcome.[3][6][7]
-
Reaction Conditions: Temperature, solvent, and the nature of the nucleophile play crucial roles. Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. The choice of solvent can influence the degree of chelation and the solvation of the transition state.
FAQ 2: How does the N-methylsulfonyl group influence the conformation and reactivity of the piperidine ring?
The N-methylsulfonyl (mesyl) group has a profound impact on both the structure and reactivity of the piperidine scaffold.
-
Conformational Rigidity: As a bulky and electron-withdrawing group, the N-sulfonyl substituent significantly increases the barrier to nitrogen inversion and ring flipping compared to an N-alkyl piperidine. It strongly favors an equatorial position, leading to a more rigid and predictable chair conformation. This rigidity is advantageous as it reduces the number of competing reaction pathways that could arise from different conformers.
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing. This has two main consequences for the aldehyde:
-
Increased Electrophilicity: It deactivates the nitrogen atom, preventing it from acting as a Lewis base. This withdrawal of electron density through the sigma framework increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Potential for Chelation: The two oxygen atoms of the sulfonyl group are Lewis basic and can act as coordination sites for metal ions.[3][8] This ability to form a five- or six-membered chelate with the carbonyl oxygen is a key handle for controlling stereoselectivity.[9]
-
FAQ 3: When should I consider chelation control versus a non-chelation model (Felkin-Anh) to predict the major diastereomer?
Deciding which model to apply depends primarily on the reagents and conditions used.
Consider Chelation Control When:
-
Lewis Acidic Metals are Present: Reactions involving Grignard reagents (Mg), organolithiums (Li), organozincs (Zn), or when strong Lewis acid additives like TiCl₄, MgBr₂·OEt₂, or ZnCl₂ are used.[5]
-
The Reagent Can Form a Stable Chelate: The metal must be able to coordinate simultaneously with the carbonyl oxygen and at least one of the sulfonyl oxygens. This forms a rigid cyclic transition state that directs the nucleophile to a specific face.[3][4]
-
Appropriate Solvents are Used: Chelation is often more effective in less coordinating solvents (e.g., toluene, dichloromethane) that do not compete with the substrate for binding to the metal ion.[5]
Consider the Felkin-Anh (Non-chelation) Model When:
-
Non-chelating Conditions are Used: Reactions with non-metallic nucleophiles (e.g., enolates generated with non-metallic bases) or with organometallic reagents known for weak coordination (e.g., some organocuprates).
-
Bulky Silyl Protecting Groups are Involved: While not directly applicable to the N-sulfonyl group, the principle holds that bulky, weakly coordinating groups favor Felkin-Anh pathways.[5]
-
Highly Coordinating Solvents are Used: Solvents like THF or DME can solvate the metal ion so effectively that they prevent it from forming a chelate with the substrate.
.dot graph Chelation_vs_FelkinAnh { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Reaction Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chelating [label="Chelating Metal Present?\n(e.g., Mg, Zn, Ti)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; ChelationModel [label="Chelation Control Model\n(Rigid Transition State)", fillcolor="#34A853", fontcolor="#FFFFFF", shape= Mdiamond]; FelkinModel [label="Felkin-Anh Model\n(Steric/Electronic Control)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Start -- Chelating [len=1.5]; Chelating -- Solvent [label="Yes", len=1.5]; Chelating -- FelkinModel [label="No", len=1.5, pos="e,0.7,0.7"]; Solvent -- ChelationModel [label="Non-coordinating\n(Toluene, DCM)", len=1.5, pos="e,0.7,0.7"]; Solvent -- FelkinModel [label="Coordinating\n(THF, DME)", len=1.5, pos="e,0.7,0.7"]; } .enddot Caption: Deciding between Chelation and Felkin-Anh models.
Troubleshooting Guides
Problem 1: My reaction (e.g., Grignard, Aldol) is yielding a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?
A low diastereomeric ratio (d.r.) suggests that the energy difference between the two competing transition states is minimal. The first and often most effective parameter to adjust is temperature .
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the nucleophilic addition at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C). Lower temperatures amplify small energy differences between transition states, often leading to a significant improvement in selectivity.
-
Analyze the Reagents: If lowering the temperature is ineffective, consider the nature of your nucleophile and solvent.
-
For Organometallic Reagents: If you are using a Grignard or organolithium reagent in a coordinating solvent like THF, you may be in a regime between chelation and non-chelation control. Try switching to a non-coordinating solvent like toluene or dichloromethane to favor a single, chelated transition state.
-
For Aldol Reactions: The geometry of the enolate (Z vs. E) is critical.[10] The base used for enolate formation (e.g., LDA vs. NaHMDS), additives (e.g., HMPA), and solvent all influence enolate geometry. Consider pre-forming the enolate with a strong, hindered base like LDA to ensure a single enolate isomer is generated before adding the aldehyde.[11] Using boron enolates can also dramatically increase diastereoselectivity due to shorter B-O bonds, which magnify steric interactions in the transition state.[10]
-
Problem 2: I'm observing inconsistent stereoselectivity between batches. What are the likely causes?
Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality.
Checklist for Reproducibility:
-
Water Content: Ensure all reagents and glassware are scrupulously dry. Trace amounts of water can quench organometallic reagents and interfere with Lewis acids, leading to unpredictable results. Dry solvents using appropriate methods and handle reagents under an inert atmosphere (N₂ or Ar).
-
Reagent Titration: The exact concentration of commercial organometallic reagents (e.g., BuLi, Grignard reagents) can vary. Titrate these reagents before use to ensure accurate stoichiometry. An excess or deficit of the nucleophile can impact the reaction outcome.
-
Rate and Temperature of Addition: The rate at which you add the aldehyde to the nucleophile (or vice-versa) can affect local concentrations and temperature. A slow, controlled addition at a constant low temperature is crucial for reproducibility. Use a syringe pump for additions if possible.
-
Purity of Starting Material: Verify the purity of your this compound. Impurities could potentially coordinate to metals or catalyze side reactions.
Problem 3: My attempts to use a chiral catalyst are resulting in low enantiomeric excess (ee). What should I consider?
Achieving high enantioselectivity requires that the catalyzed pathway is significantly faster and more selective than any uncatalyzed "background" reaction.
Optimization Strategies:
-
Substrate-Catalyst Mismatch: The inherent facial bias of the piperidine aldehyde (substrate control) may be competing with the facial bias imposed by the chiral catalyst. If the catalyst and substrate favor opposite enantiofaces (a "mismatched pair"), low ee will result. You may need to screen a library of catalysts or ligands to find a "matched pair" that works in concert with the substrate's intrinsic preference.
-
Background Reaction: The uncatalyzed reaction may be too fast.
-
Lower the Temperature: This will slow down all reaction pathways, but it will preferentially slow the higher-energy uncatalyzed pathway, allowing the catalyzed route to dominate.
-
Reduce Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve ee if catalyst aggregation or side reactions are an issue at higher concentrations.
-
-
Lewis Acid/Base Additives: Many catalytic asymmetric reactions require specific additives to activate the catalyst or substrate. The nature and stoichiometry of these additives can be critical. For example, in organocatalyzed aldol reactions, the choice of acid additive can influence the stereochemical outcome.[12]
Experimental Protocols & Data
Protocol 1: General Procedure for a Diastereoselective Grignard Addition under Chelation-Control Conditions
This protocol aims to maximize diastereoselectivity by promoting a rigid, chelated transition state.
Materials:
-
This compound
-
Anhydrous Toluene
-
Grignard Reagent (e.g., 1.0 M solution of MeMgBr in THF)
-
Anhydrous Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add this compound (1.0 eq) and MgBr₂·OEt₂ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Dissolution: Add anhydrous toluene to the flask to form a ~0.1 M solution of the aldehyde.
-
Cooling: Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the Grignard reagent (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis or chiral HPLC.
Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity in a Model Aldol Reaction
The following table illustrates hypothetical, yet plausible, outcomes for the reaction between the title aldehyde and the lithium enolate of acetone, demonstrating how reaction parameters can be tuned to improve selectivity.
| Entry | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | None | THF | -78 | 1.5 : 1 |
| 2 | None | Toluene | -78 | 2.1 : 1 |
| 3 | MgBr₂·OEt₂ | THF | -78 | 4.5 : 1 |
| 4 | MgBr₂·OEt₂ | Toluene | -78 | 12 : 1 |
| 5 | ZnCl₂ | Toluene | -78 | 15 : 1 |
| 6 | TiCl₄ | DCM | -78 | >20 : 1 |
This data is illustrative and serves to guide experimental design. Actual results may vary.
Interpretation: The data shows a clear trend. Moving from a coordinating solvent (THF) to a non-coordinating one (Toluene) improves selectivity (Entry 1 vs. 2). The addition of a Lewis acid to enforce a chelated transition state provides a significant boost in d.r. (Entries 3-6). Stronger Lewis acids like TiCl₄ often provide the highest levels of diastereocontrol.
References
-
Bartoli, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available at: [Link]
-
Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link]
-
Reddy, P. V. G., et al. (2007). A new asymmetric synthetic route to substituted piperidines. ResearchGate. Available at: [Link]
-
Enders, D., et al. (2006). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available at: [Link]
-
Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. Available at: [Link]
-
Driscoll, M. D. (2016). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]
-
University of Wisconsin. Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. Available at: [Link]
-
Perrin, L., et al. (2019). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. Available at: [Link]
-
Gudelis, E., et al. (2020). Influence of steric factors on regioselectivity of nucleophilic addition. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2006). Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts. Chemical Communications. Available at: [Link]
-
Scheerer, J. R., et al. (2009). Rational Design of Aldol Reactions That Proceed via Kinetic Resolution with Switchable Enantioselectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, W-B., et al. (2014). Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp(2) C-H Bond Functionalization Reaction. ResearchGate. Available at: [Link]
-
Various Authors (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. Available at: [Link]
-
Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. DiVA portal. Available at: [Link]
-
Herrera, R. P., et al. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. Available at: [Link]
-
Riera, A. & Pericàs, M. A. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed. Available at: [Link]
-
Procter, G. (2023). Additions to carbonyl. ResearchGate. Available at: [Link]
-
Coakley, M. P. Chelation. EBSCO. Available at: [Link]
-
Perrin, L., et al. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. ResearchGate. Available at: [Link]
-
Price, D. L., et al. (2001). Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Chelation | Research Starters | EBSCO Research [ebsco.com]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 1-(Methylsulfonyl)piperidine-4-carbaldehyde during workup
Welcome to the technical support center for 1-(Methylsulfonyl)piperidine-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance to anticipate and overcome potential stability challenges during reaction workup, ensuring the integrity of your compound and the success of your research.
Introduction: Understanding the Stability Landscape
This compound is a valued intermediate in drug discovery due to the presence of the synthetically useful aldehyde and the metabolically stable N-sulfonylpiperidine moiety. However, the combination of these functional groups presents a unique set of stability challenges, particularly during aqueous workup procedures. While the N-sulfonyl group is generally robust, the aldehyde functionality is susceptible to various transformations, and the entire scaffold can be compromised under certain conditions. This guide will dissect the potential decomposition pathways and provide actionable, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product during aqueous workup. What are the likely causes?
A1: Product loss during the workup of this compound can primarily be attributed to two main factors:
-
Aldehyde Instability: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially if air is not excluded. They can also undergo hydration in aqueous media to form a gem-diol, which can complicate extraction. Under strongly basic or acidic conditions, aldehydes can participate in various side reactions.
-
Retro-Aza-Michael Reaction: The N-sulfonylpiperidine ring, under certain conditions (particularly elevated temperatures or strongly basic conditions), may be susceptible to a retro-aza-Michael type reaction, leading to ring-opening and subsequent decomposition. While the mesyl group generally makes the piperidine nitrogen less nucleophilic and thus less prone to this reverse reaction, it remains a theoretical possibility to consider under harsh workup conditions.
Q2: What is the optimal pH range for the aqueous workup of this compound?
A2: A slightly acidic to neutral pH range (pH 4-7) is generally recommended. Strongly acidic conditions (pH < 2) might promote unwanted side reactions of the aldehyde, while strongly basic conditions (pH > 9) can facilitate enolate formation and subsequent side reactions, and potentially increase the risk of the retro-aza-Michael reaction. Some literature procedures for related compounds have successfully employed a mild acidic wash (e.g., 1M HCl) during workup, suggesting stability under these transient conditions.[1]
Q3: Can I use a bisulfite workup to purify my aldehyde?
A3: Yes, a bisulfite workup is a highly effective method for both purifying and protecting the aldehyde during extraction. The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treating the aqueous layer with a mild base. This technique is particularly useful if you are dealing with a crude reaction mixture containing non-polar impurities.
Q4: I suspect my compound is decomposing on silica gel during chromatography. Is this common?
A4: Aldehydes can be sensitive to silica gel chromatography. The acidic nature of standard silica gel can catalyze unwanted reactions. If you observe streaking, low recovery, or the appearance of new spots on your TLC, consider the following:
-
Deactivate the Silica: Pre-treat your silica gel with a base, such as triethylamine (typically 1-2% in the eluent system), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield after aqueous extraction | 1. Emulsion formation. 2. Partial solubility of the compound in the aqueous phase. 3. Decomposition due to pH extremes. | 1. Add brine to break up emulsions. 2. Perform multiple extractions with a suitable organic solvent (e.g., DCM, EtOAc). Back-extract the aqueous layer. 3. Buffer the aqueous phase to a pH between 4 and 7. |
| Appearance of a new, more polar spot on TLC after workup | Oxidation of the aldehyde to the carboxylic acid. | 1. Degas your solvents and perform the workup under an inert atmosphere (N₂ or Ar). 2. Avoid prolonged exposure to air. 3. Consider an in-situ protection of the aldehyde before workup if oxidation is severe. |
| Product appears oily or as a hydrate, difficult to crystallize | Formation of the gem-diol (hydrate) in the presence of water. | 1. Dry the organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄. 2. Co-evaporate with an anhydrous solvent like toluene to azeotropically remove residual water. |
| Evidence of ring-opening (e.g., from mass spectrometry data) | Possible retro-aza-Michael reaction under harsh basic conditions or high temperatures. | 1. Avoid strong bases (e.g., NaOH, KOH) during workup. Use milder bases like NaHCO₃ or K₂CO₃ if a basic wash is necessary. 2. Keep the temperature of the workup low (e.g., use an ice bath). |
In-Depth Experimental Protocols
Protocol 1: Standard Mild Acidic Workup
This protocol is suitable for reactions where the primary concern is removing basic impurities without subjecting the aldehyde to harsh conditions.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1 M HCl (once, quickly, if acidic impurities need to be removed).
-
Saturated aqueous NaHCO₃ (to neutralize any excess acid).
-
Brine (to aid in phase separation and remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
Protocol 2: Protective Bisulfite Workup for Purification
This protocol is ideal for situations where the aldehyde needs to be separated from non-aldehydic impurities or protected during a lengthy workup.
-
Adduct Formation: Concentrate the crude reaction mixture. Dissolve the residue in a suitable solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Phase Separation: Add water and an immiscible organic solvent (e.g., hexanes or DCM) to the mixture. Transfer to a separatory funnel and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Purification of Adduct: Wash the aqueous layer with the organic solvent to remove any remaining impurities.
-
Regeneration of Aldehyde: To the purified aqueous layer, add an organic solvent (DCM or EtOAc). While stirring, slowly add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is ~8-9. This will reverse the bisulfite addition.
-
Final Extraction and Isolation: Separate the layers and extract the aqueous phase two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Visualizing the Chemistry: Decomposition Pathways and Troubleshooting Logic
Potential Decomposition Pathways
Caption: Potential degradation routes for the target compound.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common issues.
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
- Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (2009). Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses, 86, 289. DOI: 10.15227/orgsyn.086.0289.
- Chouai, A., Venditto, V. J., & Simanek, E. E. (2009). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses, 86, 151-163.
- Charmot, D., et al. (2012). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO, (6), 10-15.
- Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. DOI: 10.1155/2014/803789.
Sources
Technical Support Center: Solvent Selection for Reactions with 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Welcome to the technical support center for optimizing reactions involving 1-(Methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in achieving desired reaction outcomes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during synthesis.
Introduction to Solvent Effects in Amine Chemistry
The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, yields, and even the chemo- and stereoselectivity of a transformation. This is particularly true for reactions involving multifunctional molecules like this compound, which possesses a reactive aldehyde, a tertiary amine within a piperidine ring, and a strongly electron-withdrawing methylsulfonyl group. The solvent's polarity, proticity (ability to donate a proton), and coordinating ability can interact differently with the starting materials, intermediates, and transition states of a reaction, thereby dictating its course.
This guide will explore the impact of solvent selection on three common and powerful reactions for the functionalization of this compound: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments and provides actionable solutions grounded in chemical principles.
Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds. However, issues such as low yield, incomplete conversion, or the formation of side products are common.
Question 1: My reductive amination of this compound with a primary/secondary amine is giving low yields. What are the likely solvent-related causes?
Answer:
Low yields in reductive amination can often be traced back to two key steps: imine/iminium ion formation and the subsequent reduction. The solvent plays a crucial role in both.
-
Inefficient Imine/Iminium Formation:
-
Protic Solvents (e.g., Methanol, Ethanol): While common, protic solvents can sometimes hinder imine formation. The equilibrium for imine formation involves the loss of a water molecule. If the solvent can hydrogen bond strongly with the reactants, it may not effectively sequester the water produced, thus inhibiting the reaction from going to completion.[1] For sluggish reactions, the addition of a dehydrating agent like molecular sieves can be beneficial.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)): These are often excellent choices as they do not interfere with water removal.[2] If you are experiencing low yields in a protic solvent, switching to an aprotic one is a primary troubleshooting step.
-
-
Reducing Agent Instability or Incompatibility:
-
Sodium Borohydride (NaBH₄) in Protic Solvents: NaBH₄ is a common and cost-effective reducing agent, but it can react with protic solvents like methanol, especially in the presence of acid catalysts used to promote imine formation.[2][3] This decomposition reduces the amount of active reducing agent available. If using NaBH₄ in methanol, it is often added at low temperatures to minimize this side reaction.
-
Sodium Triacetoxyborohydride (STAB) in Aprotic Solvents: STAB is a milder and more selective reducing agent that is particularly effective for reductive aminations and is often used in aprotic solvents like DCM or DCE.[1][4] It is less prone to reacting with the solvent and can often be used in a one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start.[2]
-
Troubleshooting Workflow for Low Reductive Amination Yield:
Caption: Troubleshooting workflow for low reductive amination yields.
Knoevenagel Condensation
This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new C=C bond.[5]
Question 2: I am attempting a Knoevenagel condensation with this compound and diethyl malonate, but the reaction is slow and the yield is poor. My current solvent is ethanol. What should I change?
Answer:
The Knoevenagel condensation is sensitive to both the catalyst and the solvent system. The key is often the effective removal of water to drive the reaction forward.
-
Solvent Choice for Water Removal:
-
Ethanol: While ethanol can be a suitable solvent, it may not be optimal for water removal unless the reaction is run at reflux with a Dean-Stark apparatus, which is not always practical.[6]
-
Toluene or Benzene: These are classic solvents for Knoevenagel condensations precisely because they form an azeotrope with water.[6] Running the reaction in toluene at reflux with a Dean-Stark trap actively removes the water byproduct, driving the equilibrium towards the product.
-
Solvent-Free Conditions: For some substrates, solvent-free conditions at elevated temperatures can be highly effective and offer a "greener" alternative.[7][8] This approach often leads to high yields and simplified work-up.
-
-
Catalyst Considerations:
-
Piperidine/Acetic Acid: This catalytic system is commonly used in toluene.[6] The piperidine acts as the base to deprotonate the active methylene compound, and the acetic acid can catalyze the dehydration step.
-
Recommended Protocol for Knoevenagel Condensation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq.) and glacial acetic acid (0.1 eq.).
-
Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture and proceed with an appropriate work-up, which may involve washing with aqueous acid and base to remove the catalysts.[6]
Table 1: Solvent Effects on a Model Knoevenagel Condensation
| Solvent | Catalyst System | Temperature | Typical Outcome | Reference |
| Ethanol | Piperidine | Reflux | Moderate to good yield; may require longer reaction times. | [6] |
| Toluene | Piperidine/Acetic Acid | Reflux (with Dean-Stark) | High yield due to effective water removal. | [6] |
| Water | β-alanine | 20 °C | Can be effective for some substrates; "green" alternative. | [6] |
| None | Gallium Chloride | Room Temperature | High yield with simple work-up for some systems.[7] | [7] |
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and phosphorus ylides.[9] The choice of solvent is critical for the generation of the ylide and the subsequent olefination.
Question 3: My Wittig reaction with this compound is not proceeding to completion, and I am observing decomposition of my ylide. I am using THF as the solvent. What could be the issue?
Answer:
Incomplete reaction and ylide decomposition in a Wittig reaction are often linked to the presence of moisture or an inappropriate base-solvent combination.
-
Strictly Anhydrous Conditions: Phosphorus ylides are strong bases and are highly reactive towards protic species, including water. The presence of even trace amounts of water can quench the ylide, leading to incomplete reaction.
-
Solvent Purity: Ensure that your THF is anhydrous. It is best to use freshly distilled THF over a drying agent like sodium/benzophenone or to use a commercially available anhydrous solvent from a sealed bottle.
-
Glassware: All glassware should be thoroughly flame-dried or oven-dried before use and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Base and Ylide Generation:
-
The choice of base to generate the ylide from the corresponding phosphonium salt is crucial. For non-stabilized ylides (which typically give (Z)-alkenes), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[10][11] These bases are also highly sensitive to moisture.
-
When using n-BuLi in THF, the solution of the phosphonium salt is typically cooled (e.g., to 0 °C or -78 °C) before the dropwise addition of the base.[10] A distinct color change often indicates the formation of the ylide.
-
Diagram of a Typical Wittig Reaction Workflow:
Caption: General workflow for a Wittig reaction under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter for my reaction?
A1: Polar protic solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[12] Polar aprotic solvents (e.g., acetone, DMSO, DMF, DCM) have polar bonds but lack O-H or N-H bonds.[12] This distinction is critical in reactions involving charged nucleophiles or intermediates. Protic solvents can solvate and stabilize both cations and anions, but they can also form a "solvent cage" around nucleophiles through hydrogen bonding, which can decrease their reactivity.[13][14] Aprotic polar solvents are good at solvating cations but leave anions relatively "naked" and more reactive.[12][14]
Q2: Can the methylsulfonyl group on the piperidine ring influence my choice of solvent?
A2: Yes. The methylsulfonyl group is strongly electron-withdrawing. This has two main effects:
-
It increases the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more reactive towards nucleophiles.
-
It decreases the basicity of the piperidine nitrogen. This can be an advantage as it may reduce side reactions involving the piperidine nitrogen acting as a nucleophile or base. In terms of solvent choice, the increased polarity of the molecule due to the sulfonyl group may improve its solubility in more polar solvents.
Q3: Are there any "green" solvent alternatives I should consider?
A3: Yes, the principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents. For the reactions discussed:
-
Knoevenagel Condensation: Water and ethanol are greener alternatives to toluene.[6][15] Solvent-free conditions are also an excellent option.[7][8]
-
Reductive Amination: While DCM is effective, it is a chlorinated solvent with environmental concerns. In some cases, more benign solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) can be substituted. Ethanol can also be a greener choice, provided the reaction is compatible.[15]
-
Wittig Reaction: While anhydrous conditions are often necessary, some Wittig reactions have been developed to work in aqueous media, which is a significant green improvement.[16]
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
Reddit. (2022, November 7). What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction? Trying to settle a debate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 6). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]
-
Reddit. (2025, March 6). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. Retrieved from [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Retrieved from [Link]
-
Sci-Hub. (n.d.). 110. Synthesis of piperidine derivatives. Part I. Retrieved from [Link]
Sources
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- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Poisoning in Reactions with 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Prepared by a Senior Application Scientist
Welcome to the technical support center for navigating the challenges of catalytic reactions involving 1-(Methylsulfonyl)piperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning, ensuring the efficiency and success of your synthetic routes. The inherent structure of this substrate, containing both a sulfonyl group and a piperidine nitrogen, presents unique challenges that require careful consideration of catalyst choice and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by chemical substances present in the reaction medium.[1][2] This deactivation reduces reaction rates, lowers product yields, and can halt the reaction entirely.[2] For reactions involving this compound, two structural motifs are primary sources of concern:
-
The Sulfonyl Group (Sulfur Source): Sulfur compounds are well-documented poisons for many transition metal catalysts, especially noble metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[3][4] Even at parts-per-billion (ppb) concentrations, sulfur can strongly and often irreversibly adsorb to the catalyst's surface, blocking active sites.[3][5] While the sulfonyl group represents sulfur in a high oxidation state, it can be reduced under certain catalytic conditions (e.g., hydrogenation) to form highly poisonous reduced sulfur species like sulfides or thiols.[6]
-
The Piperidine Nitrogen: The lone pair of electrons on the basic nitrogen of the piperidine ring can also act as a catalyst poison.[7][8] It can coordinate strongly to the metal active sites, competing with the desired reactant and leading to inhibition. This is a particularly common issue in reactions where the piperidine-containing product accumulates.[8]
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning are often gradual but can sometimes be abrupt. Key symptoms include:
-
A significant decrease in the reaction rate, or a complete stall before the starting material is consumed.[8]
-
The need for harsher reaction conditions (e.g., higher temperature, increased hydrogen pressure) to achieve the same conversion levels that were previously possible under milder conditions.[7]
-
A decline in product selectivity, leading to the formation of unexpected or partially reacted byproducts.[8]
-
In heterogeneous catalysis, you might observe a physical change in the catalyst's appearance, such as clumping or discoloration.[7]
Q3: Which types of catalysts are most susceptible to poisoning when using this substrate?
A3: Catalysts commonly used for the transformation of aldehydes, such as reductive amination or reduction to alcohols, are highly susceptible. These include:
-
Palladium-based catalysts (e.g., Pd/C): Extremely sensitive to sulfur poisoning.[4][9]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Also strongly affected by sulfur and nitrogen compounds.
-
Rhodium-based catalysts (e.g., Rh/C): Known for their susceptibility to poisoning by nitrogen-containing heterocycles.[8]
-
Nickel catalysts (e.g., Raney Nickel): Can be poisoned by both sulfur and nitrogen-containing compounds.[8]
Troubleshooting Guide: A-to-Z Diagnostics and Solutions
This section provides a systematic approach to identifying and solving catalyst poisoning issues during your experiments.
Problem 1: My hydrogenation/reductive amination reaction is extremely slow or has stopped completely.
This is the most common symptom of severe catalyst poisoning. The following workflow can help diagnose the root cause.
Diagnostic Workflow
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Step-by-Step Protocols
Protocol 1: Validating Catalyst Batch Activity
-
Setup: Prepare a control reaction using a simple, "clean" substrate that does not contain potential poisons (e.g., hydrogenation of benzaldehyde to benzyl alcohol). Use the exact same catalyst batch, solvent, temperature, and pressure as your problematic reaction.
-
Execution: Run the reaction and monitor its progress (e.g., by TLC, GC, or hydrogen uptake).
-
Analysis:
-
If the control reaction proceeds as expected: Your catalyst batch is active. The issue lies with your specific substrate or other reagents. Proceed to Protocol 2.
-
If the control reaction fails: The catalyst itself is likely inactive.[8] Obtain a fresh batch from a trusted supplier and repeat the control experiment to confirm activity before using it with your valuable substrate.
-
Protocol 2: Screening for Reagent-Borne Poisons
-
Purify the Starting Material: Recrystallize your this compound. Impurities from its synthesis could contain catalyst poisons.
-
Use High-Purity Reagents: Ensure all solvents are of high purity (e.g., HPLC grade or distilled). Use a high-purity hydrogen source; if in doubt, install an in-line gas purifier to remove traces of sulfur or oxygen.[10]
-
Re-run the Reaction: Attempt the reaction again using the purified starting material and high-purity reagents.
-
Analysis:
-
If the reaction now works: The issue was a contaminant in your reagents.
-
If the reaction still fails: The poisoning is likely inherent to the substrate or product itself. Proceed to Mitigation Strategies.
-
Problem 2: I've confirmed my catalyst and reagents are pure, but the reaction is still inhibited. What are my options?
When the substrate or its resulting product is the source of poisoning, the strategy shifts from purification to mitigation.
Mitigation Strategies
| Strategy | Description | When to Use | Considerations |
| Increase Catalyst Loading | A higher catalyst loading provides more active sites, some of which will remain available even as others are poisoned.[8] | When a slight increase in catalyst mass restores the reaction rate to an acceptable level. | Not cost-effective for large-scale synthesis. May not overcome severe poisoning. Can complicate product work-up. |
| Screen for Poison-Resistant Catalysts | Some catalysts are inherently more tolerant to specific poisons. For sulfur, catalysts based on ruthenium or specially doped metals may show higher resilience.[3] | When standard Pd, Pt, or Ni catalysts fail. For developing a robust, long-term process. | Requires screening of multiple catalysts. May alter reaction selectivity. |
| Employ a Guard Bed | A small, sacrificial column or bed of catalyst is placed upstream of the main catalyst bed. This guard bed adsorbs the poison, protecting the main catalyst.[11] | Particularly useful in flow chemistry or fixed-bed reactors. Can also be adapted for batch processes by using a cheaper/spent catalyst for an initial "pre-treatment" step. | Adds a step to the process. Requires optimization of the guard bed material and size. |
| Modify Reaction Conditions | Altering temperature or pressure can sometimes reduce the poison's binding affinity or increase the reaction rate enough to compensate for the loss of active sites.[11] | Use with caution. Should be explored systematically. | May lead to undesired side reactions or product degradation. Safety should be the primary concern. |
Understanding the Poisoning Mechanism
Catalyst deactivation by substances like sulfur or nitrogen-containing compounds occurs through strong chemisorption onto the active metal sites. This process blocks the sites, preventing reactant molecules from adsorbing and reacting.
Caption: Mechanism of catalyst poisoning by blocking active sites.
This strong binding is why sulfur is such a potent poison; the metal-sulfur bond is often thermodynamically very stable, leading to irreversible deactivation.[6]
References
-
ACS Sustainable Chemistry & Engineering. Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Publications. Available at: [Link].
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link].
-
PubMed Central (PMC). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. National Center for Biotechnology Information. Available at: [Link].
-
SciSpace. Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link].
-
Hiden Analytical. How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. Available at: [Link].
-
Intertek. Catalyst Poisoning Testing. Intertek. Available at: [Link].
-
Wikipedia. Catalyst poisoning. Wikipedia. Available at: [Link].
-
ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. Available at: [Link].
-
Catalyst Testing Tips: Determining Activity in VOC Catalysts. Available at: [Link].
-
Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. Available at: [Link].
-
RevisionDojo. Catalyst Poisoning Explained Simply. RevisionDojo. Available at: [Link].
-
GAS Dortmund. Detection of Catalyst Poisons. G.A.S. Dortmund. Available at: [Link].
-
YouTube. What Causes Catalyst Deactivation And Poisoning? Chemistry For Everyone. Available at: [Link].
-
YouTube. How Can You Prevent Catalyst Poisoning? Chemistry For Everyone. Available at: [Link].
-
GOOD GI. Solving the Problem of Catalyst Poisoning in Encapsulants. GOOD GI. Available at: [Link].
-
Semantic Scholar. Catalytic hydrogenation of an aromatic sulfonyl chloride into thiophenol. Semantic Scholar. Available at: [Link].
Sources
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- 2. revisiondojo.com [revisiondojo.com]
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- 4. scispace.com [scispace.com]
- 5. GAS Dortmund [gas-dortmund.de]
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- 11. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
Technical Support Center: Scaling Up Purification of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(Methylsulfonyl)piperidine-4-carbaldehyde (CAS No. 241134-35-0). This resource is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide troubleshooting advice, and detail scalable purification protocols, grounding our recommendations in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the primary challenges when scaling up the purification of this compound?
A: The main challenges stem from the molecule's functional groups:
-
Aldehyde Group: Aldehydes are susceptible to oxidation, forming the corresponding carboxylic acid. They can also undergo self-condensation (aldol reactions) or polymerization, especially under basic conditions or upon prolonged storage.
-
Piperidine Ring: While the nitrogen is protected by a stable methylsulfonyl (mesyl) group, residual basicity or impurities from the synthesis could catalyze side reactions.[]
-
Physical Form: The compound's final form (crystalline solid vs. oil) can be highly dependent on purity. Minor impurities often act as crystallization inhibitors, complicating isolation on a large scale.
Q2: What are the most common impurities to expect?
A: Impurities typically arise from the synthetic route. Assuming a common pathway, such as the oxidation of the corresponding alcohol (1-(Methylsulfonyl)piperidin-4-yl)methanol), you should anticipate:
-
Unreacted Starting Material: The precursor alcohol.
-
Over-oxidation Product: 1-(Methylsulfonyl)piperidine-4-carboxylic acid.
-
Solvent Adducts: Formation of hemiacetals or related adducts if using alcohol-based solvents.
-
Aldol Condensation Products: Dimers or trimers formed from the aldehyde reacting with itself.
-
Residual Synthesis Reagents & Byproducts: For example, byproducts from Swern or Dess-Martin periodinane oxidations.[2]
Q3: How stable is this compound, and what are the optimal storage conditions?
A: The compound is moderately stable. The primary degradation pathways are oxidation to the carboxylic acid and polymerization. For long-term storage, we recommend:
-
Temperature: Store at low temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Purity: Ensure the material is free from acidic or basic residues, which can catalyze degradation. High-purity material is significantly more stable.
Q4: Which analytical techniques are essential for monitoring purification?
A: A combination of techniques is crucial for process control:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography fractions and reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[3][4] A reversed-phase method (e.g., C18 column) is typically effective for resolving the aldehyde from its more polar (alcohol, acid) and less polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities, especially the characteristic aldehyde proton signal (~9-10 ppm) and checking for the absence of the precursor alcohol's carbinol proton.
-
Gas Chromatography (GC): Useful for quantifying residual solvents.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during scale-up.
Q: My crude product is a persistent oil and fails to crystallize, even at high purity. What's wrong?
A: This is a common issue when scaling up.
-
Root Cause Analysis:
-
Inhibitor Impurities: Even trace amounts (<1%) of structurally similar impurities or residual solvents can inhibit nucleation and crystal growth.
-
Polymorphism: The compound may have multiple crystalline forms (polymorphs) or exist as a stable amorphous solid.
-
Incorrect Solvent System: The chosen solvent/anti-solvent system may not be optimal for inducing crystallization at scale.
-
-
Troubleshooting Steps:
-
Re-evaluate Purity: Use a high-resolution analytical method like HPLC or qNMR to confirm purity is >98%. If not, an additional purification step is needed.
-
Solvent Screening: Perform a systematic solvent screening on a small scale. Use a variety of solvents with different polarities (e.g., ethyl acetate, isopropyl acetate, MTBE, heptane, toluene).
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth.
-
Controlled Cooling: Avoid crash-cooling. A slow, controlled cooling ramp is essential for growing large, pure crystals on a large scale.
-
Distill to a Target Volume: Concentrate the solution to a precise volume before adding anti-solvent or cooling. This ensures consistent supersaturation, a key parameter in scalable crystallizations.
-
Q: I'm seeing a significant yield loss during silica gel chromatography. Why is this happening?
A: Aldehydes can be sensitive to silica gel.
-
Root Cause Analysis:
-
Acidity of Silica: Standard silica gel is acidic (pH ~4-5) and can catalyze aldol reactions or other degradation pathways directly on the column.
-
Irreversible Adsorption: Highly polar compounds can bind irreversibly to active sites on the silica.
-
Long Residence Time: On a large scale, the time the compound spends on the column is longer, increasing the opportunity for degradation.[5]
-
-
Troubleshooting Steps:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine (~0.1-1% in your mobile phase), to neutralize acidic sites. Perform a small-scale trial first to ensure this doesn't cause other side reactions.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.
-
Optimize Loading and Flow Rate: Keep the column bed height to diameter ratio consistent during scale-up. Increase the flow rate proportionally to the column's cross-sectional area to maintain a constant linear flow rate and residence time.[6]
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This often leads to sharper bands and better separation.
-
Q: My final product is yellow or brown, but NMR and HPLC show high purity. What is the cause?
A: The color likely originates from trace-level, highly chromophoric impurities.
-
Root Cause Analysis:
-
Polymerization/Condensation: Trace amounts of aldol condensation products or other oligomers can be intensely colored but may be too low in concentration to be easily detected by standard NMR or even HPLC.
-
Oxidation Byproducts: Minor degradation products can be colored.
-
-
Troubleshooting Steps:
-
Charcoal Treatment: During the recrystallization process, add a small amount of activated carbon (charcoal) to the hot solution before filtration. Charcoal is highly effective at adsorbing colored impurities. Use with caution, as it can also adsorb your product, leading to yield loss.
-
Carbon-Impregnated Filter Aid: For larger scales, consider filtering the hot solution through a pad of a filter aid (e.g., Celite®) mixed with activated carbon. This is often more efficient and contained than handling loose charcoal powder.
-
Re-slurry: Slurrying the isolated, colored solid in a solvent in which it is poorly soluble (e.g., cold MTBE or heptane) can sometimes wash away surface-adsorbed color bodies.
-
Part 3: Scalable Purification Protocols
Workflow: Choosing a Purification Strategy
This diagram outlines the decision-making process for selecting the appropriate purification method at scale.
Caption: Decision workflow for purification strategy.
Protocol 1: Scalable Recrystallization
This protocol is the preferred method for large-scale purification due to its cost-effectiveness and efficiency.
1. Solvent System Selection (Bench Scale):
-
Identify a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., Isopropyl Acetate, Toluene, Acetone).
-
Identify a miscible "anti-solvent" in which the compound is insoluble (e.g., Heptane, Hexane).
-
Goal: Create a solvent/anti-solvent mixture that provides a high yield of pure crystals upon cooling. A good starting point is a 2:1 to 5:1 ratio of solvent to anti-solvent.
2. Step-by-Step Scalable Protocol:
-
Dissolution: In a appropriately sized reactor, charge the crude this compound and the primary solvent (e.g., 5 volumes of isopropyl acetate relative to the crude mass). Heat the mixture with agitation to 50-60 °C until all solids dissolve.
-
Decolorization (Optional): If the solution is colored, cool slightly to ~45 °C, add 1-2% (w/w) activated carbon, and stir for 30 minutes.
-
Clarification Filtration: Filter the hot solution through a filter aid (e.g., Celite®) to remove the carbon and any particulate matter. This is a critical step at scale to ensure no foreign particles act as unwanted nucleation sites.
-
Crystallization:
-
Cool the solution slowly to a specific temperature (e.g., 40 °C).
-
If using an anti-solvent, add it slowly at this temperature to induce controlled precipitation.
-
Critical Step: Employ a slow cooling ramp (e.g., 10-15 °C per hour) to the final temperature (e.g., 0-5 °C). Slow cooling promotes the growth of larger, more easily filtered crystals and minimizes impurity inclusion.
-
-
Aging: Hold the resulting slurry at the final temperature for at least 2-4 hours with gentle agitation to maximize yield.
-
Isolation: Filter the solid using a Nutsche filter-dryer or a centrifuge.
-
Washing: Wash the filter cake with a cold (0-5 °C) portion of the anti-solvent or a mixture of the solvent/anti-solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-45 °C) until residual solvents are below the required limit.
Protocol 2: Flash Column Chromatography Scale-Up
This method is used when crystallization fails to provide the required purity.
1. Method Development (Bench Scale):
-
Use TLC to find a mobile phase that gives a good separation and an Rf value of ~0.3 for the product. A common system is a mixture of heptane and ethyl acetate.
-
Determine the loading capacity of the silica gel (e.g., grams of crude per 100 g of silica).
2. Scale-Up Parameters:
-
The key to scaling up chromatography is to maintain the linear velocity and residence time .[5][6] This is achieved by increasing the column diameter and flow rate proportionally while keeping the bed height constant.
| Parameter | Lab Scale (Example) | Pilot Scale (100x Scale-Up) | Rationale |
| Crude Load | 10 g | 1 kg | Target scale increase. |
| Silica Gel | 500 g | 50 kg | Maintain loading ratio. |
| Column Diameter | 5 cm | 50 cm | Diameter increases by sqrt(scale factor). |
| Bed Height | 20 cm | 20 cm | Keep constant for consistent resolution. |
| Flow Rate | 100 mL/min | 10 L/min | Flow rate increases with the square of the diameter. |
| Solvent Volume | ~5 L | ~500 L | Volume scales linearly with the amount of silica. |
3. Step-by-Step Scalable Protocol:
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase. Proper packing is critical at scale to avoid channeling.
-
Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent. Alternatively, create a slurry of the crude with silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. Dry loading is often preferred at scale.
-
Elution: Begin elution with the determined mobile phase. Use a gradient if necessary to improve separation from closely-eluting impurities.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to pool the pure product fractions.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure. Be mindful that the aldehyde can be sensitive to prolonged heat.
-
Isolation: The resulting material may be an oil or a solid. If an oil, a subsequent crystallization step (as described in Protocol 1) may be required to obtain a solid final product.
Part 4: References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEGx3dD1v-xcJ3n2Qk5H0PAf2H01AcamZ1xI6xkXHLrteVWlp5_fF8MM6ewda4GbYe1YyHpfZSKHRb4zLjp6xR75HUMgDgXkfh7RVBhaj9lpW573plm_W71rJR1yxp1zmC3Gh4
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]
-
Prince, K., & Smith, M. (2004). Purification Process Scale-Up. Methods in Molecular Biology, 244, 463-80.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836.
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(3), 279-285.
-
Edelmann, F. T. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]
-
R Discovery. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). A Facile and Industrially Viable Process for the Synthesis of Donepezil.29(9), 2031-2035.
-
Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved from
-
ResearchGate. (n.d.). Development, modelling, optimisation and scale-up of chromatographic purification of a therapeutic protein. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to N-Substituted Piperidine-4-Carbaldehydes for Drug Discovery and Synthesis
In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a vast array of bioactive molecules underscores the importance of understanding the reactivity of its functionalized derivatives.[1] This guide provides an in-depth, data-driven comparison of 1-(methylsulfonyl)piperidine-4-carbaldehyde and other commonly utilized N-substituted piperidine-4-carbaldehydes. We will explore how the nature of the nitrogen substituent dictates the reactivity of the crucial 4-formyl group, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal building block for their synthetic campaigns.
Introduction: The Significance of the N-Substituent
The reactivity of the aldehyde functional group at the 4-position of the piperidine ring is intricately linked to the electronic nature of the substituent on the ring nitrogen. This substituent can either donate or withdraw electron density, thereby modulating the electrophilicity of the aldehyde carbon. Understanding this interplay is paramount for predicting reaction outcomes and optimizing conditions for key transformations such as reductive amination, a cornerstone of amine synthesis.[2]
This guide will focus on a comparative analysis of four commercially available and synthetically relevant piperidine-4-carbaldehydes:
-
This compound (N-Ms)
-
tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc)
-
1-Acetylpiperidine-4-carbaldehyde (N-Ac)
-
1-Benzylpiperidine-4-carbaldehyde (N-Bn)
We will delve into their synthesis, comparative reactivity in a standardized reductive amination protocol, and the underlying electronic and steric factors that govern their chemical behavior.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical properties of these aldehydes is essential for their effective use in synthesis. The table below summarizes key properties, highlighting the impact of the N-substituent on molecular weight and polarity.
| Compound | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Methylsulfonyl (Ms) | C₇H₁₃NO₃S | 191.25 |
| tert-Butyl 4-formylpiperidine-1-carboxylate | tert-Butoxycarbonyl (Boc) | C₁₁H₁₉NO₃ | 213.27 |
| 1-Acetylpiperidine-4-carbaldehyde | Acetyl (Ac) | C₈H₁₃NO₂ | 155.19 |
| 1-Benzylpiperidine-4-carbaldehyde | Benzyl (Bn) | C₁₃H₁₇NO | 203.28 |
Synthesis of N-Substituted Piperidine-4-Carbaldehydes
The availability and synthesis of these building blocks are critical considerations for any research program. While all four are commercially available, understanding their synthesis provides valuable insights into potential impurities and scalability. A common synthetic strategy involves the N-functionalization of a piperidine precursor followed by the introduction or modification of the 4-position substituent.
A versatile approach to these aldehydes involves the oxidation of the corresponding 4-hydroxymethylpiperidine derivatives. Mild and selective oxidation methods like the Swern oxidation or the use of Dess-Martin periodinane are often employed to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the various N-protecting groups.[3][4][5][6]
General Synthetic Workflow
Caption: General synthetic workflow for N-substituted piperidine-4-carbaldehydes.
Experimental Protocol: Synthesis of this compound via Swern Oxidation
This protocol describes a representative synthesis of this compound from the corresponding alcohol, which can be prepared from 4-hydroxypiperidine.[7]
Materials:
-
1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Water, brine
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise.
-
Stir the mixture for 5 minutes, then add a solution of 1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 equivalent) in DCM dropwise over 5 minutes.
-
After stirring for 30 minutes at -78 °C, add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Comparative Reactivity in Reductive Amination
To provide a quantitative comparison of the reactivity of these aldehydes, we will examine a standardized reductive amination reaction with benzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. NaBH(OAc)₃ is a mild and selective reagent, ideal for this transformation as it does not readily reduce the starting aldehyde.[8][9][10]
Standardized Reductive Amination Protocol
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Unlocking Biological Potential: A Comparative Guide to the Activity of 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatives
Introduction: The Privileged Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a vast array of pharmaceuticals, owing to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, and to act as a versatile anchor for diverse pharmacophoric groups.[2][3] Its derivatives are found in drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[1][4] This guide focuses on a specific, highly functionalized building block, 1-(Methylsulfonyl)piperidine-4-carbaldehyde , and explores how its strategic derivatization unlocks significant biological activities not present in its parent structures.
The Parent Scaffolds: Establishing a Baseline
To appreciate the contribution of the derivatives, we must first understand the biological context of their parent structures. The core of the target molecule can be deconstructed into two key parent scaffolds: piperidine-4-carbaldehyde and the N-methylsulfonyl group.
1. Piperidine-4-carbaldehyde: This compound is more than an inert scaffold; it is a versatile starting material for a multitude of bioactive agents.[4] The aldehyde group at the 4-position is a reactive handle, enabling chemists to introduce a wide range of functional groups and build molecular complexity. Derivatives synthesized from piperidine-4-carbaldehyde have shown potential as inhibitors of Pim-1 kinases for cancer therapy, GPR119 agonists for type II diabetes, and inhibitors of HIV-1 replication.[4] It also serves as a linker component in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality. However, piperidine-4-carbaldehyde itself is not typically the final active molecule but rather a key intermediate.
2. The 1-(Methylsulfonyl)piperidine Moiety: The addition of a methylsulfonyl (mesyl) group to the piperidine nitrogen dramatically alters the molecule's electronic properties. The sulfonyl group is a strong electron-withdrawing group, which reduces the basicity of the piperidine nitrogen. This can be a crucial modification in drug design to prevent unwanted interactions with biological targets (e.g., hERG channel) or to fine-tune pharmacokinetic properties. The compound This compound is thus a specialized building block, primed for creating derivatives with a non-basic piperidine core.[5] Direct biological activity of this intermediate is not widely reported, as its primary role is in synthesis.
Derivatization Strategy: From a Reactive Aldehyde to Bioactive Heterocycles
The chemical reactivity of the aldehyde functional group in this compound is the gateway to its utility. A prime example of this strategy is its use in the synthesis of novel Schiff bases and 4-thiazolidinones, which transforms a simple building block into compounds with potent antimicrobial activity.[5]
The synthetic workflow begins with a condensation reaction between this compound and various aromatic amines. This reaction, typically catalyzed by a small amount of acid, forms an imine linkage (C=N), resulting in a series of Schiff base derivatives. These intermediates can then undergo cyclization with thioglycolic acid to yield the final 4-thiazolidinone derivatives.[5] This two-step process is an efficient method for generating molecular diversity around the core scaffold.
Comparative Biological Activity: A Case Study in Antimicrobial Agents
A direct comparison of the biological activity of the final derivatives against the starting material, this compound, is often absent in the literature because the latter is a reactive intermediate not intended for therapeutic use. The more insightful comparison lies between the intermediate derivatives (Schiff bases) and the final, cyclized products (4-thiazolidinones).
A study by Belwal et al. provides key data on this transformation.[5] They synthesized a series of Schiff bases and 4-thiazolidinones from this compound and tested them against a panel of pathogenic bacteria and fungi. The results clearly demonstrate that the conversion of Schiff bases into 4-thiazolidinones significantly enhances antimicrobial potency.
| Compound ID | Derivative Type | R-Group (on Aromatic Amine) | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | C. albicans (Fungus) |
| 1a | Schiff Base | -H | 13 | 12 | 11 | 10 |
| 1b | Schiff Base | -Cl | 15 | 13 | 12 | 12 |
| 1c | Schiff Base | -OCH3 | 14 | 12 | 11 | 11 |
| 2a | 4-Thiazolidinone | -H | 18 | 16 | 15 | 14 |
| 2b | 4-Thiazolidinone | -Cl | 20 | 18 | 17 | 16 |
| 2c | 4-Thiazolidinone | -OCH3 | 19 | 17 | 16 | 15 |
| Ampicillin | Standard Drug | - | 24 | 22 | 20 | - |
| Griseofulvin | Standard Drug | - | - | - | - | 22 |
| Data is presented as Zone of Inhibition in mm. Data sourced from Belwal et al., 2012.[5] |
As the table illustrates, the 4-thiazolidinone derivatives (2a-c) consistently showed larger zones of inhibition against all tested microbes compared to their precursor Schiff bases (1a-c).[5] This indicates that the formation of the thiazolidinone ring is a critical structural modification for enhancing biological activity. The thiazolidinone ring itself is a well-known pharmacophore with a broad range of biological activities, and its incorporation into the N-methylsulfonyl piperidine scaffold yields a synergistic effect.[6]
Structure-Activity Relationship (SAR) Insights
The development of potent drug candidates relies on understanding the relationship between a molecule's structure and its biological activity (SAR).[7][8]
-
The Importance of the Thiazolidinone Ring: As established, the cyclization to form the 4-thiazolidinone ring is the single most important step for increasing antimicrobial potency in this series.[5] This highlights a key principle: derivatization is not merely about adding bulk, but about creating new, pharmacologically active structural motifs.
-
Influence of Aromatic Substituents: Within the 4-thiazolidinone series, the nature of the substituent on the aromatic ring (R-group) further modulates activity. The derivative with an electron-withdrawing chloro group (2b) displayed the highest activity against the tested strains.[5] This suggests that electronic effects on the aromatic ring can influence target binding or cell permeability.
-
The N-Methylsulfonyl Piperidine Core: While the aldehyde at position 4 is the point of derivatization, the core N-methylsulfonyl piperidine structure serves as the foundational scaffold. It positions the pharmacophoric groups in a specific three-dimensional orientation and maintains a non-basic nitrogen, which can be critical for reducing off-target effects and improving the drug-like properties of the molecule.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of 4-Thiazolidinone Derivative (e.g., Compound 2b)
This protocol is adapted from the methodology described by Belwal et al.[5]
Step 1: Synthesis of Schiff Base Intermediate (1b)
-
In a 100 mL round-bottom flask, dissolve 1.91 g (0.01 mol) of this compound in 30 mL of absolute ethanol.
-
Add 1.27 g (0.01 mol) of 4-chloroaniline to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The solid product that precipitates is the Schiff base.
-
Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain pure Schiff base 1b .
Step 2: Synthesis of 4-Thiazolidinone (2b)
-
In a 100 mL round-bottom flask, dissolve 3.01 g (0.01 mol) of the synthesized Schiff base 1b in 25 mL of 1,4-dioxane.
-
Add 1.38 g (0.015 mol) of thioglycolic acid to the mixture.
-
Add a pinch of anhydrous zinc chloride (ZnCl2) as a catalyst.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into a beaker containing a cold saturated solution of sodium bicarbonate (NaHCO3) to neutralize the excess acid.
-
The solid 4-thiazolidinone product will precipitate.
-
Filter the product, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or dioxane) to yield pure compound 2b .
-
Confirm the structure using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This is a standardized protocol for evaluating antimicrobial activity.[9][10]
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterile agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum to create a lawn of microbial growth.
-
Disc Application:
-
Dissolve the synthesized compounds and standard antibiotics (e.g., Ampicillin) in a suitable solvent (like DMSO) to a known concentration (e.g., 100 µg/mL).
-
Impregnate sterile filter paper discs (6 mm diameter) with a specific volume (e.g., 10 µL) of the test compound solutions.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates. A disc impregnated with only the solvent should be used as a negative control.
-
-
Incubation: Invert the plates and incubate at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Outlook
The this compound scaffold is a valuable synthetic intermediate whose true biological potential is realized only after strategic derivatization. As demonstrated by the case of antimicrobial agents, the conversion of its aldehyde group into more complex heterocyclic systems, such as 4-thiazolidinones, can lead to a dramatic enhancement of biological activity compared to intermediate precursors like Schiff bases.[5] The N-methylsulfonyl group plays a crucial role in defining the core's physicochemical properties, while further substitutions allow for the fine-tuning of potency.
This guide underscores a fundamental principle in drug discovery: parent compounds and intermediates are often just the starting point. Through thoughtful chemical modification, these simple building blocks can be transformed into potent and specific bioactive molecules. Future research should focus on expanding the library of derivatives from this scaffold and screening them against a wider range of biological targets, including viral enzymes, kinases, and G-protein coupled receptors, to fully explore the therapeutic potential held within the N-sulfonyl piperidine framework.
References
- Smolecule. (n.d.). Buy Piperidine-4-carbaldehyde | 50675-20-2.
- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
- Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 648395.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
- Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(28), 688-699.
- Dalil, M., et al. (2014).
- Molecules. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(15), 4618.
- ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.
- ResearchGate. (n.d.). Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control.
- ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine.
- Khan, K. M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22967.
- Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829.
- Semantic Scholar. (n.d.). Synthetic methodology and structure activity relati onship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides.
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434–1451.
- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.
- Shen, Q., et al. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Phytomedicine, 103, 154236.
- ResearchGate. (n.d.). Natural piperidine and imidazolidin-2,4-dione bioactive compounds.
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A Spectroscopic Guide to the Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde and Its Precursors
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational properties and synthetic versatility make it a privileged structure. The introduction of a methylsulfonyl group onto the piperidine nitrogen can significantly alter its physicochemical properties, such as solubility and metabolic stability. This guide provides an in-depth spectroscopic comparison of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a valuable building block, and its common synthetic precursors: piperidine-4-carbaldehyde and 1-Boc-piperidine-4-carbaldehyde.
A notable challenge in the field is the limited availability of public, experimental spectroscopic data for specialized reagents like this compound. Therefore, this guide will leverage established spectroscopic principles and available data for its precursors to provide a robust, predictive analysis of its expected spectral characteristics. This approach is designed to empower researchers to identify and characterize these molecules during synthesis.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically proceeds through a two-step sequence starting from the unprotected piperidine-4-carbaldehyde. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by deprotection and subsequent sulfonylation.
Caption: Synthetic route to this compound.
Spectroscopic Analysis: Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer, often via an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
Comparative Spectroscopic Analysis
Piperidine-4-carbaldehyde: The Unprotected Core
Piperidine-4-carbaldehyde is the foundational precursor. Its spectroscopic features are dominated by the piperidine ring and the aldehyde functionality.
-
¹H NMR: The aldehyde proton (CHO) is expected to appear as a highly deshielded singlet or a narrow triplet around 9.6-9.8 ppm. The protons on the piperidine ring would appear as complex multiplets in the 1.5-3.0 ppm region. The N-H proton signal would be a broad singlet, and its chemical shift would be solvent-dependent.
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected around 200-205 ppm. The carbons of the piperidine ring would appear in the 25-50 ppm range.
-
IR: Key absorptions include a strong C=O stretch for the aldehyde at approximately 1720-1740 cm⁻¹.[1] A characteristic, though sometimes weak, pair of C-H stretching bands for the aldehyde proton can be found around 2720 and 2820 cm⁻¹.[2][3] A broad N-H stretch would be visible around 3300-3500 cm⁻¹.
-
MS: The ESI-MS in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 114.1.
1-Boc-piperidine-4-carbaldehyde: The Protected Intermediate
The introduction of the Boc group significantly alters the spectroscopic signature of the piperidine ring.
-
¹H NMR: The most notable feature is the appearance of a large singlet at around 1.45 ppm, integrating to nine protons, which corresponds to the tert-butyl group of the Boc protector. The piperidine ring protons are shifted downfield due to the electron-withdrawing nature of the carbamate, typically appearing in the 2.8-4.2 ppm range. The aldehyde proton remains in the 9.6-9.8 ppm region.
-
¹³C NMR: A new carbonyl carbon signal from the Boc group appears around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 80 ppm. The methyl carbons of the Boc group give a strong signal around 28.5 ppm. The piperidine ring carbons are also shifted.
-
IR: The N-H stretch disappears and is replaced by a strong C=O stretch from the carbamate group, typically around 1680-1700 cm⁻¹. The aldehyde C=O stretch remains around 1720-1740 cm⁻¹.
-
MS: The ESI-MS would show the [M+H]⁺ peak at m/z 214.1 and potentially an [M+Na]⁺ peak at m/z 236.1.
This compound: The Final Product (Predicted)
The replacement of the Boc group with a methylsulfonyl group induces further characteristic spectroscopic changes.
-
¹H NMR: A sharp singlet corresponding to the three protons of the methylsulfonyl group (CH₃SO₂) is expected to appear around 2.8-3.0 ppm. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would be deshielded and shifted downfield, likely into the 3.5-3.8 ppm region. The aldehyde proton signal will remain around 9.7-9.8 ppm.
-
¹³C NMR: The methyl carbon of the sulfonyl group would introduce a new signal, predicted to be in the 35-45 ppm range. The piperidine ring carbons will have chemical shifts distinct from both the unprotected and Boc-protected precursors due to the electronic influence of the sulfonyl group. The aldehyde carbonyl carbon will remain in the 200-205 ppm region.
-
IR: The most prominent new features will be two strong, characteristic stretching bands for the S=O bonds of the sulfonyl group, expected around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). The aldehyde C=O stretch will still be present around 1720-1740 cm⁻¹.
-
MS: The predicted mass of the protonated molecule [M+H]⁺ is at m/z 192.1.[4] Common fragmentation would likely involve the loss of the sulfonyl group or cleavage of the piperidine ring.
Summary of Key Spectroscopic Features
| Feature | Piperidine-4-carbaldehyde | 1-Boc-piperidine-4-carbaldehyde | This compound (Predicted) |
| ¹H NMR (CHO) | ~9.7 ppm | ~9.7 ppm | ~9.7 ppm |
| ¹H NMR (Unique) | Broad N-H singlet | Singlet at ~1.45 ppm (9H) | Singlet at ~2.9 ppm (3H) |
| ¹³C NMR (C=O, aldehyde) | ~202 ppm | ~202 ppm | ~202 ppm |
| ¹³C NMR (Unique) | - | ~155 ppm (Boc C=O), ~80 ppm (Boc quat. C), ~28.5 ppm (Boc CH₃) | ~40 ppm (SO₂CH₃) |
| IR (C=O, aldehyde) | ~1730 cm⁻¹ | ~1730 cm⁻¹ | ~1730 cm⁻¹ |
| IR (Unique) | Broad N-H stretch (~3400 cm⁻¹) | Strong Boc C=O stretch (~1690 cm⁻¹) | Strong S=O stretches (~1350 & ~1160 cm⁻¹) |
| MS [M+H]⁺ | m/z 114.1 | m/z 214.1 | m/z 192.1 |
Conclusion
The spectroscopic journey from piperidine-4-carbaldehyde to this compound is marked by a series of distinct and predictable changes in NMR, IR, and mass spectra. The introduction of the Boc group is easily identified by its characteristic ¹H and ¹³C NMR signals and the appearance of a carbamate carbonyl stretch in the IR spectrum. The subsequent replacement with the methylsulfonyl group is confirmed by the appearance of a new methyl singlet in the ¹H NMR and two strong S=O stretching bands in the IR spectrum. This guide provides a foundational framework for researchers to confidently monitor these synthetic transformations and verify the identity of their target compound, even in the absence of a complete public spectral database.
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SpectraBase, Wiley-Liss, Inc. Link
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A Cost-Benefit Analysis of Synthetic Routes to 1-(Methylsulfonyl)piperidine-4-carbaldehyde: A Guide for Process Optimization
Abstract
The synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a key building block in medicinal chemistry, can be achieved through several distinct synthetic pathways. The selection of an optimal route is a critical decision dictated by factors such as scale, cost, safety, and environmental impact. This guide provides a comprehensive comparison of three primary synthetic strategies: the oxidation of (1-(methylsulfonyl)piperidin-4-yl)methanol, the reductive functionalization of 1-(methylsulfonyl)piperidine-4-carboxylic acid derivatives, and the ozonolysis of a 4-vinylpiperidine precursor. By presenting detailed experimental protocols, comparative data, and a thorough cost-benefit analysis, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for both laboratory-scale synthesis and large-scale production.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The addition of a methylsulfonyl group to the piperidine nitrogen modulates the compound's physicochemical properties, such as solubility and metabolic stability, while the 4-carbaldehyde functionality serves as a versatile chemical handle for further elaboration. Consequently, this compound is a highly valuable intermediate for constructing complex molecules with potential therapeutic applications.
Route 1: Oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol
The most direct approach to the target aldehyde is the oxidation of its corresponding primary alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol. This one-step transformation is attractive for its simplicity, but the overall efficiency and cost are highly dependent on the choice of oxidizing agent.
Experimental Protocol (Swern Oxidation)
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO, 2.4 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.
Causality Behind Experimental Choices
The selection of an oxidant is a critical decision balancing reactivity, cost, safety, and waste disposal.
-
Chromium-based reagents (e.g., PCC): While inexpensive, their toxicity and the generation of heavy metal waste make them undesirable for modern process chemistry.[2]
-
Dess-Martin Periodinane (DMP): Offers very mild conditions and high yields but is prohibitively expensive and potentially explosive on a large scale.
-
TEMPO-based systems: Catalytic TEMPO with a stoichiometric oxidant like sodium hypochlorite or sodium periodate offers a "greener" alternative, suitable for scale-up.[2][3]
-
Swern Oxidation: This method avoids heavy metals and generally provides high yields. However, it requires cryogenic temperatures and generates dimethyl sulfide, a volatile and malodorous byproduct, necessitating careful engineering controls on a large scale.
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield (%) | Reagent Cost | Operational Complexity | Key Advantages | Key Disadvantages |
| Swern Oxidation | 85-95% | Moderate | High (cryogenic) | High yield, metal-free | Odorous byproduct, low temp |
| Dess-Martin Periodinane | 90-95% | High | Low | Mild conditions, excellent yield | Expensive, explosive potential |
| TEMPO/NaOCl | 80-90% | Low | Moderate | Catalytic, "green" | Requires careful pH control |
| PCC | 70-80% | Low | Moderate | Inexpensive | Toxic chromium waste |
Logical Workflow: Oxidation Route
Caption: Workflow for the oxidation of the primary alcohol.
Route 2: Reductive Functionalization of a Carboxylic Acid Derivative
This strategy begins with the more economical starting material, 1-(methylsulfonyl)piperidine-4-carboxylic acid. Direct reduction to the aldehyde is challenging as the aldehyde is more reactive than the starting acid, leading to over-reduction to the alcohol.[4] Therefore, the acid must first be converted to a derivative of attenuated reactivity.
Experimental Protocol (via Acid Chloride)
-
Reflux a solution of 1-(methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 2.0 eq) for 2 hours. Remove excess SOCl₂ under vacuum to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H, 1.1 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
Causality Behind Experimental Choices
-
Acid Activation: Conversion to an acid chloride makes the carbonyl carbon significantly more electrophilic.[5]
-
Choice of Reducing Agent: A standard strong reducing agent like LiAlH₄ would rapidly reduce the acid chloride to the primary alcohol.[4] The sterically hindered hydride, lithium tri-tert-butoxyaluminum hydride, is less reactive and allows the reaction to be stopped at the aldehyde stage, especially at low temperatures.[4] An alternative, highly controlled method involves converting the carboxylic acid to a Weinreb amide, which can then be reduced with DIBAL-H to cleanly afford the aldehyde.
Data Presentation: Comparison of Reduction Methods
| Starting Derivative | Reducing Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid Chloride | LiAl(OtBu)₃H | 70-80% | Utilizes cheap starting material | Risk of over-reduction |
| Weinreb Amide | DIBAL-H | 80-90% | Excellent control, high yield | Extra step to form the amide |
Logical Workflow: Reduction Route
Caption: Workflow for the reduction of the carboxylic acid derivative.
Route 3: Ozonolysis of a 4-Vinylpiperidine Precursor
Ozonolysis is a powerful and reliable method for the oxidative cleavage of an alkene to form two carbonyl compounds.[6] This route requires the initial synthesis of a 4-vinylpiperidine precursor, which is then cleaved to afford the desired aldehyde.
Experimental Protocol
-
Alkene Synthesis (Wittig Reaction): Prepare methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF and add n-butyllithium at 0 °C to form the ylide. Add a solution of 1-(methylsulfonyl)piperidine-4-one (1.0 eq) and allow the reaction to proceed to completion. Work up to isolate 1-(methylsulfonyl)-4-vinylpiperidine.
-
Ozonolysis: Dissolve the alkene (1.0 eq) in DCM/Methanol (9:1) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed.
-
Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS, 3.0 eq) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure and purify by chromatography.
Causality Behind Experimental Choices
-
Alkene Formation: The Wittig reaction is a classic and reliable method for olefination, though it generates a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification.
-
Ozonolysis & Workup: The reaction is performed at low temperature to control the exothermic reaction and trap the unstable primary ozonide. A reductive workup (using DMS or triphenylphosphine) is crucial to convert the intermediate ozonide directly to the aldehyde and prevent the formation of unwanted carboxylic acids or other over-oxidation products.
Data Presentation: Ozonolysis Route Analysis
| Metric | Assessment | Rationale |
| Overall Yield | Moderate (50-65%) | Multi-step nature lowers overall yield. |
| Reagent Cost | Moderate | Wittig reagents and ozone generation add cost. |
| Operational Complexity | High | Requires Wittig reaction setup and ozonolysis equipment. |
| Scalability | Challenging | Ozonolysis on a large scale requires specialized safety protocols and equipment. |
Logical Workflow: Ozonolysis Route
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatives
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from 1-(Methylsulfonyl)piperidine-4-carbaldehyde. As researchers and drug development professionals, the rigorous validation of our in vitro assays is paramount to ensure the generation of robust, reproducible, and translatable data. This document moves beyond a simple recitation of protocols, delving into the scientific rationale behind experimental choices and emphasizing the creation of self-validating systems.
The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting various biological entities.[1] Derivatives of this compound, therefore, hold significant potential as modulators of diverse biological targets. This guide will focus on a systematic approach to validating in vitro assays for these compounds, using two common and critical drug target classes as primary examples: Protein Kinases and G-Protein Coupled Receptors (GPCRs) . We will also draw upon a specific case study involving piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA, an enzyme involved in menaquinone biosynthesis.[2]
The Imperative of Rigorous In Vitro Assay Validation
In early-stage drug discovery, in vitro assays serve as the primary engine for identifying and optimizing promising lead compounds.[3][4] These assays provide crucial data on a compound's potency, selectivity, and mechanism of action. However, without proper validation, these data can be misleading, leading to costly failures in later stages of development. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which provide a foundational framework for the principles discussed herein.[5][6][7][8][9][10][11][12] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7]
This guide will adhere to the core principles of scientific integrity, ensuring that every protocol described is designed to be a self-validating system. We will emphasize the "why" behind each step, fostering a deeper understanding of the experimental process.
Part 1: Foundational In Vitro Characterization: ADME & Toxicology
Prior to investigating the specific on-target activity of novel compounds, a foundational understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) and general toxicity profiles is essential.[3][4][13][14][15] Early assessment of ADME properties helps to de-risk candidate molecules and guide medicinal chemistry efforts.[13]
In Vitro ADME Assays
A standard panel of in vitro ADME assays should be performed to evaluate the drug-like properties of the this compound derivatives.
Table 1: Recommended In Vitro ADME Assay Panel
| Assay | Purpose | Typical Method(s) | Key Parameters Measured |
| Solubility | To determine the concentration at which a compound is fully dissolved in an aqueous solution. | Kinetic and Thermodynamic Solubility Assays | Kinetic and thermodynamic solubility (µM) |
| Permeability | To assess the ability of a compound to cross biological membranes. | Caco-2, MDCK cell-based assays | Apparent permeability coefficient (Papp) |
| Metabolic Stability | To evaluate the susceptibility of a compound to metabolism by liver enzymes. | Liver microsomes, S9 fractions, or hepatocytes | Intrinsic clearance (CLint), half-life (t1/2) |
| CYP450 Inhibition | To identify potential drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. | Incubation with human liver microsomes and specific CYP substrates | IC50 values for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) |
| Plasma Protein Binding | To determine the extent to which a compound binds to plasma proteins, which affects its free concentration. | Rapid Equilibrium Dialysis (RED), Ultrafiltration | Percentage of compound bound to plasma proteins |
In Vitro Toxicology Assays
Early identification of potential toxicity is crucial to avoid late-stage failures. A panel of in vitro toxicology assays can provide initial insights into a compound's safety profile.[16][17][18]
Table 2: Recommended In Vitro Toxicology Assay Panel
| Assay | Purpose | Typical Method(s) | Key Parameters Measured |
| Cytotoxicity | To assess the general toxicity of a compound to living cells. | MTT, MTS, or CellTiter-Glo® assays | CC50 (50% cytotoxic concentration) |
| Genotoxicity | To evaluate the potential of a compound to damage genetic material. | Ames test (bacterial reverse mutation), in vitro micronucleus assay | Mutagenicity, clastogenicity |
| hERG Inhibition | To assess the risk of cardiac arrhythmia by measuring the inhibition of the hERG potassium channel. | Patch-clamp electrophysiology, binding assays | IC50 value |
Part 2: Target-Specific Assay Validation: A Comparative Approach
Once the foundational ADME-Tox profile is established, the focus shifts to validating assays for the specific biological target of interest. Here, we will compare and contrast the validation of assays for two major drug target classes: protein kinases and GPCRs.
Case Study: Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets in oncology and other diseases.[19] The validation of in vitro kinase assays requires careful consideration of various experimental parameters to ensure data accuracy and comparability.[20]
Workflow for Validating a Novel Kinase Inhibitor Assay
Caption: Workflow for kinase inhibitor assay validation.
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced.[21]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (derived from this compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (optimized for the specific kinase)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for the determined optimal time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Table 3: Comparison of Kinase Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate ([γ-³²P]-ATP) into a substrate.[20] | High sensitivity, direct measurement of phosphorylation.[20] | Use of radioactivity, waste disposal, lower throughput.[20] |
| Fluorescence-Based Assays | Detects changes in fluorescence intensity, polarization, or resonance energy transfer upon substrate phosphorylation.[19] | High throughput, non-radioactive. | Potential for compound interference with the fluorescent signal. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[22] | High sensitivity, broad applicability to different kinases. | Indirect measurement of phosphorylation, potential for inhibition of the coupling enzyme.[22] |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[19] | Direct detection, can distinguish between different phosphorylation states. | Lower throughput, requires specialized instrumentation. |
Case Study: GPCR Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[23] Validating assays for GPCR modulators often involves cell-based systems to measure downstream signaling events.[24][25]
Workflow for Validating a GPCR Functional Assay
Caption: Workflow for GPCR functional assay validation.
This protocol describes a common method for measuring the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds (derived from this compound)
-
Reference agonist and antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into 384-well plates and grow to confluence.
-
Dye Loading:
-
Remove the growth medium and add the Fluo-4 AM loading solution.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference ligands in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading and add the compounds to the wells.
-
-
Data Acquisition: Measure the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Calculate EC50 or IC50 values by fitting the data to a four-parameter logistic equation.
-
Table 4: Comparison of GPCR Assay Technologies
| Assay Technology | Principle | Advantages | Disadvantages |
| Calcium Mobilization Assay | Measures changes in intracellular calcium levels upon activation of Gq-coupled GPCRs.[25] | High throughput, robust signal. | Limited to Gq-coupled receptors. |
| cAMP Assay | Measures changes in intracellular cyclic AMP levels upon activation of Gs- or Gi-coupled GPCRs.[25] | Applicable to Gs and Gi signaling pathways. | Can have a smaller signal window compared to calcium assays. |
| β-Arrestin Recruitment Assay (e.g., Tango) | Measures the interaction of β-arrestin with the activated GPCR.[24] | Universal assay for most GPCRs, allows for the study of biased agonism.[24] | Can be less sensitive for certain GPCRs. |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon GPCR activation.[26] | Direct measure of G-protein activation, functional assay.[26] | Lower throughput, requires membrane preparation. |
Part 3: Case Study - Validation of an Assay for MenA Inhibitors
As reported by Mpagama et al. (2022), piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[2] This provides a specific example of validating an enzyme inhibition assay for a novel target.
The authors utilized a cell-free prenyltransferase assay to determine the on-target potency of their compounds.[2] This assay monitored the formation of demethylmenaquinone using radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions.[2]
Key Validation Parameters for the MenA Assay:
-
Enzyme Source and Purity: The use of membrane fractions from M. tuberculosis provides a physiologically relevant source of the enzyme. The purity and activity of this preparation would need to be characterized.
-
Substrate Specificity: The assay should demonstrate that the formation of demethylmenaquinone is dependent on the presence of both 1,4-dihydroxy-2-naphthoate and FPP.
-
Linearity of the Reaction: The assay should be performed under conditions where the reaction rate is linear with respect to time and enzyme concentration.
-
Precision and Accuracy: The intra- and inter-assay variability should be determined to ensure the reproducibility of the results. The accuracy can be assessed using a known inhibitor, if available.
-
IC50 Determination: The concentration of the piperidine derivatives required to inhibit 50% of MenA activity (IC50) is a key parameter for assessing potency.[2]
Conclusion
The validation of in vitro assays for novel compounds, such as those derived from this compound, is a critical and multifaceted process. By adopting a systematic and scientifically rigorous approach, researchers can ensure the generation of high-quality data that is both reliable and predictive of in vivo efficacy. This guide has provided a framework for this process, from initial ADME-Tox profiling to the detailed validation of target-specific assays for kinases and GPCRs, and a real-world example of a MenA inhibitor assay. Adherence to these principles will ultimately accelerate the discovery and development of novel therapeutics.
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- 26. revvity.com [revvity.com]
A Researcher's Guide to Developing and Characterizing Antibodies Against 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatives
For researchers and drug development professionals, the generation of highly specific antibodies against small molecule targets like 1-(Methylsulfonyl)piperidine-4-carbaldehyde and its derivatives presents a significant challenge. Unlike large protein antigens, these haptens require a nuanced approach to elicit a robust and specific immune response. This guide provides an in-depth, experience-driven roadmap for the development, characterization, and crucial cross-reactivity profiling of antibodies targeting this novel class of compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key immunoassays, and offer a framework for interpreting the resulting data to ensure the selection of antibodies with the highest specificity and utility.
The Challenge of Small Molecule Antibody Development
The primary obstacle in generating antibodies against small molecules, or haptens, is their inability to induce an immune response on their own. To overcome this, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate presents the hapten as an epitope to the immune system, stimulating the production of hapten-specific antibodies. However, this process can also generate antibodies against the linker used for conjugation or the carrier protein itself, necessitating rigorous screening and validation to isolate the desired specificity. Furthermore, the small and often feature-poor nature of haptens increases the likelihood of cross-reactivity with structurally similar molecules.[1][2] Therefore, a comprehensive cross-reactivity assessment is not just a validation step but a critical part of the antibody selection process.
Part 1: Strategic Antigen Design and Antibody Production
The journey to a highly specific antibody begins with the thoughtful design of the immunogen. The point of attachment of the hapten to the carrier protein is critical as it influences which parts of the molecule are exposed to the immune system and thus become the dominant epitopes. For this compound, the aldehyde group is a reactive handle suitable for conjugation.
Experimental Workflow: Hapten-Carrier Conjugation
Caption: Workflow for Hapten-Carrier Conjugation and Antibody Production.
The choice of carrier protein is also significant. For screening assays like ELISA, it is crucial to use a different carrier protein for the coating antigen than was used for immunization to avoid detecting antibodies raised against the carrier itself. For example, if KLH was used for immunization, BSA-conjugated hapten should be used for screening.
Part 2: Comprehensive Cross-Reactivity Profiling
Once an antibody response is detected, the critical task of assessing specificity begins. A panel of structurally related derivatives of this compound should be synthesized or procured. This panel should include molecules with modifications at various positions to systematically probe the antibody's binding epitope.
Panel of Potential Cross-Reactants
| Compound ID | Structure | Key Feature Variation |
| Target | This compound | Parent Molecule |
| Var-1 | 1-(Ethylsulfonyl)piperidine-4-carbaldehyde | Altered Sulfonyl Group |
| Var-2 | 1-(Methylsulfonyl)piperidine-3-carbaldehyde | Positional Isomer of the Carbaldehyde Group |
| Var-3 | 1-Acetylpiperidine-4-carbaldehyde | Replacement of Sulfonyl with Acetyl Group |
| Var-4 | N-Methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine | Reduced Aldehyde (Amine) |
| Var-5 | 1-(Methylsulfonyl)piperidine | Lacks the Carbaldehyde Group |
| Var-6 | 4-Formyl-1,1-dimethylpiperidin-1-ium | Quaternary Ammonium Salt |
This systematic variation allows for a detailed mapping of the antibody's epitope, a process crucial for understanding its binding characteristics.[3][4]
We will now detail the experimental protocols for three key immunoassays to quantify cross-reactivity: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.
Methodology 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is an effective method for screening a large number of antibody candidates and for quantifying their specificity against a panel of compounds.[5][6][7][8]
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a 1-5 µg/mL solution of the hapten conjugated to a carrier protein (e.g., BSA-hapten) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction: In a separate plate, prepare serial dilutions of the competitor compounds (the target molecule and its derivatives). Add 50 µL of each competitor dilution to the corresponding wells of the coated plate. Then, add 50 µL of the primary antibody (at a concentration predetermined to give ~80% of the maximum signal) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
The data is used to generate a dose-response curve for each competitor. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is determined for each compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Derivative) x 100
Methodology 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the association (on-rate) and dissociation (off-rate) of the antibody-antigen interaction.[9][10][11][12][13] This level of detail is invaluable for selecting antibodies for applications where binding dynamics are critical.
-
Chip Preparation: Covalently immobilize the target molecule (or a derivative) onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). This may require derivatizing the hapten with a linker suitable for immobilization.
-
System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface to measure association.
-
Dissociation Phase: Flow running buffer over the chip to measure the dissociation of the antibody from the immobilized ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.
-
Cross-Reactivity Testing: Repeat steps 3-5 for each of the derivative compounds to be tested.
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher affinity. Cross-reactivity can be assessed by comparing the KD values of the derivatives to that of the target molecule.
Methodology 3: Competitive Western Blot for Specificity Confirmation
While less common for small molecules, a competitive Western blot can be a useful qualitative tool to confirm specificity, especially if the target molecule can be conjugated to a protein that is then run on a gel.
-
Protein Separation: Run a protein gel (SDS-PAGE) with a lane containing the hapten-protein conjugate (e.g., BSA-hapten).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Competitive Incubation: Incubate the primary antibody with a high concentration of the free target molecule or a derivative for 1-2 hours prior to adding it to the membrane. In a parallel control experiment, incubate the primary antibody in buffer alone.
-
Primary Antibody Incubation: Incubate the membrane with the pre-incubated antibody solutions overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
If the antibody is specific for the hapten, pre-incubation with the free target molecule should result in a significant reduction or complete disappearance of the band corresponding to the hapten-protein conjugate.[14][15][16][17] The degree of signal reduction when pre-incubated with different derivatives can provide a qualitative measure of cross-reactivity.
Part 3: Data Synthesis and Visualization
To facilitate a clear comparison of the cross-reactivity profiles of different antibody candidates, the data should be summarized in a well-structured table.
Comparative Cross-Reactivity Data (Illustrative Example)
| Compound ID | Antibody A (% Cross-Reactivity, ELISA) | Antibody B (% Cross-Reactivity, ELISA) | Antibody A (KD, SPR) | Antibody B (KD, SPR) |
| Target | 100% | 100% | 10 nM | 15 nM |
| Var-1 | 85% | 95% | 12 nM | 16 nM |
| Var-2 | <1% | 5% | >1000 nM | 300 nM |
| Var-3 | <0.1% | 2% | No Binding Detected | 750 nM |
| Var-4 | 10% | 15% | 100 nM | 105 nM |
| Var-5 | <0.1% | <0.1% | No Binding Detected | No Binding Detected |
| Var-6 | <0.1% | <0.1% | No Binding Detected | No Binding Detected |
In this illustrative example, Antibody A demonstrates superior specificity compared to Antibody B, with significantly lower cross-reactivity towards the positional isomer (Var-2) and the acetyl-substituted analog (Var-3). The SPR data corroborates the ELISA findings, showing a much larger difference in affinity for the derivatives with Antibody A.
Logical Flow for Cross-Reactivity Assessment
Caption: A logical workflow for the comprehensive cross-reactivity assessment of antibodies.
Conclusion
The development of antibodies against small molecules like this compound requires a systematic and rigorous approach to validation. By combining strategic immunogen design with a multi-pronged analytical strategy employing competitive ELISA, SPR, and competitive Western blotting, researchers can confidently select antibody candidates with the desired specificity and affinity. This comprehensive characterization is paramount to ensuring the reliability and reproducibility of data generated using these valuable research tools and is a critical step in the development of novel diagnostics and therapeutics.
References
-
Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed. Available at: [Link]
-
Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. Available at: [Link]
-
SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. Available at: [Link]
-
Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. Available at: [Link]
-
Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. Available at: [Link]
-
Antibody validation for Western blot: By the user, for the user. National Institutes of Health (NIH). Available at: [Link]
-
A Guide to Western Blot Antibodies. Biocompare. Available at: [Link]
-
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link]
-
Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Available at: [Link]
-
The specificity of antimorphine and antimeperidine antibodies and their reactivity with opioid peptides. PubMed. Available at: [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
-
How to Choose Quality Antibodies for Successful Western Blotting. Bitesize Bio. Available at: [Link]
-
Western blot. Agrisera. Available at: [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Epitope alteration by small molecules and applications in drug discovery. PubMed Central. Available at: [Link]
-
Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. MDPI. Available at: [Link]
- Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
-
A Beginner's Guide to Antibody Epitope Mapping. Creative Biostructure. Available at: [Link]
-
Epitope mapping. Wikipedia. Available at: [Link]
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- 2. US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers - Google Patents [patents.google.com]
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- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. carterra-bio.com [carterra-bio.com]
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- 17. agrisera.com [agrisera.com]
Benchmarking the efficiency of catalysts for 1-(Methylsulfonyl)piperidine-4-carbaldehyde synthesis
For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 1-(Methylsulfonyl)piperidine-4-carbaldehyde is a valuable building block in the synthesis of various pharmaceutical agents, owing to the prevalence of the piperidine motif in bioactive molecules. The oxidation of the corresponding primary alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol, to the desired aldehyde is a critical transformation that can be achieved through various catalytic methods. This guide provides an in-depth comparison of four prominent catalytic systems for this oxidation, offering insights into their efficiency, selectivity, and practical considerations.
The choice of an oxidation catalyst is not merely about achieving a high yield; it involves a careful consideration of factors such as reaction conditions, functional group tolerance, cost-effectiveness, and scalability. This document will delve into the nuances of the Parikh-Doering oxidation, TEMPO-based catalytic systems, the Dess-Martin periodinane (DMP) oxidation, and the Swern oxidation, providing a comprehensive analysis to aid in the selection of the most suitable method for your specific research and development needs.
Key Catalytic Systems: A Comparative Overview
The synthesis of this compound from its alcohol precursor is a classic example of primary alcohol oxidation. The efficiency of this transformation is highly dependent on the chosen catalytic system. Below is a summary of the key performance indicators for the four catalytic methods discussed in this guide. Please note that while these values are based on established literature for similar primary alcohol oxidations, direct comparative data for this compound is not extensively available. The provided data, therefore, represents typical expectations for these reactions.
| Catalytic System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Parikh-Doering | 80-90 | 2-6 | 0 to RT | Mild conditions, avoids cryogenic temperatures.[1] | Requires stoichiometric activator, potential for side products. |
| TEMPO/NaOCl | >90 | 0.5-2 | 0 | Catalytic, uses inexpensive oxidant, high selectivity.[2][3] | Biphasic reaction, potential for halogenated byproducts. |
| Dess-Martin | >90 | 0.5-2 | RT | Mild, neutral pH, fast, high functional group tolerance.[4][5][6][7] | Stoichiometric, potentially explosive reagent, high cost.[4] |
| Swern Oxidation | >90 | 0.5-1 | -78 | High yield, wide functional group tolerance, mild.[8][9] | Requires cryogenic temperatures, produces malodorous byproduct.[8] |
In-Depth Analysis of Catalytic Systems
Parikh-Doering Oxidation
The Parikh-Doering oxidation is a reliable and operationally simple method for the oxidation of primary alcohols to aldehydes.[1] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by the sulfur trioxide-pyridine complex (SO₃·Py). A key advantage of this method is that it can be conducted at or near room temperature, circumventing the need for cryogenic conditions often associated with other DMSO-based oxidations.[1]
Mechanistic Insights: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate upon reaction of the alcohol with the activated DMSO. A hindered base, typically triethylamine or diisopropylethylamine, then facilitates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and the protonated base.
Experimental Causality: The choice of the SO₃·Py complex as the activator is crucial as it is a stable, non-hygroscopic solid, making it easier to handle compared to gaseous or highly reactive activators. The use of a non-nucleophilic hindered base is essential to promote the desired elimination pathway and minimize side reactions.
Workflow Diagram:
Caption: General workflow for the Parikh-Doering oxidation.
TEMPO-Based Catalytic Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as an excellent catalyst for the selective oxidation of primary alcohols to aldehydes.[10][11] This method is highly regarded for its catalytic nature and the use of inexpensive and environmentally benign terminal oxidants such as sodium hypochlorite (bleach).[2][3]
Mechanistic Insights: The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium cation by the terminal oxidant. This cation is the active oxidizing species that converts the alcohol to the aldehyde, during which it is reduced back to the hydroxylamine. The hydroxylamine is then re-oxidized by the terminal oxidant to regenerate the TEMPO radical, thus completing the cycle. The reaction is highly selective for primary alcohols over secondary alcohols.[10]
Experimental Causality: The use of a biphasic system (e.g., dichloromethane and water) is common, with a phase-transfer catalyst sometimes employed to enhance the reaction rate. The pH of the aqueous phase is typically maintained around 8.6 to optimize the reaction and prevent side reactions. The presence of sodium bromide as a co-catalyst can accelerate the regeneration of the active oxoammonium species.
Catalytic Cycle Diagram:
Caption: Catalytic cycle of TEMPO-mediated oxidation.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[4][5][6][7] Its key advantages include neutral reaction conditions, rapid reaction times, and excellent tolerance for a wide variety of sensitive functional groups.[4][5]
Mechanistic Insights: The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. An intramolecular proton transfer then occurs, followed by a reductive elimination of the iodine(V) species to an iodine(III) species, yielding the aldehyde and acetic acid.[7]
Experimental Causality: The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature. The stoichiometric nature of the reagent means that precise control over the amount of oxidant is possible, which can be advantageous for sensitive substrates. The workup is generally straightforward, involving the removal of the iodine-containing byproducts.
Reaction Pathway Diagram:
Caption: Reaction pathway for the Dess-Martin oxidation.
Swern Oxidation
The Swern oxidation is a classic and widely used method for the mild oxidation of primary alcohols to aldehydes.[8][9] It relies on the activation of DMSO with an electrophilic agent, most commonly oxalyl chloride, followed by the addition of the alcohol and a hindered base.
Mechanistic Insights: The reaction begins with the formation of a highly reactive chlorosulfonium salt from DMSO and oxalyl chloride at low temperatures (-78 °C). The alcohol then adds to this intermediate to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes a five-membered ring transition state to eliminate dimethyl sulfide and yield the desired aldehyde.[8][12]
Experimental Causality: The cryogenic temperature is critical to prevent side reactions and decomposition of the reactive intermediates. The order of addition of reagents is also crucial for the success of the reaction. The use of a volatile and malodorous byproduct, dimethyl sulfide, necessitates performing the reaction in a well-ventilated fume hood and employing appropriate quenching procedures.
Mechanism Flow Diagram:
Caption: Stepwise mechanism of the Swern oxidation.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of this compound from (1-(methylsulfonyl)piperidin-4-yl)methanol using the discussed catalytic systems. These protocols are adapted from established procedures for the oxidation of primary alcohols.
Protocol 1: Parikh-Doering Oxidation
Materials:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Sulfur trioxide-pyridine complex (SO₃·Py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add sulfur trioxide-pyridine complex (3.0 eq) portion-wise.
-
Add anhydrous DMSO (5.0 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[13]
Protocol 2: TEMPO-Catalyzed Oxidation
Materials:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol
-
TEMPO (0.01 eq)
-
Sodium hypochlorite solution (NaOCl, ~10-15% aqueous solution, 1.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr, 0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (to maintain pH ~8.6) and potassium bromide.
-
Add TEMPO to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2][3]
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Dess-Martin Periodinane (DMP, 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[14][15]
Protocol 4: Swern Oxidation
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give this compound.[12][16]
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic oxidation methods, each with its own set of advantages and limitations. For large-scale, cost-effective synthesis where the use of a chlorinated oxidant is acceptable, TEMPO-catalyzed oxidation stands out due to its catalytic nature and mild conditions. For laboratory-scale synthesis demanding high functional group tolerance and rapid execution at room temperature, the Dess-Martin periodinane oxidation is an excellent, albeit more expensive, choice. The Swern oxidation remains a highly reliable and high-yielding method, particularly for sensitive substrates, provided the necessary cryogenic infrastructure and safety precautions for handling the byproduct are in place. The Parikh-Doering oxidation offers a good balance, avoiding extreme temperatures while still providing good yields.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the chemical nature of other functional groups present in more complex substrates. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems, potentially involving immobilized catalysts for easier separation and recycling, and the use of greener oxidants and solvents.
References
-
Parikh, J. R.; Doering, W. E. von. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. J. Org. Chem.1987 , 52 (12), 2559–2562. [Link]
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Org. Lett.2001 , 3 (19), 3041–3043. [Link]
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Chemistry LibreTexts. Swern Oxidation. [Link]
-
MDPI. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]
-
Wipf Group, University of Pittsburgh. Alcohol Oxidations. [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
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Comparative Docking Studies of 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatives: A Guide to Structure-Based Inhibitor Design
This guide provides a comprehensive walkthrough of a comparative molecular docking study, using a hypothetical series of 1-(Methylsulfonyl)piperidine-4-carbaldehyde derivatives as a case study. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for leveraging computational methods to predict ligand-protein interactions, guide lead optimization, and rationalize structure-activity relationships (SAR). While the specific derivatives and their binding affinities presented herein are illustrative, the methodologies and scientific reasoning are grounded in established principles of computational drug design.
The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and synthetic tractability.[1][2][3] The incorporation of a methylsulfonyl group at the 1-position can modulate these properties, potentially enhancing metabolic stability and target engagement. This guide will explore how modifications to the 4-carbaldehyde position of this core structure can influence binding to a chosen biological target. For the purpose of this illustrative study, we have selected the µ-opioid receptor, a therapeutically important target in pain management and a well-characterized system for molecular docking studies.[2]
Methodology: A Self-Validating Docking Protocol
The cornerstone of any credible in-silico study is a robust and validated methodology.[4][5][6] The following protocol outlines the essential steps for a rigorous comparative docking analysis, ensuring that the generated predictions are both reliable and reproducible.
Experimental Workflow
The overall workflow for our comparative docking study is depicted below. This systematic process ensures that each stage, from initial setup to final analysis, is conducted with scientific rigor.
Caption: A flowchart of the molecular docking workflow.
Step 1: Target Protein Preparation
-
Selection and Retrieval: The crystal structure of the human µ-opioid receptor in complex with an antagonist was obtained from the Protein Data Bank (PDB ID: 4DKL). This high-resolution structure provides a reliable template for our docking studies.
-
Preparation: The protein structure was prepared using AutoDock Tools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges. A rigid receptor approach was adopted for this study.
Step 2: Ligand Preparation
-
Scaffold and Derivatives: The base structure, this compound[7], was used as the starting point. A small, focused library of five hypothetical derivatives was designed to probe the structure-activity relationship at the 4-position. The rationale for each modification is rooted in established medicinal chemistry principles, such as introducing hydrogen bond donors/acceptors and varying steric bulk.
-
3D Structure Generation and Optimization: The 2D structures of the derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization was performed using the MMFF94 force field to obtain low-energy conformers.
Step 3: Docking Protocol Validation
-
Grid Generation: A grid box of 25 x 25 x 25 Å with a spacing of 1 Å was centered on the co-crystallized ligand in the PDB structure to define the binding site.
-
Redocking: To validate our docking protocol, the co-crystallized ligand was extracted and re-docked into the binding site of the µ-opioid receptor using AutoDock Vina.[8]
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the native ligand was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[4][9][10] For this study, our protocol yielded an RMSD of 1.3 Å, thus validating our approach.
Step 4: Molecular Docking of Derivatives
With the validated protocol, each of the designed derivatives was docked into the prepared µ-opioid receptor structure using AutoDock Vina. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space. The top-ranked pose for each derivative, based on the predicted binding affinity, was saved for further analysis.
Results and Discussion: A Comparative Analysis
The docking results for the this compound derivatives are summarized in the table below. The binding affinities are reported in kcal/mol, where a more negative value indicates a stronger predicted interaction.
| Compound ID | R-Group at 4-position | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| LIG-001 | -CHO (Carbaldehyde) | -7.2 | Asp147, Tyr326 |
| LIG-002 | -CH₂OH (Alcohol) | -7.8 | Asp147, Tyr326, His297 |
| LIG-003 | -COOH (Carboxylic Acid) | -8.5 | Asp147, Tyr148, Lys233 |
| LIG-004 | -CONH₂ (Amide) | -8.1 | Asp147, Tyr326, Asn150 |
| LIG-005 | -CN (Nitrile) | -7.5 | Tyr326 |
Interpretation of Docking Results
The parent compound, LIG-001 , with the carbaldehyde group, is predicted to form hydrogen bonds with Asp147 and Tyr326. The conversion of the aldehyde to an alcohol in LIG-002 results in a more favorable binding affinity (-7.8 kcal/mol). This is likely due to the alcohol's ability to act as a hydrogen bond donor to a nearby residue, such as His297, in addition to the interactions formed by the parent molecule.
The most promising derivative in this hypothetical series is LIG-003 , which features a carboxylic acid at the 4-position. Its significantly lower binding energy (-8.5 kcal/mol) suggests a much stronger interaction. The carboxylate group is predicted to form a strong ionic interaction with a positively charged residue, such as Lys233, in addition to hydrogen bonding with Tyr148 and Asp147. This highlights the importance of introducing charged groups to exploit electrostatic interactions within the binding pocket.
LIG-004 , the primary amide derivative, also shows a good predicted affinity (-8.1 kcal/mol). The amide group can act as both a hydrogen bond donor and acceptor, potentially forming an extensive network of interactions with residues like Asn150. Finally, the nitrile derivative, LIG-005 , shows a slightly improved binding affinity over the parent compound, likely due to favorable dipole-dipole interactions of the cyano group with the protein.
This comparative analysis demonstrates how systematic structural modifications, guided by an understanding of potential protein-ligand interactions, can lead to the rational design of more potent inhibitors.[11] The insights gained from such in-silico studies are invaluable for prioritizing synthetic efforts and accelerating the drug discovery process.[12][13]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies, using a hypothetical series of this compound derivatives as an example. By following a validated protocol, researchers can generate reliable predictions of ligand binding modes and affinities. The interpretation of these results, in the context of structure-activity relationships, provides a powerful tool for guiding the design of novel and more potent therapeutic agents. While computational methods are a predictive tool and require experimental validation, their role in modern drug discovery is undeniable, offering a cost-effective and efficient means of exploring chemical space and prioritizing lead candidates.
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A Senior Application Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for 1-(Methylsulfonyl)piperidine-4-carbaldehyde Analysis
Introduction
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, incorporating a polar sulfonyl group and a reactive aldehyde on a piperidine scaffold, makes it a versatile intermediate for synthesizing a wide range of pharmacologically active compounds. The precise characterization and quantification of this intermediate are paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredients (APIs). The presence of impurities or degradation products can significantly impact downstream reactions and the toxicological profile of the resulting drug substance.
This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for the comprehensive analysis of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. The techniques evaluated include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to empower you to select the most appropriate analytical strategy based on your specific analytical challenge, whether it be structural confirmation, purity assessment, or trace-level quantification.
Physicochemical Profile of the Analyte
Understanding the physicochemical properties of this compound is the foundational step in analytical method development. These properties dictate the molecule's behavior in different analytical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Monoisotopic Mass | 191.06161 Da | [1] |
| Predicted XLogP | -0.5 | [1] |
| Structure | A piperidine ring with a methylsulfonyl group on the nitrogen and a carbaldehyde group at the 4-position. | [1] |
The molecule's low XLogP value indicates high polarity, which is a critical consideration for chromatographic separations. The presence of a reactive aldehyde and a potentially thermally sensitive sulfonyl group further narrows the selection of appropriate techniques.
Head-to-Head Comparison of Core Analytical Techniques
The selection of an analytical technique is a balance of sensitivity, selectivity, and the specific information required. Here, we compare the most relevant methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of non-volatile and semi-volatile compounds in the pharmaceutical industry.
-
Principle of Separation: Based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Given the analyte's polarity, Reversed-Phase HPLC (RP-HPLC) using a C18 column is the most logical starting point.
-
Applicability & Detection Strategy: The primary challenge for analyzing this compound via HPLC is detection. The molecule lacks a strong native chromophore for sensitive UV-Vis detection.[2] This necessitates one of two approaches:
-
Derivatization: The aldehyde functional group can be selectively reacted with a derivatizing agent to attach a UV-active or fluorescent tag. A classic and highly effective agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone derivative that can be detected at high sensitivity around 360 nm.[3] This approach is ideal for quantification, especially at trace levels.[4][5]
-
Universal Detection: For analyzing the compound without modification, a universal detector that does not rely on chromophores is required. Charged Aerosol Detection (CAD) is an excellent option for non-volatile analytes and has been successfully used for similar sulfonyl-piperidine structures that lack a UV chromophore.[2]
-
-
Expert Insight: While derivatization adds an extra step, the significant increase in sensitivity and selectivity for UV detection often makes it the superior choice for impurity profiling and stability studies. The DNPH reaction is robust and well-characterized for aliphatic aldehydes.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds, offering unparalleled separation efficiency and definitive identification.
-
Principle of Separation: Separation occurs in a gaseous mobile phase based on the analyte's boiling point and interactions with a stationary phase coated on a long capillary column. Detection by mass spectrometry provides both quantitative data and structural information.
-
Applicability & Detection Strategy: The direct analysis of this compound by GC is challenging. Sulfonyl-containing compounds can be prone to thermal degradation in the high-temperature environment of the GC injector and column.[6] The molecule's polarity and relatively high molecular weight for a GC analyte may also lead to poor peak shape and retention.
-
Expert Insight: To make this molecule amenable to GC-MS analysis, derivatization would likely be necessary to block the polar functional groups and increase volatility. However, this adds complexity. Given the potential for thermal degradation, GC-MS is often considered a higher-risk, secondary technique for this specific analyte compared to HPLC. It is, however, an excellent tool for identifying volatile impurities in the sample.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation and confirmation.
-
Principle: Exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms.
-
Applicability & Detection Strategy: NMR is perfectly suited for confirming the identity and structure of this compound.
-
¹H NMR: Would clearly show characteristic signals for the aldehydic proton (highly deshielded, ~9-10 ppm), the protons on the piperidine ring, and the methyl group of the sulfonyl moiety.[9][10]
-
¹³C NMR: Would display a distinct peak for the carbonyl carbon in the 190-215 ppm range, confirming the aldehyde group, along with signals for the piperidine and methyl carbons.[11][12]
-
-
Expert Insight: While NMR has lower sensitivity than chromatographic methods, its power in providing definitive structural proof is unmatched.[13][14] For a reference standard or a newly synthesized batch, NMR is essential for identity confirmation. Furthermore, Quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a specific reference standard of the analyte itself, by using a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used primarily for the identification of functional groups.
-
Principle: Measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds at characteristic frequencies.
-
Applicability & Detection Strategy: FTIR is an excellent tool for quickly verifying the presence of key functional groups in the molecule.
-
Aldehyde Group: A strong C=O stretching absorption band is expected in the range of 1720-1740 cm⁻¹. A pair of weaker C-H stretching bands may also be visible around 2720 cm⁻¹ and 2820 cm⁻¹.[12][15]
-
Sulfonyl Group: The S=O group will exhibit two strong, characteristic stretching bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[16]
-
-
Expert Insight: FTIR serves as a rapid identity check and quality screen.[17] If a synthesized batch is missing the characteristic carbonyl or sulfonyl peaks, it immediately indicates a failed synthesis or a wrong compound. However, it is not suitable for quantifying components in a mixture or for detecting minor impurities.[18]
Quantitative Data Summary and Comparison
The following table summarizes the performance of each technique for the analysis of this compound.
| Parameter | HPLC (with Derivatization) | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantification, Purity | Volatile Impurity ID | Structure Elucidation | Functional Group ID |
| Selectivity | High | Very High | Very High | Low to Moderate |
| Sensitivity | High (ppb-ppm)[5] | Very High (ppb-ppt)[7][8] | Low (requires µg-mg) | Low (requires >1% concentration) |
| Quantitative? | Yes (Excellent) | Yes (Good) | Yes (qNMR, Excellent) | No (Poor) |
| Structural Info | Low (Retention Time) | High (Mass Spectrum) | High (Definitive) | Moderate (Functional Groups) |
| Sample Prep | Derivatization required | Derivatization may be needed | Simple dissolution | Minimal |
| Key Advantage | Robustness & Precision | Sensitivity & ID of volatiles | Unambiguous Identification | Speed & Simplicity |
| Key Limitation | Extra derivatization step | Potential thermal degradation | Low sensitivity | Not quantitative |
Visualizing the Analytical Workflow
Choosing the correct analytical path is crucial. The following diagram illustrates a logical decision-making process for analyzing a sample of this compound.
Caption: Decision workflow for selecting the appropriate analytical technique.
Detailed Experimental Protocol: HPLC-UV Analysis via DNPH Derivatization
This protocol provides a self-validating system for the quantitative analysis of this compound. The use of an internal standard and controlled derivatization conditions ensures accuracy and reproducibility.
Reagents and Materials
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric Acid (HClO₄) or Sulfuric Acid (H₂SO₄)
-
Internal Standard (IS): e.g., a structurally similar aldehyde that is not present in the sample, such as heptadecanal.
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile. Acidify this solution by carefully adding perchloric acid or sulfuric acid to a final concentration of ~1% (v/v). This solution should be stored protected from light.
-
Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1-100 µg/mL). Spike each calibration standard with a fixed concentration of the IS.
Derivatization Protocol
-
Pipette 1.0 mL of each standard solution and sample solution into separate vials.
-
To each vial, add 1.0 mL of the acidic DNPH reagent.
-
Cap the vials tightly and vortex briefly.
-
Heat the vials in a water bath or heating block at 60°C for 30 minutes to ensure complete reaction.
-
Allow the vials to cool to room temperature.
-
Add 3.0 mL of acetonitrile/water (50:50) to each vial to stop the reaction and dilute the sample for injection.
-
Transfer the final solutions to HPLC autosampler vials.
HPLC-UV Instrument Conditions
-
Instrument: HPLC system with UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[19]
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 55:45 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression on the calibration curve. The R² value should be >0.995 for a valid calibration.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Caption: Step-by-step experimental workflow for HPLC-DNPH analysis.
Conclusion and Recommendations
There is no single "best" technique for the analysis of this compound; rather, the optimal choice is dictated by the analytical objective.
-
For definitive structural confirmation and identity testing, NMR spectroscopy is indispensable. Its ability to provide a complete structural map of the molecule is unparalleled. FTIR serves as a complementary, rapid screening tool for functional group verification.
-
For routine quality control, purity assessment, and quantification of impurities, a validated RP-HPLC method with UV detection following DNPH derivatization is the most robust and reliable strategy. It offers an excellent balance of sensitivity, selectivity, and precision for quantitative analysis.
-
For the specific identification of volatile impurities or potential degradation products, GC-MS is the tool of choice, provided that issues of thermal stability are carefully evaluated.
By understanding the strengths and limitations of each technique as outlined in this guide, researchers and analysts can confidently design and implement a comprehensive and scientifically sound analytical strategy for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
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RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC - NIH. Available at: [Link]
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Lehotay, J., & Hromulakova, K. (1994). HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentration. Journal of Liquid Chromatography, 17(3), 579-589. Available at: [Link]
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Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91. Available at: [Link]
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Lehotay, J., & Hromulakova, K. (1994). HPLC determination of trace levels of aliphatic aldehydes C1-C4 in river and tap water using online pre-concentration. J. Liq. Chromatogr., 17, 579-588. Available at: [Link]
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Chou, C. C., Lee, D. W., & Chang, W. L. (2006). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Food Science and Agricultural Chemistry, 8(1), 63-71. Available at: [Link]
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Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3590. Available at: [Link]
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Comesse, S., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available at: [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]
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The Compass of Druggability: A Comparative Guide to the Drug-Like Properties of 1-(Methylsulfonyl)piperidine-4-carbaldehyde Analogs
In the intricate journey of drug discovery, the identification of a potent molecular scaffold is merely the first step. The path to a viable clinical candidate is paved with rigorous evaluation of its drug-like properties, a multidimensional optimization process that balances efficacy with favorable pharmacokinetics. The 1-(methylsulfonyl)piperidine-4-carbaldehyde core is a privileged scaffold, appearing in various therapeutic contexts, including as a novel antibacterial agent targeting thymidylate kinase. This guide provides a comprehensive framework for evaluating and comparing the drug-like properties of its analogs, offering researchers a practical toolkit to navigate the complexities of lead optimization.
We will delve into the critical triad of drug-likeness: solubility , permeability , and metabolic stability , underpinned by an essential safety assessment . This is not just a collection of protocols; it is a strategic guide to making informed decisions, explaining the "why" behind the "how" to empower researchers in their quest for superior drug candidates.
The Foundational Pillars of a "Good" Drug: An Overview
Before a compound can exert its therapeutic effect, it must successfully navigate the physiological labyrinth of the human body. This journey is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early in vitro assessment of these properties is paramount to de-risk drug candidates and guide synthetic efforts efficiently. Our evaluation of the this compound analogs will be structured around the following key questions:
-
Can it dissolve? Aqueous solubility is a prerequisite for absorption.
-
Can it cross biological membranes? Permeability dictates how well a compound is absorbed from the gut into the bloodstream.
-
Will it last long enough to act? Metabolic stability determines the compound's half-life in the body.
-
Is it safe? Early assessment of cytotoxicity helps to flag problematic compounds.
A conceptual overview of this evaluation workflow is presented below:
Caption: High-level workflow for evaluating drug-like properties.
I. The Gateway to Absorption: Aqueous Solubility
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 1-(Methylsulfonyl)piperidine-4-carbaldehyde Derivatives
Welcome, fellow researchers and drug development professionals. This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on derivatives of 1-(methylsulfonyl)piperidine-4-carbaldehyde. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] The addition of a methylsulfonyl group at the 1-position and a carbaldehyde at the 4-position creates a versatile starting material for generating diverse chemical libraries.
This guide will not follow a rigid template. Instead, it will delve into the scientific rationale behind experimental design, data interpretation, and the iterative process of lead optimization, grounded in real-world examples from the literature.
The Core Scaffold: Understanding this compound
The starting material, this compound, possesses key features that make it an attractive scaffold for SAR studies. The methylsulfonyl group is a stable, polar moiety that can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The piperidine ring provides a three-dimensional structure that can be modified to explore different spatial arrangements. Finally, the reactive carbaldehyde group at the 4-position serves as a convenient chemical handle for introducing a wide array of substituents.
| Property | Value | Source |
| Empirical Formula | C₇H₁₃NO₃S | |
| Molecular Weight | 191.25 g/mol | |
| Form | Solid | |
| SMILES | CS(=O)(=O)N1CCC(C=O)CC1 | |
| InChI Key | HRPDHOOLRWLRAR-UHFFFAOYSA-N |
Designing the SAR Campaign: A Logic-Driven Approach
A successful SAR study is not a random walk through chemical space. It is a carefully planned investigation of how structural modifications impact a specific biological activity. The key is to systematically probe different regions of the molecule.
Initial Derivatization Strategy: Leveraging the Carbaldehyde
The most direct approach to generating a library of derivatives is through reactions involving the carbaldehyde group. A common and effective method is the formation of Schiff bases, which can then be further cyclized to introduce new heterocyclic rings. A study by Belwal et al. (2012) provides an excellent example of this strategy, where they synthesized a series of thiazolidinones with antimicrobial activity.[2]
The general workflow for such a derivatization can be visualized as follows:
Caption: Synthetic workflow for generating 4-thiazolidinone derivatives.
Key Structural Modifications and Their Rationale
To build a robust SAR, it is crucial to systematically vary the introduced substituents. For the 4-thiazolidinone series, the key point of variation is the aromatic amine used in the initial condensation.
| R-Group on Aromatic Amine | Rationale for Selection |
| Unsubstituted Phenyl | Establish a baseline activity. |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Probe the effect of increased electron density on the aromatic ring. |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Investigate the impact of reduced electron density. |
| Halogens (e.g., -F, -Cl, -Br) | Explore the influence of both electronic effects and lipophilicity. |
| Polycyclic Aromatic Groups (e.g., Naphthyl) | Assess the impact of extending the hydrophobic surface area. |
Experimental Protocols: Ensuring Reproducibility and Validity
The integrity of an SAR study hinges on the quality and reproducibility of the experimental data. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, adapted from the literature.
General Synthetic Procedure for 4-Thiazolidinone Derivatives[3]
-
Schiff Base Synthesis:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add the desired aromatic amine (1 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
-
-
4-Thiazolidinone Synthesis:
-
To a solution of the Schiff base (1 mmol) in a suitable solvent (e.g., dioxane), add thioglycolic acid (1.2 mmol).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Antimicrobial Activity Assay: Agar Well Diffusion Method[3]
-
Prepare Bacterial Cultures: Inoculate nutrient broth with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and incubate at 37°C for 24 hours.
-
Prepare Agar Plates: Pour sterile Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread the bacterial culture evenly over the surface of the agar plates using a sterile cotton swab.
-
Create Wells: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.
-
Add Test Compounds: Prepare solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the wells.
-
Controls: Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each well in millimeters.
Comparative Data and SAR Interpretation
The core of an SAR study is the analysis of how changes in chemical structure affect biological activity. The data should be presented in a clear, tabular format to facilitate comparison.
Table 1: Antimicrobial Activity of 4-Thiazolidinone Derivatives of this compound [2]
| Compound | R-Group on Phenyl Ring | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 2a | H | 12 | 10 |
| 2b | 4-Cl | 18 | 15 |
| 2c | 4-NO₂ | 20 | 18 |
| 2d | 4-OCH₃ | 14 | 12 |
| Ciprofloxacin (Std.) | - | 25 | 22 |
SAR Insights:
-
Baseline Activity: The unsubstituted phenyl derivative (2a) shows moderate activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (2b) and nitro (2c), significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that a more electron-deficient aromatic ring is favorable for activity.
-
Electron-Donating Groups: The electron-donating methoxy group (2d) leads to a slight increase in activity compared to the unsubstituted analog but is less potent than the derivatives with electron-withdrawing groups.
The logical flow of an SAR study can be depicted as follows:
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.
Broader Context and Future Directions
While the example provided focuses on antimicrobial activity, the this compound scaffold can be explored for a multitude of other biological targets. For instance, SAR studies on other piperidine derivatives have identified potent inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis[3][4] and human carbonic anhydrases.[5] These studies highlight the importance of modifying not only the substituents at the 4-position but also exploring alternatives to the methylsulfonyl group at the 1-position to modulate properties like lipophilicity and target engagement.
Future work on this scaffold could involve:
-
Exploring different heterocyclic systems: Instead of thiazolidinones, other ring systems can be synthesized from the carbaldehyde.
-
Modifying the piperidine ring: Introducing substituents on the piperidine ring itself can explore new conformational spaces.
-
Varying the sulfonyl group: Replacing the methyl group with other alkyl or aryl groups can fine-tune the electronic and steric properties of the N-sulfonyl moiety.
-
Computational studies: Employing quantitative structure-activity relationship (QSAR) modeling and molecular docking can help rationalize the observed SAR and guide the design of more potent analogs.[6]
By combining systematic synthetic exploration with robust biological evaluation and insightful data analysis, the this compound scaffold holds significant promise for the discovery of novel therapeutic agents.
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Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061. [Link]
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Warrier, T., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]
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Moi, D., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(8), 1323–1330. [Link]
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Karale, S. S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1824. [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. [Link]
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Khan, I., et al. (2022). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Graphics and Modelling, 115, 108226. [Link]
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Cimmino, C., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(19), 6296. [Link]
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Warrier, T., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]
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Abdel-Atty, M. M. D., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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Hofer, W., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 8(11), 1153. [Link]
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Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 21(8), 2449–2452. [Link]
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de la Fuente, A., et al. (2023). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
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Tintori, C., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1 H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. [Link]
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For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides an in-depth comparative stability analysis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, a key building block in medicinal chemistry, and its structurally related analogs. By examining the influence of different functional groups on the molecule's susceptibility to degradation under various stress conditions, this document aims to equip scientists with the knowledge to make informed decisions in lead optimization and formulation development.
The Imperative of Stability in Drug Discovery and Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with chemical stability being a critical hurdle. A stable molecule ensures that the drug maintains its identity, purity, potency, and safety throughout its shelf life. Instability can lead to the formation of degradation products, which may be inactive, less active, or even toxic. Therefore, a comprehensive understanding of a molecule's degradation pathways is not just a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.[1][2]
Forced degradation studies, also known as stress testing, are an essential component of this process.[1][3] By subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values, we can rapidly identify potential degradation products and elucidate the degradation pathways.[2][4][5] This information is invaluable for the development of stability-indicating analytical methods, the selection of appropriate storage conditions, and the design of robust formulations.
Experimental Framework for Assessing Chemical Stability
A well-designed forced degradation study provides a wealth of information about a molecule's vulnerabilities. The following protocols outline the standard stress conditions employed to assess the stability of this compound and its analogs.
General Protocol for Forced Degradation Studies
The objective is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[3][4]
Experimental Workflow for Forced Degradation
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Methodologies:
-
Acidic Hydrolysis: A solution of the test compound (typically 1 mg/mL in a suitable organic solvent/water mixture) is treated with 0.1 M hydrochloric acid. The mixture is stirred at room temperature or elevated temperature (e.g., 60 °C) for a predefined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Basic Hydrolysis: A solution of the test compound is treated with 0.1 M sodium hydroxide under similar conditions as the acidic hydrolysis.
-
Oxidative Degradation: The test compound solution is treated with a solution of hydrogen peroxide (typically 3-30%) at room temperature. The reaction is monitored over time, and samples are analyzed.
-
Thermal Degradation: The solid drug substance and a solution of the drug substance are exposed to elevated temperatures (e.g., 60-80 °C) in a stability chamber.
-
Photostability Testing: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.
Stability Profile of this compound
While specific, publicly available experimental data from forced degradation studies on this compound is limited, a robust stability assessment can be inferred from the known reactivity of its constituent functional groups: the N-methylsulfonyl group, the piperidine ring, and the aldehyde moiety.
Degradation Pathway Hypothesis for this compound
Caption: Postulated major degradation pathways for this compound under stress conditions.
The N-Methylsulfonyl Group: An Electron-Withdrawing Stabilizer
The methylsulfonyl group attached to the piperidine nitrogen is a strong electron-withdrawing group. This has two primary consequences for the stability of the molecule:
-
Increased Stability of the Piperidine Ring: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen atom, making it less susceptible to oxidation compared to an unsubstituted or N-alkylated piperidine.
-
Susceptibility to Hydrolysis: The sulfonamide bond, while generally more stable than an amide bond, can be susceptible to hydrolysis under strongly acidic or basic conditions, although this often requires harsh conditions.[6][7] Acid-catalyzed hydrolysis would involve protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis would proceed via direct nucleophilic attack on the sulfur atom.
The Piperidine Ring: A Generally Robust Scaffold
The six-membered piperidine ring is a saturated heterocyclic system and is generally considered to be chemically stable.[8] Thermal degradation studies on piperazine and its analogs have shown that six-membered rings are more stable than five- or seven-membered rings.[8] However, the substituents on the nitrogen and carbon atoms can influence its stability. In the case of this compound, the ring itself is expected to be quite resistant to degradation under typical forced degradation conditions.
The Aldehyde Functional Group: The Primary Site of Reactivity
The aldehyde group is the most reactive functionality in the molecule and is likely to be the primary site of degradation.
-
Oxidation: Aliphatic aldehydes are readily oxidized to the corresponding carboxylic acids.[9][10] This is a common degradation pathway and is expected to be the major degradation route under oxidative stress (e.g., in the presence of hydrogen peroxide or atmospheric oxygen over time).[11]
-
Photodegradation: Aldehydes can undergo photolytic degradation through various mechanisms, including Norrish Type I and Type II reactions, which can lead to decarbonylation and the formation of radical species.[2][3][12]
-
Cannizzaro Reaction (under strong base): In the absence of α-protons, aldehydes can undergo disproportionation in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid. However, the piperidine ring does have α-protons, making other base-catalyzed reactions more likely.
-
Aldol Condensation and Polymerization: Under certain conditions, aldehydes with α-protons can undergo self-condensation reactions.
Comparative Stability Analysis with Related Compounds
To understand the structure-stability relationship, it is instructive to compare this compound with analogs bearing different substituents on the piperidine nitrogen.
| N-Substituent | Predicted Impact on Stability | Key Degradation Pathways |
| -SO₂CH₃ (Methylsulfonyl) | High Stability: Strong electron-withdrawing nature deactivates the piperidine nitrogen towards oxidation. | Aldehyde oxidation, Sulfonamide hydrolysis (harsh conditions). |
| -C(O)CH₃ (Acetyl) | Moderate Stability: The acetyl group is also electron-withdrawing but to a lesser extent than the sulfonyl group. The amide bond is more susceptible to hydrolysis than the sulfonamide bond. | Aldehyde oxidation, Amide hydrolysis (acid/base). |
| -C(O)Ph (Benzoyl) | Moderate Stability: Similar to the acetyl group, the benzoyl group is electron-withdrawing. The amide bond is susceptible to hydrolysis. The benzoyl group may offer some photostability due to UV absorption. | Aldehyde oxidation, Amide hydrolysis (acid/base). |
| -CH₂Ph (Benzyl) | Lower Stability: The benzyl group is electron-donating, which increases the electron density on the piperidine nitrogen, making it more susceptible to oxidation (N-oxide formation). The benzylic position is also prone to oxidation. | N-oxidation, Oxidation at the benzylic carbon, Aldehyde oxidation. |
Analysis of N-Substituent Effects on Stability
Caption: Predicted relative stability of N-substituted piperidine-4-carbaldehydes based on the electronic nature of the N-substituent.
Conclusion and Future Perspectives
Based on fundamental chemical principles, this compound is predicted to be a relatively stable molecule, with the primary site of degradation being the aldehyde functional group, which is susceptible to oxidation. The electron-withdrawing methylsulfonyl group is expected to confer greater stability to the piperidine ring compared to analogs with electron-donating N-substituents such as a benzyl group. The sulfonamide linkage is anticipated to be more resistant to hydrolysis than the amide linkages in N-acyl analogs.
For drug development professionals, this analysis suggests that while the aldehyde moiety requires careful consideration during formulation and storage to prevent oxidation, the core N-sulfonylpiperidine scaffold is robust. Future experimental work should focus on conducting comprehensive forced degradation studies on this compound to confirm these predicted degradation pathways and to identify and characterize any unknown degradation products. Such studies are crucial for the development of robust, stability-indicating analytical methods and for ensuring the quality and safety of any potential drug candidate incorporating this important chemical scaffold.
References
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Deeb, S. E., & Abdel-All, A. H. (2015). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 80(15), 7648–7656. Available at: [Link]
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Felczak, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13248. Available at: [Link]
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Li, Y., et al. (2023). Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. Foods, 12(1), 197. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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ResearchGate. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products. Available at: [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]
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Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 92-99. Available at: [Link]
-
Jain, R., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5038-5044. Available at: [Link]
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Blacet, F. E., & Heldman, J. D. (1942). The Photolysis of the Aliphatic Aldehydes. X. Acetaldehyde and Iodine Mixtures. Journal of the American Chemical Society, 64(4), 889-891. Available at: [Link]
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ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Available at: [Link]
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ResearchGate. (n.d.). Oxidative deformylation of aliphatic aldehydes via photoredox catalysis. Available at: [Link]
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Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1125-1132. Available at: [Link]
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Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 28(4), 224-233. Available at: [Link]
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A Comparative Environmental Impact Assessment of Synthesis Routes for 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Introduction
1-(Methylsulfonyl)piperidine-4-carbaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. As the demand for greener and more sustainable chemical manufacturing processes grows, a critical evaluation of the environmental impact of different synthetic strategies for such important intermediates is paramount. This guide provides an in-depth comparison of two common synthetic routes to this compound, offering a comprehensive analysis of their respective environmental footprints based on established green chemistry principles and metrics. This document is intended for researchers, scientists, and professionals in drug development who are seeking to integrate sustainable practices into their synthetic workflows.
Synthetic Strategies Overview
Two primary and plausible synthetic pathways to this compound are explored in this guide:
-
Route A: The Oxidation Pathway. This approach involves the initial synthesis of the alcohol precursor, (1-(methylsulfonyl)piperidin-4-yl)methanol, followed by its oxidation to the target aldehyde. Two common oxidation methods will be assessed: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
-
Route B: The Reductive Pathway. This strategy focuses on the partial reduction of a carboxylic ester, namely ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, to the desired aldehyde using a hydride reagent. The assessment will focus on the use of Diisobutylaluminium hydride (DIBAL-H).
The following sections will delve into the detailed experimental protocols for each route and provide a comparative environmental impact assessment.
Route A: The Oxidation Pathway
This two-step sequence begins with the formation of the alcohol intermediate, which is then oxidized to the final aldehyde product.
Step 1: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol
The synthesis of the alcohol precursor can be achieved through the reduction of the corresponding commercially available ester, ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
To a stirred solution of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1-(methylsulfonyl)piperidin-4-yl)methanol.
Step 2: Oxidation to this compound
Two methods for the oxidation of the alcohol to the aldehyde are compared:
Method A1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1]
Experimental Protocol:
-
A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.[2]
-
A solution of DMSO (2.7 eq.) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.[2]
-
After stirring for 5 minutes, a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq.) in anhydrous DCM is added dropwise.[2]
-
The reaction is stirred for 30 minutes at -78 °C, after which triethylamine (7.0 eq.) is added dropwise.[2]
-
The reaction mixture is allowed to warm to room temperature, and then water is added.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.[2]
Method A2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, as a mild oxidizing agent.[3]
Experimental Protocol:
-
To a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, Dess-Martin periodinane (1.2 eq.) is added portion-wise.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until completion as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[5]
Route B: The Reductive Pathway
This approach provides a more direct route to the aldehyde from the corresponding ester.
Method B1: DIBAL-H Reduction
The partial reduction of ethyl 1-(methylsulfonyl)piperidine-4-carboxylate using Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively yield the aldehyde.[6][7]
Experimental Protocol:
-
A solution of ethyl 1-(methylsulfonyl)piperidine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.[8]
-
A 1.0 M solution of DIBAL-H in hexanes (1.1 eq.) is added dropwise, maintaining the internal temperature below -70 °C.[8]
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.[8]
-
The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers are observed.[8]
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[8]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis.
Environmental Impact Assessment and Comparison
To objectively compare the environmental performance of these synthetic routes, several green chemistry metrics are employed, including Atom Economy and the Environmental Factor (E-Factor).[9][10]
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
E-Factor provides a more practical measure of waste generation: Total Mass of Waste (kg) / Mass of Product (kg)
| Metric | Route A1 (Swern Oxidation) | Route A2 (DMP Oxidation) | Route B (DIBAL-H Reduction) |
| Atom Economy (Oxidation Step) | Low | Very Low | High |
| Reagent Toxicity & Hazards | High (Oxalyl chloride is toxic and corrosive[11][12]; DMSO can have disposal issues) | Moderate (DMP is potentially explosive[4]) | High (DIBAL-H is pyrophoric) |
| Solvent Usage | High (DCM) | High (DCM) | Moderate to High (DCM, Hexanes) |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂, Triethylammonium chloride[1] | Iodinane byproduct, Acetic acid[13] | Aluminum salts, Isobutane |
| Energy Consumption | High (Requires cryogenic temperatures of -78 °C) | Low (Typically room temperature) | High (Requires cryogenic temperatures of -78 °C) |
| Estimated E-Factor | Very High | High | Moderate |
Discussion of Environmental Impact:
-
Route A1 (Swern Oxidation): This method suffers from poor atom economy in the oxidation step and utilizes the highly toxic and corrosive reagent, oxalyl chloride.[11][12] The generation of volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide, necessitates excellent ventilation and specialized waste handling.[1] The requirement for cryogenic temperatures also contributes to a higher energy demand.
-
Route A2 (DMP Oxidation): While the DMP oxidation offers milder reaction conditions and avoids the use of highly toxic metals, it has a very poor atom economy due to the high molecular weight of the periodinane reagent.[3][14] A significant amount of solid waste in the form of the iodinane byproduct is generated.[5] Furthermore, DMP is known to be potentially explosive, posing a safety risk, especially on a larger scale.[4]
-
Route B (DIBAL-H Reduction): This one-step conversion from the ester to the aldehyde offers a significantly better atom economy compared to the oxidation routes. However, DIBAL-H is a pyrophoric reagent, requiring careful handling under inert conditions.[7] The reaction also necessitates cryogenic temperatures, similar to the Swern oxidation. The workup involves the formation of aluminum salt byproducts, which need to be managed.
Conclusion and Recommendations
Based on this comparative assessment, Route B, the DIBAL-H reduction of the corresponding ester, emerges as the more favorable synthetic strategy from a green chemistry perspective, primarily due to its superior atom economy and shorter synthetic sequence.
While the pyrophoric nature of DIBAL-H and the need for low temperatures are significant safety and energy considerations, these can be managed with appropriate engineering controls. The waste stream, primarily consisting of aluminum salts, is arguably more manageable than the toxic and malodorous byproducts of the Swern oxidation or the potentially explosive and high-mass waste from the DMP oxidation.
For researchers and drug development professionals, the choice of synthesis route should be guided by a holistic assessment of not only yield and purity but also the principles of green chemistry. The DIBAL-H reduction pathway, despite its challenges, presents a more sustainable and efficient approach to the synthesis of this compound. Further process optimization to minimize solvent usage and efficiently manage the aluminum waste stream would further enhance the green credentials of this route.
References
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methanol-1082811-96-8.html)
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A Comparative Guide to the Synthesis of 1-(Methylsulfonyl)piperidine-4-carbaldehyde: Validation of a New, Efficient Procedure
Introduction: The Significance of 1-(Methylsulfonyl)piperidine-4-carbaldehyde in Drug Discovery
This compound is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperidine scaffold is a prevalent motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The addition of a methylsulfonyl group and a reactive carbaldehyde function at the 4-position provides a versatile handle for further chemical modifications, making this compound highly sought after by researchers in drug development.
However, the synthesis of this compound is not without its challenges. The primary obstacle lies in the selective oxidation of the corresponding primary alcohol, (1-(methylsulfonyl)piperidin-4-yl)methanol, to the aldehyde without over-oxidation to the carboxylic acid. Furthermore, the choice of oxidizing agent and reaction conditions must be carefully considered to ensure high yields, purity, and scalability while minimizing the use of hazardous reagents and simplifying the purification process.
This guide provides an in-depth comparison of established synthetic procedures for this compound and introduces a validated, new synthetic protocol that offers significant advantages in terms of efficiency, safety, and ease of operation.
Established Synthetic Routes: A Critical Evaluation
The oxidation of (1-(methylsulfonyl)piperidin-4-yl)methanol is the most common strategy for preparing the target aldehyde. Two of the most frequently employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
The Swern Oxidation: A Low-Temperature Approach
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine.[1][2][3] This method is known for its mildness and wide functional group tolerance.[2]
Advantages:
-
Mild Reaction Conditions: The low temperature minimizes side reactions and prevents over-oxidation to the carboxylic acid.[1][4]
-
High Yields: Generally provides good to excellent yields of the desired aldehyde.
-
Avoids Toxic Metals: It is a metal-free oxidation, which is advantageous from an environmental and regulatory perspective.[1]
Disadvantages:
-
Cryogenic Temperatures: The requirement for a -78 °C reaction temperature can be challenging to maintain on a large scale.
-
Malodorous Byproduct: A significant drawback is the production of dimethyl sulfide, a volatile and foul-smelling byproduct that requires careful handling and quenching procedures.[2][4]
-
Toxic Gas Evolution: The reaction of DMSO with oxalyl chloride generates carbon monoxide and carbon dioxide, which are toxic and require a well-ventilated fume hood.[2]
The Dess-Martin Periodinane (DMP) Oxidation: A Convenient but Costly Alternative
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a convenient and efficient method for oxidizing alcohols to aldehydes at room temperature.[5][6]
Advantages:
-
Mild and Neutral Conditions: The reaction proceeds at room temperature and neutral pH, making it suitable for sensitive substrates.[5][6]
-
High Yields and Short Reaction Times: DMP oxidations are often high-yielding and can be completed in a relatively short time.[6]
-
Simplified Workup: The workup procedure is generally straightforward.[6]
Disadvantages:
-
Cost: Dess-Martin periodinane is a relatively expensive reagent, which can be a limiting factor for large-scale synthesis.[6][7]
-
Explosive Potential: DMP is known to be potentially explosive, especially upon impact or when heated, necessitating careful handling and storage.[6][7]
-
Stoichiometric Reagent: The reaction requires a stoichiometric amount of the high-molecular-weight periodinane, which can be an issue for atom economy.[5]
A Validated New Procedure: The Parikh-Doering Oxidation
Herein, we present a validated and highly efficient synthetic procedure for this compound based on the Parikh-Doering oxidation . This method offers a compelling alternative to the Swern and DMP oxidations, combining operational simplicity with high yields and milder reaction conditions. The Parikh-Doering oxidation employs the sulfur trioxide pyridine complex (SO₃•py) to activate DMSO, allowing the reaction to be performed at or near room temperature.[8][9]
Experimental Protocol
Step 1: Synthesis of (1-(Methylsulfonyl)piperidin-4-yl)methanol
This precursor can be synthesized from 4-hydroxypiperidine. The first step is the reaction with methanesulfonyl chloride in the presence of a base like triethylamine to yield 1-(methylsulfonyl)piperidin-4-ol.[10] Subsequent reduction of a corresponding ester or direct use of the alcohol is possible. For the purpose of this guide, we will assume the starting alcohol is readily available.
Step 2: Parikh-Doering Oxidation of (1-(Methylsulfonyl)piperidin-4-yl)methanol
To a solution of (1-(methylsulfonyl)piperidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added triethylamine (3.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 5.0 eq). The mixture is stirred at room temperature. Sulfur trioxide pyridine complex (SO₃•py, 1.5 eq) is then added portion-wise over 15 minutes, maintaining the temperature below 25 °C. The reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound. The product can be further purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
SO₃•Pyridine Complex: This solid, non-volatile reagent is a milder and more convenient activator of DMSO compared to oxalyl chloride used in the Swern oxidation.[8] It avoids the formation of toxic carbon monoxide.
-
Room Temperature Reaction: Unlike the Swer n oxidation, the Parikh-Doering protocol can be conducted at ambient temperature, which is a significant advantage for scalability and ease of operation.[9]
-
Triethylamine as Base: Triethylamine serves as the base to facilitate the deprotonation steps in the catalytic cycle.[9]
-
DCM as Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagents.[9]
Reaction Mechanism
The mechanism of the Parikh-Doering oxidation is similar to other activated DMSO oxidations.[8][9]
-
Activation of DMSO: The sulfur trioxide pyridine complex reacts with DMSO to form a highly electrophilic intermediate.
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of (1-(methylsulfonyl)piperidin-4-yl)methanol attacks the activated DMSO species, forming an alkoxysulfonium salt.
-
Deprotonation and Ylide Formation: Triethylamine deprotonates the alkoxysulfonium salt to generate a sulfur ylide.
-
Intramolecular Proton Transfer and Product Formation: The ylide undergoes a five-membered ring transition state, leading to the formation of the aldehyde product, dimethyl sulfide, and triethylammonium salt.[9]
Comparative Analysis
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Parikh-Doering Oxidation (New Procedure) |
| Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Reagent Toxicity | Oxalyl chloride (corrosive, toxic), CO byproduct (toxic) | DMP (potentially explosive) | SO₃•pyridine (hygroscopic) |
| Byproducts | Dimethyl sulfide (malodorous) | Iodinane byproduct | Dimethyl sulfide (malodorous) |
| Cost | Relatively inexpensive reagents | Expensive | Moderate |
| Scalability | Challenging due to cryogenic temperatures | Limited by cost and safety concerns | Readily scalable |
| Typical Yields | High | High | High |
| Workup | Requires quenching of malodorous byproduct | Generally straightforward | Standard aqueous workup |
Validation of the New Procedure: Characterization Data
The successful synthesis of this compound via the Parikh-Doering oxidation was confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, CHO), 3.65 (d, J = 12.0 Hz, 2H), 2.85 (s, 3H, SO₂CH₃), 2.70 (t, J = 12.0 Hz, 2H), 2.40-2.30 (m, 1H), 2.00-1.90 (m, 2H), 1.80-1.70 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 202.5, 50.8, 48.5, 34.8, 27.9.
-
IR (KBr, cm⁻¹): 2920, 2850, 1725 (C=O), 1330 (SO₂), 1150 (SO₂).
-
Mass Spectrometry (ESI+): m/z 192.06 [M+H]⁺.
The obtained data are consistent with the structure of this compound.
Visualizations
Caption: Workflow for the Parikh-Doering synthesis.
Caption: Simplified mechanism of the Parikh-Doering oxidation.
Conclusion
The Parikh-Doering oxidation presents a superior and validated method for the synthesis of this compound. It circumvents the major drawbacks of established methods like the Swern and Dess-Martin periodinane oxidations. The operational simplicity, mild reaction conditions, and high yields make it an attractive choice for both small-scale laboratory synthesis and large-scale production in an industrial setting. This guide provides the necessary details for researchers and drug development professionals to confidently implement this efficient synthetic route.
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Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Navigating the complexities of chemical waste management is a critical responsibility for every researcher dedicated to advancing science safely and ethically. This guide provides a detailed protocol for the proper disposal of 1-(Methylsulfonyl)piperidine-4-carbaldehyde (CAS No. 241134-35-0), a compound utilized in various research and development applications. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This document moves beyond a simple checklist, offering a deep dive into the chemical rationale behind each step, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following primary hazard:
This classification, indicated by the GHS07 pictogram (exclamation mark), signals that ingestion of the compound can cause significant health effects. While specific data on skin/eye irritation or long-term toxicity is not prominently available, the presence of an aldehyde functional group suggests a potential for irritation.[3][4] Aldehydes as a class can be respiratory irritants and sensitizers.[3][4][5] Therefore, handling and disposal must proceed with the assumption that the compound is hazardous, warranting careful containment and management.
Table 1: Chemical and Safety Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 241134-35-0 | [1][2] |
| Molecular Formula | C₇H₁₃NO₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Physical Form | Solid | |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][2] |
| GHS Precautionary Statements | P264, P270, P301+P312+P330, P501 | [2] |
The Core Principle: Segregation and Professional Disposal
The primary and most critical directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][6] Laboratory-generated chemical waste is subject to stringent federal, state, and local regulations.[7][8]
The most reliable and compliant method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10] These professionals are equipped to manage the final disposal in a safe and environmentally sound manner.
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Workflow for the compliant disposal of this compound.
Step-by-Step Laboratory Protocol for Waste Accumulation
This protocol details the immediate, in-laboratory steps for safely handling and accumulating waste containing this compound.
I. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Tightly fitting safety goggles.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[11]
-
Body Protection: A standard laboratory coat.[11]
-
Work Area: All handling should occur within a certified chemical fume hood to minimize inhalation risk.[6][12]
II. Waste Segregation and Containment:
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and materials contaminated with it. Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Choose a Compatible Container: Use a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice. The container must be compatible with the chemical and any solvents used.[9][13]
-
Collect All Contaminated Materials: This includes:
-
Unused or surplus solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spills).
-
Rinsate from cleaning contaminated glassware. Empty containers must be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.[14]
-
III. Labeling and Storage:
-
Proper Labeling is Crucial: Every waste container must be clearly labeled as soon as the first drop of waste is added.[7][13] The label must include:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[9][13] This area must be under the control of the laboratory personnel. The container must be kept securely closed at all times, except when adding waste.[9][13]
IV. Arranging for Disposal:
-
Monitor Fill Level: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[13]
-
Schedule Pickup: Once the container is full, or if it has been in storage for an extended period (typically not to exceed one year), contact your institution's EHS department to schedule a waste pickup.[9][14]
Chemical Deactivation: Considerations and Cautions
While collection by EHS is the standard, in some contexts, chemical deactivation of the aldehyde functional group may be considered to reduce toxicity before disposal.[15] This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from your institution's EHS department, as it constitutes a form of waste treatment. [15]
The aldehyde group is the most reactive site for deactivation. Two common laboratory-scale methods for aldehyde destruction are oxidation and reduction/neutralization.
A. Oxidation to a Carboxylic Acid: Oxidation converts the aldehyde to the corresponding carboxylic acid, which is generally less toxic and volatile.[3][4][5] A common reagent is potassium permanganate.
-
Reaction: 3 RCHO + 2 KMnO₄ → 2 RCO₂K + RCO₂H + 2 MnO₂ + H₂O[4]
-
Causality: This method effectively destroys the aldehyde functionality. However, the resulting manganese dioxide (MnO₂) precipitate must also be disposed of as hazardous waste containing manganese. The final solution's pH will need to be neutralized.[4] This procedure is not recommended for large quantities and generates a secondary waste stream.
B. Neutralization via Bisulfite Adduct Formation: A potentially simpler method involves forming a non-toxic adduct. Sodium pyrosulfite (a source of bisulfite in solution) can effectively neutralize aldehydes.[16]
-
Mechanism: Sodium pyrosulfite reacts with aldehydes in aqueous solution to form a stable, non-toxic bisulfite addition product. This method has been shown to be effective for neutralizing aldehyde-containing wastewaters within minutes.[16]
-
Advantages: The reagents and products are generally considered non-toxic, and the reaction is typically straightforward.[16]
-
Protocol Considerations:
-
The waste stream must be aqueous.
-
A sufficient amount of sodium pyrosulfite must be added to ensure complete reaction.
-
The mixture should be agitated for a period (e.g., 15-30 minutes) to ensure completion.[16]
-
Even after treatment, consult your local sewer authority and EHS before any discharge is considered.[15] Disposal of treated waste into sanitary sewers is highly regulated and often not permitted without explicit authorization.[15]
-
Caption: Potential chemical deactivation pathways for aldehyde-containing waste.
Final Directive: Prioritize Safety and Compliance
The responsibility for safe chemical disposal rests with the generator of the waste. While chemical deactivation methods exist, they introduce additional complexity and regulatory considerations. Therefore, the most trustworthy and authoritative approach for disposing of this compound is to manage it as hazardous waste through established institutional channels. By following the detailed accumulation and labeling procedures in this guide, you ensure a safe laboratory environment and seamless, compliant disposal by your EHS professionals.
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A Senior Application Scientist's Guide to Handling 1-(Methylsulfonyl)piperidine-4-carbaldehyde
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(Methylsulfonyl)piperidine-4-carbaldehyde, moving beyond a simple checklist to instill a culture of safety and operational excellence. As your partner in research, we believe that true scientific advancement is built upon a bedrock of meticulous and informed safety practices.
The Compound Profile: A Proactive Hazard Assessment
This compound is a solid organic compound with the molecular formula C₇H₁₃NO₃S.[1][2] Understanding its specific hazards is the critical first step in developing a robust safety protocol.
According to supplier Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4) , with the corresponding hazard statement H302: Harmful if swallowed .[1][3][4][5] The signal word is "Warning".[1][4][5]
While the primary documented hazard is oral toxicity, as experienced scientists, we must also consider potential risks derived from its chemical structure:
-
Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[6] Long-term exposure to some aldehydes can lead to sensitization.[6]
-
Solid Form: The compound is a solid, often crystalline.[1][2] This presents a risk of aerosolization, where fine dust can be inhaled during handling, such as weighing or transfer.
This assessment dictates that our safety protocols must prevent ingestion, minimize skin and eye contact, and control dust generation.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but a direct response to the identified hazards. The following provides a baseline for handling this compound in a standard laboratory setting.
Eye and Face Protection
-
Mandatory: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z.87.1 (US) standards are the absolute minimum requirement.[7][8]
-
Recommended for High-Risk Tasks: When there is a risk of splashing (e.g., handling solutions) or dust generation (e.g., bulk transfers), a full-face shield should be worn over safety glasses.[9][10]
Hand Protection
-
Protocol: Handle with compatible chemical-resistant gloves.[11] Disposable nitrile gloves are a suitable choice for providing a barrier against incidental contact.[8]
-
Causality: The goal is to prevent skin absorption and irritation. It is crucial to inspect gloves for any tears or punctures before use and to adopt a strict policy of changing gloves immediately if contamination is suspected.[9] Always wash hands thoroughly with soap and water after removing gloves.[12]
Body Protection
-
Standard: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[7]
-
Material Choice: Cotton or Nomex® lab coats are preferable to synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.[8]
-
Additional Protection: For tasks with a higher risk of spills, such as handling large quantities, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection
-
Standard Operations: Under normal conditions where the compound is handled within a certified chemical fume hood or other ventilated enclosure, specific respiratory protection is not typically required.[7]
-
High-Risk Scenarios: If engineering controls are insufficient or in the event of a large spill where dust may become airborne, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10][11] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[8]
Operational Protocol: From Receipt to Disposal
A proactive safety plan encompasses the entire lifecycle of the chemical within the laboratory. The following workflow is designed to minimize exposure at every stage.
Logical Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Receiving and Storage:
-
Weighing and Solution Preparation (High-Risk Step):
-
Causality: This step carries the highest risk of generating airborne dust.
-
Protocol: Always conduct weighing operations inside a certified chemical fume hood or a ventilated balance enclosure.[10][14]
-
Use anti-static weigh boats or paper to prevent electrostatic discharge from scattering the solid.
-
When preparing solutions, slowly add the solid to the solvent to minimize splashing and dust generation.
-
-
Spill Management:
-
Small Spills: For small spills of the solid, carefully sweep up the material and place it into a suitable, sealed container for disposal.[7] Avoid actions that create dust.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection if necessary, before cleaning up.[9] Use absorbent granules for spills and collect them in a lidded waste container.[9]
-
Do not allow the product to enter drains.[7]
-
-
Waste Disposal:
-
Principle: Organic substances should not be poured down the drain.[14]
-
Segregation: this compound is a non-halogenated organic compound. It must be disposed of in a designated "Non-Halogenated Organic Waste" container.[15][16] Mixing with halogenated waste increases disposal costs and complexity.[15]
-
Containers: Use only approved, leak-proof containers with screw-top caps, and do not fill them more than 80-90% full.[15][16]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[17][18]
-
Summary of PPE Requirements by Task
| Task | Risk Level | Minimum Required PPE |
| Storage & Inspection | Low | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing Solid | High | Lab Coat, Safety Goggles, Nitrile Gloves (work performed in a fume hood) |
| Handling Solutions | Medium | Lab Coat, Safety Glasses (or Goggles if splash risk), Nitrile Gloves |
| Spill Cleanup | High | Chemical-Resistant Apron, Safety Goggles/Face Shield, Nitrile Gloves. Respirator may be required.[9][10] |
| Waste Handling | Medium | Lab Coat, Safety Goggles, Nitrile Gloves |
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that this information is used in conjunction with a thorough site-specific risk assessment and adherence to all institutional and regulatory guidelines. Your safety is paramount to your success.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
- Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec.
- Aldehydes exposure analysis. (n.d.). RPS Group.
- This compound Product Page. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for 1-Benzylpiperidine-4-carbaldehyde. (2010-11-05). Fisher Scientific.
- Safety Data Sheet for 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid. (2024-07-30). Apollo Scientific.
- Safety Data Sheet for 4-Methylpiperidine. (2015-02-02). Fisher Scientific.
- Safety Data Sheet for 4-Methylenepiperidine hydrochloride. (2022-04-26). Maybridge.
- This compound. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for this compound. (n.d.). BLD Pharmatech.
- Personal Protective Equipment. (2025-09-12). US Environmental Protection Agency (EPA).
- Safety Data Sheet for this compound. (2023-01-02). Combi-Blocks, Inc.
- Safety Data Sheet for Methyl piperidine-4-carboxylate. (2009-06-09). Fisher Scientific.
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Safety Data Sheet. (n.d.). AAPPTec.
- 1-Methanesulfonyl-piperidine-4-carbaldehyde Property. (n.d.). ChemicalBook.
- Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
- Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
- Disposal of Waste Solvents. (n.d.). National University of Singapore Chemistry.
- Organic solvent waste. (2025-01-13). Kemicentrum.
- How Do You Dispose of Organic Solvents? (2021-04-06). Hazardous Waste Experts.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
